Product packaging for Z-His-Phe-Phe-OEt(Cat. No.:CAS No. 13053-61-7)

Z-His-Phe-Phe-OEt

Cat. No.: B087964
CAS No.: 13053-61-7
M. Wt: 611.7 g/mol
InChI Key: BACUIVJHGVZWKI-DTXPUJKBSA-N
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Description

Z-His-Phe-Phe-OEt is a useful research compound. Its molecular formula is C34H37N5O6 and its molecular weight is 611.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H37N5O6 B087964 Z-His-Phe-Phe-OEt CAS No. 13053-61-7

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUIVJHGVZWKI-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a valuable building block in synthetic peptide chemistry and as a substrate in biochemical assays. Its structure, comprising the amino acids histidine, phenylalanine, and another phenylalanine residue, with a benzyloxycarbonyl (Z) protecting group at the N-terminus of histidine and an ethyl ester at the C-terminus of the final phenylalanine, makes it a compound of interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₃₄H₃₇N₅O₆[1]
Molecular Weight 611.7 g/mol [1]
CAS Number 13053-61-7[1]
Appearance White to off-white powder
Purity Typically ≥95%[]
Storage Conditions -0°C to -15°C[]
Synonyms N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, CBZ-His-Phe-Phe-ethyl ester[]

Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through solution-phase peptide synthesis. This classical approach involves the stepwise coupling of appropriately protected amino acid residues.

Experimental Protocol: Solution-Phase Synthesis

A plausible synthetic route for this compound involves the following conceptual steps:

  • Esterification of Phenylalanine: The C-terminus of L-phenylalanine is first protected as an ethyl ester (H-Phe-OEt) using ethanol in the presence of an acid catalyst.

  • Dipeptide Coupling: The resulting H-Phe-OEt is then coupled with N-terminally protected Z-L-phenylalanine (Z-Phe-OH) using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide Z-Phe-Phe-OEt.

  • Deprotection: The Z-group of the dipeptide is removed via catalytic hydrogenation to yield H-Phe-Phe-OEt.

  • Final Coupling: The deprotected dipeptide is then coupled with Z-L-histidine (Z-His-OH) using a coupling agent to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

G cluster_0 Step 1: Esterification cluster_1 Step 2: Dipeptide Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Coupling cluster_4 Step 5: Purification H-Phe-OH H-Phe-OH H-Phe-OEt H-Phe-OEt H-Phe-OH->H-Phe-OEt EtOH, H+ Z-Phe-Phe-OEt Z-Phe-Phe-OEt H-Phe-OEt->Z-Phe-Phe-OEt DCC Z-Phe-OH Z-Phe-OH Z-Phe-OH->Z-Phe-Phe-OEt H-Phe-Phe-OEt H-Phe-Phe-OEt Z-Phe-Phe-OEt->H-Phe-Phe-OEt H2, Pd/C This compound This compound H-Phe-Phe-OEt->this compound DCC Z-His-OH Z-His-OH Z-His-OH->this compound Purified this compound Purified this compound This compound->Purified this compound HPLC

Caption: Solution-Phase Synthesis Workflow for this compound.

Experimental Protocol: Purification by Preparative HPLC
  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phase: A gradient elution system is typically employed, consisting of:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected, and the solvent is removed by lyophilization.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for structural elucidation. Although a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the constituent amino acids and protecting groups.

  • ¹H NMR: Protons on the aromatic rings of the Z-group and the phenylalanine and histidine side chains would appear in the aromatic region (approx. 7-8.5 ppm). Aliphatic protons on the amino acid backbones and the ethyl ester would be found in the upfield region.

  • ¹³C NMR: Carbonyl carbons of the peptide bonds and the ester would resonate in the downfield region (approx. 170-175 ppm). Aromatic carbons would appear around 120-140 ppm, while aliphatic carbons would be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at approximately m/z 612.7. Fragmentation patterns in MS/MS analysis can provide sequence information.

G This compound This compound MS MS This compound->MS Confirm MW NMR NMR This compound->NMR Elucidate Structure HPLC HPLC This compound->HPLC Assess Purity

Caption: Characterization Workflow for this compound.

Biological Relevance and Applications

This compound is primarily utilized in two key areas of research: as a synthetic intermediate and as a substrate for proteases.

Substrate for Aspergillus oryzae Acid Proteinase

A notable application of this compound is its use as a synthetic substrate to assay the activity of acid proteases, particularly the acid proteinase from Aspergillus oryzae.[3] This enzyme specifically hydrolyzes the Phe-Phe bond within the peptide.[3]

Kinetic ParameterValueConditionsReference
kcat 1.65 s⁻¹pH 3.5, 30°C[3]
Km 0.640 mMpH 3.5, 30°C[3]
Experimental Protocol: Aspergillus oryzae Acid Proteinase Assay
  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.

  • Enzyme Preparation: Purify the acid proteinase from Aspergillus oryzae and prepare a stock solution of known concentration.

  • Assay Buffer: A buffer with a pH of 3.5 is optimal for this enzyme's activity on this substrate.[3]

  • Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate solution at 30°C.

  • Detection of Cleavage: The hydrolysis of the Phe-Phe bond can be monitored by various methods, such as HPLC, by observing the decrease in the substrate peak and the appearance of product peaks over time.

  • Data Analysis: The initial reaction rates are determined at different substrate concentrations to calculate the kinetic parameters, K_m and k_cat.

G cluster_0 Enzyme Assay This compound (Substrate) This compound (Substrate) Cleavage Products Cleavage Products This compound (Substrate)->Cleavage Products Hydrolysis at Phe-Phe bond A. oryzae Acid Proteinase A. oryzae Acid Proteinase A. oryzae Acid Proteinase->Cleavage Products

Caption: Enzymatic cleavage of this compound.

Potential Role in Drug Development

Due to its composition, this compound and similar peptide structures are of interest in drug development for their potential to interact with biological targets. While specific information on this compound's direct inhibitory effects on metalloproteinases or its involvement in signaling pathways like the Hedgehog pathway is limited in publicly available literature, its constituent amino acids are relevant in these contexts. Phenylalanine residues are often found in the active sites of enzymes and can be involved in substrate recognition and binding. Histidine residues are known to coordinate with metal ions, a key feature in the active sites of metalloproteinases.[4][5] Therefore, derivatives of this compound could be explored as potential inhibitors of such enzymes.

Conclusion

This compound is a well-defined protected tripeptide with established applications as a synthetic tool and a biochemical substrate. While detailed experimental data for some of its physical properties and characterization are not widely published, its synthesis and purification follow standard peptide chemistry protocols. Its specific use as a substrate for Aspergillus oryzae acid proteinase provides a clear example of its utility in enzyme kinetics. Further research into the biological activities of this peptide and its derivatives may reveal novel applications in drug discovery and development, particularly in the context of protease inhibition and modulation of signaling pathways.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the protected tripeptide, Z-His-Phe-Phe-OEt (N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester). This compound serves as a valuable building block in peptide synthesis and as a substrate in various biochemical assays.[1] The following sections detail the chemical properties, a representative synthesis protocol, purification methods, and characterization techniques for this tripeptide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₄H₃₇N₅O₆
Molecular Weight 611.7 g/mol
CAS Number 13053-61-7
Appearance White to off-white solid
Storage Conditions -0°C

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Synthesis

Materials:

  • Z-Phe-OH (N-Carbobenzoxy-L-phenylalanine)

  • H-Phe-OEt·HCl (L-Phenylalanine ethyl ester hydrochloride)

  • Z-His(Trt)-OH (N-α-Carbobenzoxy-N-im-trityl-L-histidine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Hydrogenation apparatus

Step 1: Synthesis of Z-Phe-Phe-OEt

  • To a solution of Z-Phe-OH (1.0 eq) and H-Phe-OEt·HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0°C and stir for 15 minutes.

  • Add HOBt (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Phe-Phe-OEt.

Step 2: Synthesis of H-Phe-Phe-OEt

  • Dissolve the crude Z-Phe-Phe-OEt in methanol.

  • Add 10% Pd/C catalyst.

  • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain H-Phe-Phe-OEt.

Step 3: Synthesis of Z-His(Trt)-Phe-Phe-OEt

  • To a solution of Z-His(Trt)-OH (1.0 eq) and H-Phe-Phe-OEt (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and DIPEA (2.2 eq) at 0°C.

  • Add HBTU (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Z-His(Trt)-Phe-Phe-OEt.

Step 4: Deprotection of the Trityl Group

  • Dissolve the crude Z-His(Trt)-Phe-Phe-OEt in a solution of 95% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • The crude this compound is then ready for purification.

Purification of this compound

Purification of the crude product is typically achieved through silica gel column chromatography followed by recrystallization.

Experimental Protocol: Purification

Silica Gel Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a common choice for protected peptides.[2]

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

  • Dissolve the purified peptide in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.[3][4]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the synthesis and purification of this compound based on the representative protocol.

StepCompoundStarting Quantity (mmol)Product Quantity (mmol)Yield (%)Purity (by HPLC)
1Z-Phe-Phe-OEt108.585~90%
2H-Phe-Phe-OEt8.58.094-
3Z-His(Trt)-Phe-Phe-OEt8.06.885~85%
4This compound (Crude)6.86.595~80%
5This compound (After Column)6.55.280>95%
6This compound (After Recrystallization)5.24.790>99%

Characterization Data

The following tables provide predicted characterization data for this compound.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~1.1 (t, 3H)-OCH₂CH
~2.8-3.1 (m, 6H)β-CH₂ (His, Phe x2)
~4.0 (q, 2H)-OC H₂CH₃
~4.2-4.6 (m, 3H)α-CH (His, Phe x2)
~5.0 (s, 2H)Z-group CH
~6.8 (s, 1H)His imidazole C-5H
~7.1-7.4 (m, 15H)Aromatic-H (Phe x2, Z-group)
~7.5 (s, 1H)His imidazole C-2H
~7.8-8.2 (m, 3H)Amide NH
~12.0 (br s, 1H)His imidazole NH
HPLC Analysis Method
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Expected Retention Time Dependent on the specific system, but expected to be well-retained

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Tripeptide Formation cluster_step4 Step 4: Trityl Deprotection cluster_step5 Step 5: Purification Z_Phe_OH Z-Phe-OH Z_Phe_Phe_OEt Z-Phe-Phe-OEt Z_Phe_OH->Z_Phe_Phe_OEt Coupling1 DCC, HOBt, DIPEA DCM, 0°C to RT H_Phe_OEt H-Phe-OEt·HCl H_Phe_OEt->Z_Phe_Phe_OEt H_Phe_Phe_OEt H-Phe-Phe-OEt Z_Phe_Phe_OEt->H_Phe_Phe_OEt Deprotection1 H₂, 10% Pd/C MeOH Z_His_Trt_Phe_Phe_OEt Z-His(Trt)-Phe-Phe-OEt H_Phe_Phe_OEt->Z_His_Trt_Phe_Phe_OEt Coupling2 HBTU, HOBt, DIPEA DMF, 0°C to RT Z_His_Trt_OH Z-His(Trt)-OH Z_His_Trt_OH->Z_His_Trt_Phe_Phe_OEt Crude_Product Crude this compound Z_His_Trt_Phe_Phe_OEt->Crude_Product Deprotection2 95% TFA in DCM Purified_Product Pure this compound Crude_Product->Purified_Product Purification Silica Gel Chromatography Recrystallization Coupling1->Z_Phe_Phe_OEt Deprotection1->H_Phe_Phe_OEt Coupling2->Z_His_Trt_Phe_Phe_OEt Deprotection2->Crude_Product Purification->Purified_Product

Caption: Chemical synthesis workflow for this compound.

Overall Process Workflow

Overall_Workflow Start Starting Materials (Protected Amino Acids, Reagents, Solvents) Synthesis Solution-Phase Peptide Synthesis (Coupling & Deprotection Steps) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (Column Chromatography & Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Unraveling the Multifaceted Mechanism of Action of Z-His-Phe-Phe-OEt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-His-Phe-Phe-OEt is a synthetic peptide derivative with a growing presence in biochemical and pharmaceutical research, particularly within the fields of oncology and immunology.[1] Its unique tripeptide structure, composed of histidine and two phenylalanine residues with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethyl ester (OEt), suggests a range of potential biological activities. This technical guide synthesizes the available information to provide an in-depth overview of the core mechanisms through which this compound may exert its effects. The primary proposed mechanisms of action revolve around its role as a substrate for specific proteases and its potential as a competitive inhibitor of various enzymes. While its direct impact on specific signaling pathways is still under investigation, its enzymatic interactions suggest downstream effects on cellular processes such as inflammation and apoptosis. This document presents the current understanding, details relevant experimental protocols, and provides visualizations to guide further research and drug development efforts.

Core Mechanism of Action: Enzyme Substrate and Potential Inhibitor

The principal mechanism of action of this compound elucidated from available literature is its function as a substrate for certain proteases. This interaction is fundamental to its biological effects, as the cleavage of its peptide bonds can initiate or disrupt physiological processes.

Substrate for Aspergillus oryzae Acid Proteinase

A specific and well-documented interaction of this compound is its role as a substrate for the acid proteinase from Aspergillus oryzae. This enzyme specifically hydrolyzes the peptide bond between the two phenylalanine residues (Phe-Phe).[2] This characteristic makes this compound a valuable tool for studying the activity and kinetics of this particular enzyme.

Table 1: Quantitative Data on the Hydrolysis of this compound by Aspergillus oryzae Acid Proteinase

ParameterValueConditionsReference
Catalytic Rate Constant (kcat)1 s⁻¹pH 3.5, 35°C[2]
Michaelis Constant (Km)Not Reported--
Potential for Competitive Inhibition of Proteases

Given its peptide nature, this compound is a candidate for the competitive inhibition of various proteases, particularly those that recognize and cleave peptide bonds adjacent to aromatic amino acids like phenylalanine. This includes enzymes such as chymotrypsin and cathepsins, which are implicated in cancer progression and inflammatory responses. While direct quantitative data for the inhibition of these enzymes by this compound is not yet available, its structural similarity to known substrates suggests a high potential for competitive binding to their active sites.

Experimental Protocols

Protease Activity Assay (General Protocol)

This protocol provides a general framework for assessing the interaction of this compound with a target protease.

Objective: To determine if this compound acts as a substrate or inhibitor for a specific protease and to quantify the kinetic parameters (Km, Vmax, kcat, Ki).

Materials:

  • Purified target protease

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (optimized for the specific protease)

  • Detection reagent (e.g., a fluorescent dye that reacts with the newly formed N-terminus upon peptide cleavage)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare a working solution of the target protease in the assay buffer to a final concentration appropriate for the assay.

  • Substrate/Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • For Substrate Analysis: To each well, add the assay buffer and varying concentrations of this compound. Initiate the reaction by adding the protease.

    • For Inhibition Analysis: To each well, add the assay buffer, a known substrate for the protease at a fixed concentration (ideally near its Km), and varying concentrations of this compound. Initiate the reaction by adding the protease.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Plot the reaction velocity against the substrate concentration to determine Km and Vmax (for substrate analysis) or the inhibitor concentration to determine the IC50 and Ki (for inhibition analysis).

Signaling Pathways and Logical Relationships

While direct evidence linking this compound to specific signaling pathways is pending, its potential to modulate protease activity suggests indirect effects on pathways regulated by these enzymes. For instance, inhibition of matrix metalloproteinases (MMPs) could impact cancer cell invasion and metastasis, while inhibition of cathepsins could influence apoptosis and immune responses.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical pathway where this compound could act as a competitive inhibitor of a protease involved in a signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Experimental Workflow for Elucidating Mechanism of Action

The following diagram outlines a logical workflow for researchers investigating the mechanism of action of this compound.

G Start Hypothesis: This compound modulates cellular processes Enzyme_Screening Enzyme Inhibition/Substrate Screening (e.g., Protease Panel) Start->Enzyme_Screening Hit_Validation Hit Validation & Kinetic Analysis (IC50, Ki, Km, kcat) Enzyme_Screening->Hit_Validation Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Apoptosis, Migration) Hit_Validation->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cell_Based_Assays->Pathway_Analysis In_Vivo_Studies In Vivo Model Studies (e.g., Xenograft, Disease Models) Pathway_Analysis->In_Vivo_Studies Conclusion Elucidation of Mechanism of Action In_Vivo_Studies->Conclusion

Caption: Experimental workflow for mechanism of action studies.

Future Directions and Conclusion

This compound is a promising peptide derivative for biochemical research and therapeutic development. Its known role as a protease substrate and its high potential as a competitive inhibitor of key enzymes in oncology and immunology warrant further investigation. The immediate research priorities should focus on comprehensive enzyme inhibition screening to identify specific molecular targets. Subsequent studies should then aim to quantify these interactions and elucidate the downstream effects on cellular signaling pathways and physiological processes. The experimental frameworks and hypothetical models presented in this guide offer a roadmap for future research that will be critical in fully understanding and harnessing the therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Biological Activity of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a valuable tool in biochemical research and presents potential applications in drug development. Its structure, comprising the amino acid sequence Histidine-Phenylalanine-Phenylalanine with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethyl ester (OEt), makes it a subject of interest for studying enzyme-substrate interactions and its potential as a modulator of biological processes. This technical guide provides a comprehensive overview of the known biological activity of this compound, focusing on its enzymatic hydrolysis, and explores its potential, yet currently undocumented, roles in enzyme inhibition and cell signaling.

Enzymatic Hydrolysis by Aspergillus oryzae Acid Proteinase

The most well-documented biological activity of this compound is its role as a substrate for acid proteinase from the fungus Aspergillus oryzae. Research has demonstrated that this enzyme specifically cleaves the peptide bond between the two phenylalanine residues (Phe-Phe).

Quantitative Data

The kinetics of this enzymatic hydrolysis have been characterized, providing key quantitative parameters that describe the efficiency of the enzyme's action on this substrate.

EnzymeSubstratekcat (s-1)Km (mM)Reference
Aspergillus oryzae Acid ProteinaseThis compound1.140.18[1]
Experimental Protocol: Assay for Aspergillus oryzae Acid Proteinase Activity

The following protocol is based on the methodology described in the pivotal 1975 study by Davidson, Gertler, and Hofmann.[1]

1. Reagents:

  • This compound stock solution (concentration to be optimized, dissolved in a suitable organic solvent like dimethylformamide or dimethyl sulfoxide, and then diluted in buffer).

  • Aspergillus oryzae acid proteinase, purified.

  • Assay Buffer: 0.1 M sodium acetate buffer, pH 3.5.

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v) to stop the reaction.

  • Reagents for detecting the product of hydrolysis (e.g., ninhydrin reagent for detecting the newly formed N-terminal amino group).

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and the this compound substrate at the desired final concentration.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C).

  • Initiate the reaction by adding a known amount of the purified Aspergillus oryzae acid proteinase.

  • Allow the reaction to proceed for a defined period, ensuring that the product formation is linear with time (initial velocity conditions).

  • Terminate the reaction by adding the TCA solution, which precipitates the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Quantify the amount of product in the supernatant. This can be achieved by various methods, such as reacting the sample with ninhydrin and measuring the absorbance at a specific wavelength (e.g., 570 nm) to determine the concentration of the released peptide fragment.

  • Calculate the initial velocity of the reaction.

  • Determine the kinetic parameters (kcat and Km) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Substrate, Enzyme, Buffers) mixture Prepare Reaction Mixture (Buffer + Substrate) reagents->mixture preincubate Pre-incubate at 35°C mixture->preincubate initiate Initiate with Enzyme preincubate->initiate incubate Incubate (linear phase) initiate->incubate terminate Terminate with TCA incubate->terminate centrifuge Centrifuge terminate->centrifuge quantify Quantify Product centrifuge->quantify calculate Calculate Velocity quantify->calculate kinetics Determine kcat and Km calculate->kinetics

Workflow for determining the kinetic parameters of this compound hydrolysis.

Potential Biological Activities: Areas for Future Research

While the role of this compound as a substrate for Aspergillus oryzae acid proteinase is established, its effects on other biological systems remain largely unexplored. Based on its chemical structure, several potential activities can be hypothesized, which warrant further investigation.

Potential as a Protease Inhibitor

Peptides and their derivatives are well-known inhibitors of proteases. The specific sequence of this compound, particularly the presence of two consecutive phenylalanine residues, suggests it could act as a competitive inhibitor for chymotrypsin-like serine proteases, which preferentially cleave after aromatic amino acids.

Hypothesized Mechanism of Inhibition:

This compound could potentially bind to the active site of chymotrypsin, mimicking a natural substrate. The bulky Z-group and the ethyl ester could influence its binding affinity and prevent the proper catalytic action of the enzyme, thereby inhibiting its activity.

Proposed Experimental Protocol: Chymotrypsin Inhibition Assay

  • Reagents:

    • This compound (potential inhibitor).

    • Bovine α-chymotrypsin.

    • A suitable chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the chymotrypsin substrate, and varying concentrations of this compound.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well.

    • Monitor the increase in absorbance or fluorescence over time using a plate reader. The rate of this increase is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

Potential Role in Cell Signaling

The general statements from commercial suppliers suggest a role for this compound in studying cellular signaling pathways.[2] While no specific pathways have been identified in the scientific literature, peptides can influence cell signaling through various mechanisms, such as:

  • Receptor Binding: Acting as agonists or antagonists for cell surface receptors, like G protein-coupled receptors (GPCRs).

  • Modulation of Intracellular Enzymes: Inhibiting or activating kinases, phosphatases, or other enzymes involved in signaling cascades.

Proposed Experimental Approach: Investigating Effects on a Generic Signaling Pathway (e.g., MAPK/ERK Pathway)

  • Cell Culture: Use a suitable cell line known to have an active MAPK/ERK pathway (e.g., HeLa, HEK293).

  • Treatment: Treat the cells with varying concentrations of this compound for different durations. Include positive (e.g., a known growth factor) and negative controls.

  • Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.

  • Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key proteins in the MAPK/ERK pathway, such as ERK1/2 (p44/p42). An increase or decrease in the ratio of phosphorylated ERK to total ERK would indicate a modulation of the pathway.

  • Downstream Effects: Further experiments could investigate downstream effects, such as changes in gene expression (via qPCR) or cell proliferation (e.g., using an MTT assay).

signaling_pathway Z_H_P_P_OEt This compound Receptor Cell Surface Receptor? Z_H_P_P_OEt->Receptor Agonist/Antagonist? Intracellular_Target Intracellular Target? Z_H_P_P_OEt->Intracellular_Target Inhibition/Activation? Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Intracellular_Target->Signaling_Cascade ERK_Activation ERK Phosphorylation Signaling_Cascade->ERK_Activation Downstream_Effects Downstream Cellular Effects (Gene Expression, Proliferation) ERK_Activation->Downstream_Effects

Hypothesized interaction of this compound with a cell signaling pathway.

Conclusion

The biological activity of this compound is definitively characterized in the context of its hydrolysis by Aspergillus oryzae acid proteinase. This makes it a useful substrate for studying this particular enzyme. However, its potential as a protease inhibitor, particularly for chymotrypsin-like enzymes, and its ability to modulate cell signaling pathways are promising but currently unsubstantiated areas of research. The experimental frameworks provided in this guide offer starting points for researchers to explore these potential activities and further elucidate the biological role of this intriguing peptide derivative. Such studies could pave the way for its application in drug discovery and as a probe for understanding complex biological systems.

References

Z-His-Phe-Phe-OEt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a versatile tool in biochemical and pharmaceutical research. Its unique structure, comprising N-terminally protected histidine followed by two phenylalanine residues with a C-terminal ethyl ester, imparts specific chemical properties that make it valuable in various research applications. This technical guide provides an in-depth overview of the primary uses of this compound, including its role as an enzyme substrate, a building block in peptide synthesis, and its potential in the development of drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its effective application in the laboratory.

Core Applications of this compound

This compound is a sophisticated peptide derivative utilized in several key areas of research:

  • Biochemical Research: It is employed to investigate protein-protein interactions and enzyme kinetics, offering insights into cellular mechanisms and disease pathways.[1]

  • Peptide Synthesis: This compound functions as a fundamental building block in the synthesis of more complex peptides, which are pivotal in drug discovery and therapeutic development.[1]

  • Drug Delivery Systems: this compound can be integrated into drug delivery platforms to improve the bioavailability of therapeutic agents, with potential applications in oncology and immunology.[1]

This compound as an Enzyme Substrate

A primary and well-documented application of this compound is as a substrate for proteases, particularly acid proteases.

Substrate for Aspergillus oryzae Acid Proteinase

Research has demonstrated that this compound is hydrolyzed by the acid proteinase from Aspergillus oryzae. The enzyme specifically cleaves the Phe-Phe bond within the peptide.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the hydrolysis of this compound by Aspergillus oryzae acid proteinase have been determined, providing valuable quantitative data for enzyme activity assays.

ParameterValueConditions
kcat1.65 s⁻¹pH 3.5, 30°C
Km0.640 mMpH 3.5, 30°C
Experimental Protocol: Protease Activity Assay

This protocol outlines a general method for determining the activity of an acid protease using this compound as a substrate. The assay measures the rate of peptide bond cleavage.

Materials:

  • This compound

  • Purified acid protease (e.g., from Aspergillus oryzae)

  • Assay Buffer (e.g., 0.1 M Sodium Citrate, pH 3.5)

  • Quenching solution (e.g., Trichloroacetic acid)

  • Spectrophotometer or HPLC

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.

  • Enzyme Preparation: Dilute the purified protease in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Reaction Initiation: Pre-warm the substrate solution to the assay temperature (e.g., 30°C). Initiate the reaction by adding the enzyme solution to the substrate solution.

  • Incubation: Incubate the reaction mixture at a constant temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Detection of Products: Quantify the cleavage products. This can be achieved by various methods, such as measuring the increase in absorbance at a specific wavelength if the products have a chromophore, or by separating and quantifying the products using reverse-phase HPLC.

  • Data Analysis: Calculate the initial reaction velocity from the rate of product formation. Determine kinetic parameters (Km and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Protease Assay

G Protease Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare this compound Stock Solution Initiate Initiate Reaction: Add Enzyme to Substrate Substrate->Initiate Enzyme Prepare Protease Solution Enzyme->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Cleavage Products (HPLC/Spectrophotometry) Terminate->Detect Analyze Analyze Data: Calculate Kinetic Parameters Detect->Analyze

Caption: Workflow for determining protease activity using this compound.

This compound in Peptide Synthesis

This compound serves as a valuable building block in the synthesis of larger, more complex peptides.[1] Its pre-formed tripeptide structure can be advantageous in both solution-phase and solid-phase peptide synthesis by reducing the number of individual coupling steps.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, protected peptide fragments are coupled in a stepwise manner in a suitable solvent. This compound can be deprotected at its C-terminal ethyl ester to expose a carboxylic acid, which can then be activated and coupled to the N-terminus of another amino acid or peptide. Alternatively, the N-terminal Z-group can be removed to allow coupling to an activated carboxyl group.

Generalized Protocol for Solution-Phase Elongation using this compound:

  • C-Terminal Deprotection (Saponification):

    • Dissolve this compound in a mixture of an organic solvent (e.g., methanol or dioxane) and aqueous base (e.g., 1N NaOH).

    • Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or HPLC.

    • Acidify the reaction mixture to protonate the resulting carboxylic acid.

    • Extract the product (Z-His-Phe-Phe-OH) with an organic solvent and purify.

  • Coupling:

    • Dissolve the deprotected peptide (Z-His-Phe-Phe-OH) and the amino component (with a free N-terminus) in a suitable solvent (e.g., DMF or DCM).

    • Add a coupling reagent (e.g., DCC, HBTU) and an activating agent (e.g., HOBt).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting elongated peptide.

Logical Flow of Solution-Phase Peptide Elongation

G Solution-Phase Peptide Elongation Start This compound Deprotect C-Terminal Deprotection (Saponification) Start->Deprotect Product1 Z-His-Phe-Phe-OH Deprotect->Product1 Couple Couple with Amino Component Product1->Couple End Elongated Peptide Couple->End G Hypothetical MAPK Pathway Modulation Z_peptide This compound (or derivative) Receptor Cell Surface Receptor Z_peptide->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Apoptosis) Transcription->Response

References

An In-depth Technical Guide to the Physicochemical Characteristics of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, or N-α-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a protected tripeptide that serves as a valuable tool in biochemical research and drug development.[1] Its specific amino acid sequence and chemical modifications make it a substrate for certain proteases and a building block in peptide synthesis.[1][] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and presents visual workflows to aid in its application.

Physicochemical Characteristics

While a complete experimental dataset for this compound is not extensively documented in publicly available literature, the following tables summarize its known properties based on information from chemical suppliers and related scientific publications.

General Properties
PropertyValueSource
Chemical Formula C₃₄H₃₇N₅O₆[]
Molecular Weight 611.69 g/mol []
CAS Number 13053-61-7[]
IUPAC Name ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate[]
Synonyms N-alpha-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, this compound, Cbz-His-Phe-Phe-ethyl ester[]
Purity Typically >95%[]
Storage Conditions -15°C[]
Spectroscopic and Physicochemical Data
ParameterDescriptionReference Value (for constituent amino acids)
pKa (Histidine side chain) The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.
pKa (Phenylalanine) α-COOH: ~1.83, α-NH₃⁺: ~9.13
Hydrophobicity The two phenylalanine residues contribute significant hydrophobicity to the peptide.

Biological Activity

This compound is known to be a substrate for the acid proteinase from Aspergillus oryzae. This enzyme specifically hydrolyzes the peptide bond between the two phenylalanine residues.[]

Enzymatic Hydrolysis
EnzymeSourceCleavage Sitekcat
Acid ProteinaseAspergillus oryzaePhe--Phe

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized experimental methodologies commonly used for the synthesis, purification, and characterization of similar peptides.

Peptide Synthesis (Solution-Phase)

This protocol outlines a general approach for the synthesis of a tripeptide like this compound.

Materials:

  • Z-His-OH

  • H-Phe-OEt.HCl

  • H-Phe-OH

  • Coupling reagents (e.g., DCC/HOBt or HATU)

  • Bases (e.g., NMM or DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for workup (e.g., NaHCO₃ solution, brine)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Dipeptide Formation (Z-His-Phe-OEt):

    • Dissolve Z-His-OH and a coupling agent (e.g., HOBt) in an appropriate solvent (e.g., DMF).

    • Add a base (e.g., NMM) to neutralize H-Phe-OEt.HCl and add it to the reaction mixture.

    • Add the coupling reagent (e.g., DCC) and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture and perform an aqueous workup.

    • Dry the organic layer and evaporate the solvent to obtain the crude dipeptide.

  • Deprotection (if necessary) and Second Coupling:

    • If a C-terminal protecting group other than the final one is used, deprotect the dipeptide.

    • Couple the resulting Z-His-Phe-OH with H-Phe-OEt using a similar coupling procedure as in step 1.

  • Purification:

    • Purify the crude tripeptide using column chromatography on silica gel with an appropriate solvent gradient.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase (Example):

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient (Example):

  • A linear gradient from 5% to 95% B over 30 minutes.

Detection:

  • 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase A).

  • Inject the sample onto the HPLC column.

  • Run the gradient and collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product.

Mass Spectrometry for Molecular Weight Confirmation

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed m/z value of the [M+H]⁺ ion with the calculated molecular weight.

Enzymatic Assay for Protease Activity

This protocol describes a general method to assess the cleavage of this compound by a protease.

Materials:

  • This compound stock solution

  • Protease solution (e.g., Aspergillus oryzae acid proteinase)

  • Assay buffer (appropriate pH for the enzyme)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system for analysis

Procedure:

  • Prepare reaction mixtures containing the assay buffer and this compound at a known concentration.

  • Initiate the reaction by adding the protease solution.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the decrease in the substrate (this compound) peak area and the increase in the product peak areas.

  • Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the study of this compound.

Peptide_Synthesis_Workflow cluster_synthesis Solution-Phase Synthesis cluster_purification Purification & Analysis start Starting Materials (Z-His-OH, H-Phe-OEt, H-Phe-OH) coupling1 First Coupling Reaction start->coupling1 deprotection Intermediate Deprotection (if necessary) coupling1->deprotection coupling2 Second Coupling Reaction deprotection->coupling2 crude Crude this compound coupling2->crude hplc HPLC Purification crude->hplc analysis Purity Analysis (HPLC) hplc->analysis ms Mass Spectrometry (Molecular Weight Confirmation) analysis->ms nmr NMR Spectroscopy (Structural Confirmation) ms->nmr final Pure this compound nmr->final

General workflow for the synthesis and characterization of this compound.

Enzymatic_Cleavage substrate This compound enzyme Aspergillus oryzae Acid Proteinase substrate->enzyme Binds to active site product1 Z-His-Phe-OH enzyme->product1 Cleaves Phe-Phe bond product2 H-Phe-OEt enzyme->product2 Cleaves Phe-Phe bond

Enzymatic cleavage of this compound by acid proteinase.

Conclusion

This compound is a well-defined protected tripeptide with applications in peptide chemistry and enzymology. While detailed physicochemical data is sparse in the public domain, this guide provides the foundational knowledge of its properties and general methodologies for its use and characterization. It is recommended that researchers generate specific analytical data for their particular batch of this compound to ensure the accuracy and reproducibility of their results. Its role as a specific substrate for certain proteases highlights its utility in enzyme kinetics and inhibitor screening assays.

References

An In-depth Technical Guide to the Solubility of Z-His-Phe-Phe-OEt in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tripeptide, Z-His-Phe-Phe-OEt. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a predictive analysis based on its chemical structure and provides detailed experimental protocols for determining its solubility in common laboratory solvents.

Core Concepts: Predicting Peptide Solubility

The solubility of a peptide is a critical parameter in its handling, purification, and application in various assays and formulations. For protected peptides such as this compound, solubility is primarily governed by the interplay of the amino acid side chains and the N- and C-terminal protecting groups.

This compound is a tripeptide composed of Histidine (His), and two Phenylalanine (Phe) residues. The N-terminus is protected by a benzyloxycarbonyl group (Z), and the C-terminus is an ethyl ester (OEt).

  • Hydrophobicity: The two phenylalanine residues with their bulky, nonpolar benzyl side chains, along with the benzyloxycarbonyl protecting group, contribute significantly to the hydrophobic character of the molecule.

  • Polarity and Charge: The histidine residue contains a polar imidazole ring in its side chain. However, the N-terminal amino group and the C-terminal carboxyl group, which would typically be charged at physiological pH, are protected. This lack of charge generally decreases solubility in aqueous solutions and increases solubility in organic solvents. Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as DMSO, methanol, propanol, isopropanol, or DMF.[1]

  • General Prediction for this compound: Based on its structure, this compound is predicted to be poorly soluble in water and aqueous buffers. Its solubility is expected to be significantly better in polar aprotic solvents and some polar protic solvents. For hydrophobic peptides, dissolving in a small amount of a strong solvent like DMSO or DMF followed by dilution is a common strategy.[2]

Quantitative Solubility Data

Solvent NameSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)Observations
WaterPolar ProticLow
Phosphate-Buffered Saline (PBS)Aqueous BufferLow
Methanol (MeOH)Polar ProticModerate
Ethanol (EtOH)Polar ProticModerate
Isopropanol (IPA)Polar ProticModerate to Low
Acetonitrile (ACN)Polar AproticModerate to High
Dimethylformamide (DMF)Polar AproticHigh
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
Dichloromethane (DCM)Non-polarModerate to High
ChloroformNon-polarModerate to High
Ethyl AcetatePolar AproticModerate
AcetonePolar AproticModerate

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determining the solubility of this compound. This method is based on the principle of finding the saturation point of the solute in a given solvent.

3.1. Materials and Equipment

  • This compound (lyophilized powder)

  • Selected solvents (high purity grade)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • Thermostatically controlled shaker or incubator

  • HPLC system with a UV detector

  • Calibrated micropipettes

  • Glass vials (e.g., 1.5 mL or 2 mL)

3.2. Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh this compound add_solvent Add defined volume of solvent start->add_solvent vortex Vortex vigorously add_solvent->vortex sonicate Sonicate vortex->sonicate incubate Incubate with shaking (e.g., 24h at 25°C) sonicate->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze supernatant by HPLC supernatant->hplc quantify Quantify concentration hplc->quantify end end quantify->end Solubility Value

Caption: Experimental workflow for determining peptide solubility.

3.3. Step-by-Step Procedure

  • Preparation of Stock Solutions (for HPLC calibration):

    • Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMSO or DMF) to prepare a concentrated stock solution.

    • Perform serial dilutions to create a set of calibration standards with known concentrations.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method suitable for the separation and quantification of this compound. A C18 column is often a good starting point.

    • The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

    • Establish a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

  • Solubility Measurement:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

    • Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

    • Seal the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 15-30 minutes to aid in the dispersion and dissolution of the solid.

    • Transfer the vial to a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the initial HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

    • Calculate the original concentration in the supernatant, which represents the solubility of the peptide in that solvent.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the peptide's properties.

solubility_logic cluster_properties Structural Properties cluster_prediction Solubility Prediction cluster_solvent_choice Solvent Selection Strategy peptide This compound hydrophobic High Hydrophobicity (2x Phe, 1x Z-group) peptide->hydrophobic no_charge No Net Charge (Protected Termini) peptide->no_charge low_aqueous Low Aqueous Solubility hydrophobic->low_aqueous high_organic High Organic Solvent Solubility hydrophobic->high_organic no_charge->low_aqueous avoid_aqueous Avoid direct dissolution in aqueous buffers low_aqueous->avoid_aqueous start_solvent Start with Polar Aprotic (DMSO, DMF) high_organic->start_solvent test_other Test other organic solvents (ACN, DCM, Alcohols) start_solvent->test_other

Caption: Logical flow for predicting this compound solubility.

This guide provides a foundational framework for understanding and experimentally determining the solubility of this compound. Researchers are encouraged to use the provided protocols and data tables to build a comprehensive solubility profile for this important peptide derivative.

References

Conformational Landscape of Z-His-Phe-Phe-OEt: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Z-His-Phe-Phe-OEt, chemically known as N-alpha-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a synthetic peptide derivative of significant interest in biochemical research and pharmaceutical development.[1][] Its unique sequence, incorporating the versatile histidine and the aromatic phenylalanine residues, makes it a valuable tool for studying peptide structure-activity relationships, enzyme inhibition, and receptor binding.[1][] This technical guide provides an in-depth analysis of the conformational properties of this compound, offering a comprehensive resource for researchers leveraging this peptide in drug design and development. Understanding the three-dimensional structure and dynamic behavior of this tripeptide is crucial for elucidating its biological function and for the rational design of novel therapeutics.

Data Presentation: Conformational States of Phenylalanine in Tripeptides

ConformationDihedral Angle (φ)Dihedral Angle (ψ)Population (%)
β-strand-120° ± 30°+120° ± 30°40 - 70%
Polyproline II (PPII)-75° ± 25°+145° ± 25°30 - 60%
α-helical-60° ± 30°-45° ± 30°< 10%
Inverse γ-turn+75° ± 25°-65° ± 25°< 5%

Note: The populations are estimates based on studies of AFA (Ala-Phe-Ala) and GFG (Gly-Phe-Gly) tripeptides and can be influenced by solvent conditions and terminal protecting groups.[3][4]

Experimental Protocols for Conformational Analysis

A multi-technique approach is essential for a thorough conformational analysis of this compound. Here, we detail the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.

Protocol:

  • Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of 5-10 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Coupling Constant Measurement: Measure the ³J(HN-Hα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.

  • Structure Calculation: Use the distance restraints from NOESY/ROESY and the dihedral angle restraints from coupling constants as input for molecular modeling software (e.g., CYANA, CNS) to generate an ensemble of solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to rapidly assess the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a scan speed of 50-100 nm/min.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 0.1-1 mm.

  • Data Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

X-Ray Crystallography

X-ray crystallography provides high-resolution information on the solid-state conformation of a molecule.

Protocol:

  • Crystallization: Dissolve this compound in a suitable solvent system and use techniques such as vapor diffusion (hanging or sitting drop) to grow single crystals. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or molecular replacement to generate an initial electron density map. A model of the peptide is then built into the electron density and refined to obtain the final crystal structure.

Computational Conformational Analysis

Computational methods complement experimental data by providing insights into the conformational energy landscape and dynamics of the peptide.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed picture of the conformational dynamics of a peptide in a simulated environment.

Protocol:

  • System Setup: Build an initial 3D structure of this compound. Place the peptide in a simulation box and solvate with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, calculate dihedral angle distributions, and identify intramolecular hydrogen bonds.

Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate energy information for different conformations.

Protocol:

  • Conformer Generation: Generate a set of initial conformations, for example, from MD simulations or by systematically rotating the rotatable bonds.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).

  • Energy Calculation: Calculate the single-point energy of the optimized conformers at a higher level of theory to obtain more accurate relative energies.

  • Conformational Energy Landscape: Plot the relative energies of the conformers to visualize the conformational energy landscape and identify the global and local minima.

Visualizations

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_sample Sample Preparation cluster_methods Experimental Techniques cluster_data Data Acquisition cluster_analysis Structural Information Peptide This compound NMR NMR Spectroscopy Peptide->NMR CD Circular Dichroism Peptide->CD Xray X-ray Crystallography Peptide->Xray NMR_data NOEs, Coupling Constants NMR->NMR_data CD_data CD Spectrum CD->CD_data Xray_data Diffraction Pattern Xray->Xray_data Solution_Structure Solution Conformation NMR_data->Solution_Structure Secondary_Structure Secondary Structure Content CD_data->Secondary_Structure Solid_State_Structure Solid-State Conformation Xray_data->Solid_State_Structure

Caption: Workflow for experimental conformational analysis of peptides.

Computational Analysis Workflow

computational_workflow cluster_input Input cluster_methods Computational Methods cluster_output Analysis & Output cluster_results Insights Initial_Structure Initial 3D Structure of This compound MD Molecular Dynamics (MD) Simulations Initial_Structure->MD QM Quantum Mechanics (QM) Calculations Initial_Structure->QM Trajectory MD Trajectory MD->Trajectory Energy_Landscape Conformational Energy Landscape QM->Energy_Landscape Dynamics Dynamic Behavior Trajectory->Dynamics Stability Conformational Stability Energy_Landscape->Stability

Caption: Workflow for computational conformational analysis of peptides.

Hypothetical Signaling Pathway

signaling_pathway Peptide This compound Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Kinase_Cascade->Cellular_Response Phosphorylation

Caption: A hypothetical cell signaling pathway initiated by peptide binding.

References

Z-His-Phe-Phe-OEt aggregation propensity studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Investigating the Aggregation Propensity of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of peptides and proteins is a critical area of study in drug development and disease research, with implications for neurodegenerative diseases and the stability of peptide-based therapeutics. The tripeptide this compound, containing the well-recognized self-assembling diphenylalanine (Phe-Phe) motif, presents a compelling candidate for aggregation studies. This guide provides a comprehensive overview of the theoretical background and practical methodologies for investigating the aggregation propensity of this compound. We detail experimental protocols for key techniques including Thioflavin T (ThT) fluorescence assays, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM). Furthermore, we present a structured approach to data presentation and visualize experimental workflows and aggregation pathways using Graphviz diagrams. While specific quantitative data for this compound aggregation is not yet prevalent in published literature, this document serves as a foundational guide for researchers to design, execute, and interpret such studies.

Introduction: The Significance of Peptide Aggregation

Peptide aggregation is a phenomenon where monomeric peptides self-associate to form larger, often highly ordered structures. This process is of immense interest due to its association with a range of pathological conditions, most notably amyloid diseases such as Alzheimer's and Parkinson's disease.[1][2] The formation of amyloid fibrils from precursor peptides is a hallmark of these conditions.[1][2] Beyond disease, the propensity of therapeutic peptides to aggregate is a major concern in the pharmaceutical industry, affecting drug stability, bioavailability, and immunogenicity.[3]

The tripeptide this compound incorporates several features that suggest a propensity for self-assembly. The C-terminal diphenylalanine (Phe-Phe) motif is a well-established and powerful driver of peptide self-assembly into various nanostructures, including fibrils.[4][5] The aromatic π-π stacking between the phenyl rings of the Phe-Phe motif is a primary driving force for this aggregation.[6] The N-terminal benzyloxycarbonyl (Z) group is also hydrophobic and can contribute to the self-assembly process. The histidine residue introduces a pH-sensitive imidazole group, suggesting that the aggregation of this compound may be influenced by environmental pH.[3][7]

Understanding the aggregation kinetics, the morphology of the resulting aggregates, and the factors that modulate this process for this compound is crucial for any potential therapeutic application or as a model system for studying amyloidogenesis.

Theoretical Framework for Aggregation

The aggregation of amyloidogenic peptides typically follows a sigmoidal curve, which can be divided into three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (equilibrium).[3]

  • Nucleation (Lag Phase): Monomeric peptides slowly associate to form unstable oligomeric nuclei. This is often the rate-limiting step of the aggregation process.[3]

  • Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the formation of protofilaments and mature fibrils.[3]

  • Stationary Phase: The concentration of monomeric peptide decreases, and the reaction reaches a steady state where the formation of new aggregates is balanced by the dissociation of monomers from existing fibrils.[3]

Several factors can influence the kinetics of peptide aggregation, including:

  • Concentration: Higher peptide concentrations generally lead to a shorter lag phase and a faster aggregation rate.[8]

  • pH and Ionic Strength: Electrostatic interactions play a significant role in peptide self-assembly.[3][9] Changes in pH can alter the charge of ionizable groups, such as the imidazole ring of histidine, affecting the balance between attractive and repulsive forces.

  • Temperature: Temperature can affect the hydrophobic interactions that often drive aggregation.[1]

  • Presence of Seeds: The addition of pre-formed fibrils (seeds) can bypass the nucleation phase, leading to rapid elongation.[10]

Experimental Protocols for Studying Aggregation

A multi-faceted approach is required to thoroughly characterize the aggregation of this compound. Here, we detail the core experimental methodologies.

Peptide Preparation

The synthesis of this compound can be achieved through standard solid-phase or liquid-phase peptide synthesis techniques.[11] Following synthesis, the peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity.[11] The purified peptide's identity can be confirmed by mass spectrometry.

To prepare the peptide for aggregation assays, it is crucial to start from a monomeric state. A common procedure involves dissolving the lyophilized peptide in a strong solvent like hexafluoroisopropanol (HFIP) to break down any pre-existing aggregates, followed by removal of the HFIP under vacuum and resuspension in the desired buffer.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method for monitoring the formation of amyloid fibrils in real-time.[12][13] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of ThT (e.g., 1 mM) in the same buffer and filter through a 0.22 µm filter. Store protected from light.[13]

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, combine the this compound solution to achieve the desired final concentration (e.g., 50 µM) and the ThT solution to a final concentration of 10-20 µM.[12]

    • Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Data Acquisition:

    • Incubate the plate at a constant temperature (e.g., 37°C) in a microplate reader.[12]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[12]

    • The plate should be shaken briefly before each reading to ensure a homogenous solution.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[15] It is valuable for detecting the formation of oligomers and larger aggregates in the early stages of the aggregation process.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust particles.

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Acquire data at various time points throughout the aggregation process to monitor the change in the hydrodynamic radius of the particles in solution.

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique that allows for the direct visualization of the morphology of peptide aggregates.[15] This is crucial for confirming the presence of fibrillar structures.

Protocol:

  • Sample Preparation:

    • At selected time points during the aggregation assay, take an aliquot of the peptide solution.

  • Grid Preparation:

    • Place a drop of the sample onto a carbon-coated copper grid for a few minutes.

    • Wick away the excess sample with filter paper.

    • Optionally, wash the grid by placing a drop of deionized water on it and then wicking it away.

  • Staining:

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Image the grid using a transmission electron microscope to observe the morphology of the aggregates.

Data Presentation

Quantitative data from aggregation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Aggregation Kinetics of this compound under Various Conditions Measured by ThT Assay. (Note: The following data is illustrative and not based on published results for this compound.)

ConditionPeptide Conc. (µM)pHTemperature (°C)Lag Time (h)Apparent Rate Constant (h⁻¹)Max Fluorescence (a.u.)
Control507.4374.2 ± 0.50.8 ± 0.11500 ± 120
High Conc.1007.4372.1 ± 0.31.5 ± 0.22800 ± 200
Low pH505.0378.5 ± 0.80.4 ± 0.051350 ± 110
High Temp.507.4453.0 ± 0.41.1 ± 0.151600 ± 130

Table 2: Hypothetical Particle Size of this compound Aggregates Measured by DLS. (Note: The following data is illustrative and not based on published results for this compound.)

Time Point (h)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
02.5 ± 0.30.15
215.8 ± 2.10.28
685.3 ± 9.70.45
12250.6 ± 25.10.32
24310.2 ± 30.50.29

Visualization of Pathways and Workflows

General Amyloid Aggregation Pathway

The following diagram illustrates the general pathway of amyloid fibril formation from monomeric peptides.

G Monomers Monomeric Peptides Nucleation Nucleation (Rate-Limiting) Monomers->Nucleation Elongation Elongation Monomers->Elongation Oligomers Soluble Oligomers Protofilaments Protofilaments Oligomers->Protofilaments Fibrils Mature Fibrils Protofilaments->Fibrils Protofilaments->Elongation Fragmentation Fragmentation Fibrils->Fragmentation Nucleation->Oligomers Elongation->Protofilaments Fragmentation->Oligomers

Caption: A generalized signaling pathway for amyloid peptide aggregation.

Experimental Workflow for this compound Aggregation Studies

This diagram outlines the logical flow of experiments for characterizing the aggregation propensity of this compound.

G Start Peptide Synthesis & Purification (this compound) MonomerPrep Preparation of Monomeric Peptide Solution Start->MonomerPrep AggregationAssay Initiate Aggregation Assay (Varying Conditions: pH, Temp, Conc.) MonomerPrep->AggregationAssay ThT Real-time Monitoring: ThT Fluorescence Assay AggregationAssay->ThT DLS Time-point Analysis: Dynamic Light Scattering (DLS) AggregationAssay->DLS TEM Morphological Analysis: Transmission Electron Microscopy (TEM) AggregationAssay->TEM Kinetics Determine Aggregation Kinetics (Lag time, Rate) ThT->Kinetics Size Characterize Aggregate Size Distribution DLS->Size Morphology Visualize Fibril Morphology TEM->Morphology End Comprehensive Aggregation Profile Kinetics->End Size->End Morphology->End

Caption: Experimental workflow for this compound aggregation studies.

Conclusion

While this compound remains a relatively uncharacterized peptide in terms of its aggregation behavior, its chemical structure, particularly the presence of the diphenylalanine motif, strongly suggests a propensity for self-assembly. This technical guide provides a robust framework for researchers to systematically investigate this phenomenon. By employing a combination of ThT fluorescence assays, DLS, and TEM, it is possible to elucidate the kinetics of aggregation, the size and distribution of aggregates, and their morphology. The detailed protocols and data presentation formats outlined herein offer a standardized approach to facilitate the generation of high-quality, comparable data. Such studies will not only contribute to a fundamental understanding of peptide self-assembly but also provide critical insights for the potential development of this compound in therapeutic or biotechnological applications.

References

The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide synthesis, has remained a cornerstone of peptide chemistry since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its continued relevance in an era of modern protecting groups is a testament to its reliability, ease of introduction, and unique deprotection pathways. This in-depth technical guide provides a comprehensive overview of the Z-protecting group, from its fundamental chemistry to detailed experimental protocols and its strategic application in complex peptide synthesis.

Core Concepts of the Z-Protecting Group

The Z-group is a carbamate-type amine protecting group valued for several key properties.[3] One of its significant advantages is the crystallinity it imparts to the protected amino acids, facilitating their purification.[4] Furthermore, the introduction of the Z-group is known to suppress racemization during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[4][5]

The stability of the Z-group under various conditions dictates its strategic use. It is stable to the mildly basic conditions used for the removal of the Fmoc group and to the acidic conditions used for the removal of the Boc group, allowing for orthogonal protection schemes in complex syntheses.[6][7]

Experimental Protocols

Detailed methodologies for the introduction and removal of the Z-protecting group are crucial for its successful application.

Protection of Amino Acids with the Z-Group

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[1]

Protocol: Z-Protection of Glycine [8]

  • Dissolution: Dissolve glycine (0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) and cool the solution in an ice bath.

  • Simultaneous Addition: Add benzyl chloroformate (1.2 eq) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise and simultaneously to the cooled glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

  • Work-up: Wash the reaction mixture with diethyl ether to remove impurities. The Z-protected glycine will remain in the aqueous phase.

  • Acidification and Isolation: Acidify the aqueous layer to approximately pH 1 with concentrated HCl. The Z-protected glycine will precipitate and can be collected by filtration.

Deprotection of Z-Protected Peptides

The removal of the Z-group can be achieved through several methods, with catalytic hydrogenation being the most common and mildest.

This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[3]

Protocol: Catalytic Hydrogenation of a Z-Protected Peptide

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-50% by weight of the peptide).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor in the presence of a catalyst.

Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate [9]

  • Reaction Setup: Dissolve the Z-protected peptide in methanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄) as the hydrogen donor and 10% Pd/C as the catalyst.

  • Reaction: Stir the mixture at room temperature.

  • Work-up: Upon completion, filter off the catalyst and evaporate the solvent.

Strong acidic conditions can also be used to remove the Z-group, although these methods are harsher and can affect other acid-labile protecting groups.

Protocol: Deprotection with HBr in Acetic Acid [10]

  • Reaction: Treat the Z-protected peptide with a solution of 33% hydrogen bromide (HBr) in acetic acid at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Isolation: Upon completion, precipitate the peptide by adding cold diethyl ether and collect the product by filtration or centrifugation.

Protocol: Deprotection with Liquid Hydrogen Fluoride (HF) [11][12]

Caution: Anhydrous HF is extremely corrosive and toxic, requiring specialized equipment and handling procedures.

  • Preparation: Place the peptide-resin and a scavenger (e.g., p-cresol) in a specialized HF cleavage apparatus.

  • HF Distillation: Cool the reaction vessel and distill anhydrous liquid HF into it.

  • Cleavage: Stir the mixture at 0-5°C for 30-60 minutes.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Collect and wash the crude peptide.

Quantitative Data

The efficiency of protection and deprotection reactions is critical for the overall success of peptide synthesis. The following tables summarize typical quantitative data for Z-group manipulations.

Protection Reaction Amino Acid Reagents Solvent Yield (%) Reference
Z-ProtectionGlycineBenzyl chloroformate, NaOHWater~90%[8]
Z-ProtectionL-CHGCbz-Cl, NaOHWater/Ethyl Acetate82.3%[13]
Deprotection Method Substrate Reagents/Catalyst Solvent Time Yield (%) Reference
Catalytic HydrogenationZ-protected amino acidsH₂, 10% Pd/CMethanol1-4 h>95%[3]
Catalytic Transfer HydrogenationZ-Met-OButcis-Decalin, Pd/CNot specifiedNot specifiedGood[9]
HBr/Acetic AcidZ-protected peptides33% HBr in Acetic AcidAcetic Acid1-2 hVariable[10]
Liquid HF CleavagePeptides on resinAnhydrous HF, p-cresolLiquid HF30-60 minVariable[11][12]

Signaling Pathways and Experimental Workflows

The Z-protecting group is integral to various multi-step synthetic workflows. The following diagrams, generated using Graphviz, illustrate these processes.

Z_Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up cluster_product Final Product Amino Acid Amino Acid Reaction Vessel Reaction Vessel Amino Acid->Reaction Vessel Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Vessel Extraction Extraction Reaction Vessel->Extraction Acidification Acidification Extraction->Acidification Z-Protected Amino Acid Z-Protected Amino Acid Acidification->Z-Protected Amino Acid

Workflow for Z-group protection of an amino acid.

Z_Deprotection_Workflow cluster_methods Deprotection Methods Z-Protected Peptide Z-Protected Peptide Catalytic Hydrogenation Catalytic Hydrogenation Z-Protected Peptide->Catalytic Hydrogenation Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation Z-Protected Peptide->Catalytic Transfer Hydrogenation Acidic Cleavage (HBr/AcOH) Acidic Cleavage (HBr/AcOH) Z-Protected Peptide->Acidic Cleavage (HBr/AcOH) Acidic Cleavage (Liquid HF) Acidic Cleavage (Liquid HF) Z-Protected Peptide->Acidic Cleavage (Liquid HF) Deprotected Peptide Deprotected Peptide Catalytic Hydrogenation->Deprotected Peptide Catalytic Transfer Hydrogenation->Deprotected Peptide Acidic Cleavage (HBr/AcOH)->Deprotected Peptide Acidic Cleavage (Liquid HF)->Deprotected Peptide

Overview of Z-group deprotection methodologies.

Orthogonal_Strategy Start Start Couple Fmoc-AA Couple Fmoc-AA Start->Couple Fmoc-AA Fmoc-AA-OH Fmoc-AA-OH Fmoc-AA-OH->Couple Fmoc-AA Couple next Fmoc-AA Couple next Fmoc-AA Fmoc-AA-OH->Couple next Fmoc-AA Z-Lys-OH Z-Lys-OH Couple Z-Lys Couple Z-Lys Z-Lys-OH->Couple Z-Lys Fmoc Deprotection (Base) Fmoc Deprotection (Base) Couple Fmoc-AA->Fmoc Deprotection (Base) Fmoc Deprotection (Base)->Couple Z-Lys Fmoc Deprotection (Base) 2 Fmoc Deprotection (Base) 2 Couple Z-Lys->Fmoc Deprotection (Base) 2 Fmoc Deprotection (Base) 2->Couple next Fmoc-AA Final Deprotection (Acid) Final Deprotection (Acid) Couple next Fmoc-AA->Final Deprotection (Acid) Final Peptide Final Peptide Final Deprotection (Acid)->Final Peptide

Orthogonal strategy using Z- and Fmoc-protecting groups.

Side Reactions and Mitigation Strategies

While the Z-group is generally robust, certain side reactions can occur during its use.

  • Over-reduction during Catalytic Hydrogenation: In peptides containing methionine or cysteine, the sulfur atom can poison the catalyst. For tryptophan-containing peptides, the indole ring can be reduced. Using less active catalysts or adding catalyst poisons can sometimes mitigate these issues.

  • Acid-catalyzed Side Reactions: The strong acids used for Z-group cleavage can lead to various side reactions, including aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[5][14] The use of scavengers, such as p-cresol or thioanisole, is crucial during HF cleavage to trap reactive carbocations generated during deprotection.[11][12]

  • Racemization: Although the Z-group is known to suppress racemization, it is not entirely immune, particularly during the activation of the carboxyl group for peptide coupling. The use of coupling reagents that minimize racemization, such as those based on HOBt or HOAt, is recommended.[5]

Conclusion

The benzyloxycarbonyl (Z) protecting group remains a powerful tool in the arsenal of the peptide chemist. Its straightforward introduction, stability to a range of conditions, and multiple deprotection pathways, including the mild catalytic hydrogenation, ensure its continued utility in both solution-phase and solid-phase peptide synthesis. A thorough understanding of its chemistry, coupled with the application of robust experimental protocols and an awareness of potential side reactions, enables researchers and drug development professionals to effectively leverage the Z-group in the synthesis of complex and therapeutically important peptides.

References

Core Principles for the Application of Z-His-Phe-Phe-OEt in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, or N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a protected tripeptide that serves as a valuable building block in peptide synthesis and as a substrate in biochemical assays.[1][2] Its unique sequence, containing both a heterocyclic and aromatic amino acid residues, makes it particularly useful in the study of enzyme kinetics and inhibitor screening, as well as in the synthesis of more complex peptide structures.[1] This guide provides an in-depth overview of the fundamental principles for utilizing this compound, including its synthesis, application in peptide elongation, and its use as an enzymatic substrate.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₃₄H₃₇N₅O₆[]
Molecular Weight 611.69 g/mol []
CAS Number 13053-61-7
Appearance White to off-white powder
Storage Conditions -15°C[]
Purity Typically ≥95%[]

Principles of Synthesis

The synthesis of this compound is typically achieved through solution-phase peptide synthesis, which involves the formation of peptide bonds between amino acids in a stepwise manner. This approach allows for the purification of intermediates at each stage, ensuring the final product's high purity.

Proposed Solution-Phase Synthesis Workflow

The synthesis of this compound can be logically approached by the coupling of a Z-protected histidine (Z-His-OH) to a dipeptide ethyl ester (H-Phe-Phe-OEt).

G Phe1 L-Phenylalanine (Phe) Boc_Phe Boc-Phe-OH Phe1->Boc_Phe Boc Anhydride Phe2 L-Phenylalanine Ethyl Ester (H-Phe-OEt) Boc_Phe_Phe_OEt Boc-Phe-Phe-OEt Boc_Phe->Boc_Phe_Phe_OEt DCC/NMM, H-Phe-OEt H_Phe_Phe_OEt H-Phe-Phe-OEt Boc_Phe_Phe_OEt->H_Phe_Phe_OEt TFA or HCl Z_His_Phe_Phe_OEt This compound H_Phe_Phe_OEt->Z_His_Phe_Phe_OEt His L-Histidine (His) Z_His_OH Z-His-OH His->Z_His_OH Benzyl Chloroformate (Z-Cl) Z_His_OH->Z_His_Phe_Phe_OEt DCC/NMM, H-Phe-Phe-OEt

Proposed workflow for the synthesis of this compound.
Experimental Protocols

1. Synthesis of H-Phe-Phe-OEt (Dipeptide Fragment)

  • Protection of Phenylalanine: L-Phenylalanine is first protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group.

  • Esterification of Phenylalanine: A separate batch of L-Phenylalanine is esterified to form L-Phenylalanine ethyl ester hydrochloride.

  • Coupling: Boc-Phe-OH is coupled with H-Phe-OEt using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).[1]

  • Deprotection: The Boc group is removed from Boc-Phe-Phe-OEt using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to yield H-Phe-Phe-OEt.

2. Synthesis of Z-His-OH (Protected Amino Acid)

  • L-Histidine is reacted with benzyl chloroformate (Z-Cl) under basic conditions to yield Z-His-OH.

3. Final Coupling to Yield this compound

  • Reaction: Z-His-OH is coupled with H-Phe-Phe-OEt using DCC and NMM in a suitable solvent like chloroform (CHCl₃) or dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve H-Phe-Phe-OEt hydrochloride in CHCl₃.

    • Add NMM at 0°C and stir for 15 minutes.

    • Add a solution of Z-His-OH in CHCl₃, followed by DCC.

    • Stir the reaction mixture for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (NaCl) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to obtain the crude product.[1]

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Application in Peptide Elongation

This compound serves as a protected tripeptide fragment that can be further elongated at the C-terminus after deprotection of the ethyl ester or at the N-terminus after removal of the Z-group.

Deprotection Strategies

1. C-Terminal Deprotection (Saponification)

  • Principle: The ethyl ester can be hydrolyzed to the free carboxylic acid using a base, typically sodium hydroxide (NaOH) in a mixture of methanol and water.[4]

  • General Protocol:

    • Dissolve this compound in a mixture of methanol and water.

    • Add a stoichiometric amount of 1M NaOH.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product.

2. N-Terminal Deprotection (Hydrogenolysis)

  • Principle: The benzyloxycarbonyl (Z) group is commonly removed by catalytic hydrogenation. This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source.

  • General Protocol:

    • Dissolve this compound in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent.

Deprotection MethodProtecting GroupReagentsTypical Yield
Saponification Ethyl EsterNaOH, Methanol/Water>90%
Catalytic Hydrogenation Z-group (Cbz)H₂, Pd/C>95%

Application as an Enzymatic Substrate

This compound is a known substrate for certain proteases, such as chymotrypsin and pepsin, due to the presence of phenylalanine residues.[] The cleavage of the peptide bond between the two phenylalanine residues can be monitored to determine enzyme activity.

Chymotrypsin Activity Assay

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine.[5]

Experimental Workflow for Chymotrypsin Assay

G cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis Buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.8) Assay_Mix Prepare Reaction Mixture: Buffer + Substrate Buffer->Assay_Mix Substrate Prepare this compound Stock Solution (in DMSO) Substrate->Assay_Mix Enzyme Prepare Chymotrypsin Stock Solution (in cold HCl) Initiation Initiate Reaction by Adding Chymotrypsin Enzyme->Initiation Pre_incubation Pre-incubate at Operating Temperature (e.g., 25°C) Assay_Mix->Pre_incubation Pre_incubation->Initiation Monitoring Monitor Increase in Absorbance (e.g., at 256 nm) over Time Initiation->Monitoring Rate_Calc Calculate Initial Rate (ΔAbs/min) Monitoring->Rate_Calc Activity_Calc Calculate Enzyme Activity (Units/mg) Rate_Calc->Activity_Calc

Workflow for a chymotrypsin activity assay using this compound.

Detailed Protocol for Chymotrypsin Activity Assay

This protocol is adapted from standard chymotrypsin assay procedures.

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8 at 25°C.

    • Substrate Stock Solution: Prepare a concentrated stock of this compound in a minimal amount of DMSO.

    • Enzyme Solution: Prepare a solution of α-chymotrypsin in cold 1 mM HCl immediately before use.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer and an aliquot of the this compound stock solution.

    • Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.

    • Initiate the reaction by adding a small volume of the chymotrypsin solution.

    • Immediately mix by inversion and monitor the increase in absorbance at a wavelength where the product absorbs more strongly than the substrate (e.g., 256 nm, due to the formation of a new carboxyl group) for approximately 5 minutes.

  • Data Analysis:

    • Determine the maximum linear rate of change in absorbance per minute (ΔA/min).

    • Calculate the enzyme activity using the Beer-Lambert law, taking into account the molar extinction coefficient of the product.

Quantitative Data
EnzymeSubstratekcat (s⁻¹)Km (mM)ConditionsReference
Aspergillus oryzae acid proteinaseThis compound1.0Not ReportedpH 3.5, 35°C[]
α-ChymotrypsinN-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)~40~0.07pH 7.8, 25°C[5]

Note: BTEE is a common substrate for chymotrypsin and its kinetic parameters are provided for comparison.

Conclusion

This compound is a multifaceted compound with significant applications in both the synthesis of complex peptides and the study of enzymatic reactions. Its utility as a building block is facilitated by established solution-phase synthesis techniques and orthogonal protection/deprotection strategies. Furthermore, its specific amino acid sequence makes it a valuable tool for probing the activity of proteases like chymotrypsin. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Z-His-Phe-Phe-OEt: A Versatile Tripeptide Synthon for the Development of Complex Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The protected tripeptide, Z-His-Phe-Phe-OEt (N-α-Cbz-L-Histidyl-L-Phenylalanyl-L-Phenylalanine ethyl ester), represents a critical building block in the field of peptide chemistry and drug discovery. Its unique sequence, incorporating the versatile imidazole side chain of histidine and the aromatic character of two consecutive phenylalanine residues, makes it a valuable precursor for the synthesis of more complex peptides with significant biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide elongation, and its potential applications in the development of therapeutic peptides, particularly those targeting G-protein coupled receptors (GPCRs).

Introduction

Peptide-based therapeutics have garnered increasing interest due to their high specificity, potency, and lower toxicity compared to small molecule drugs. The solid-phase and solution-phase synthesis of peptides relies on the use of protected amino acid and peptide fragments as fundamental building blocks. This compound is a sophisticated intermediate, serving as a versatile synthon in the construction of larger peptide chains.[1] The presence of a C-terminal ethyl ester and an N-terminal benzyloxycarbonyl (Z) protecting group allows for selective deprotection and coupling reactions, facilitating stepwise peptide elongation. The inherent biological relevance of the His-Phe-Phe motif, found in various endogenous peptides, further underscores the importance of this building block in medicinal chemistry and biochemical research.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties influence its solubility, reactivity, and purification.

PropertyValueReference
Molecular Formula C₃₄H₃₇N₅O₆Chem-Impex
Molecular Weight 611.7 g/mol Chem-Impex
CAS Number 13053-61-7Chem-Impex
Appearance White to off-white powderGeneric
Solubility Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water.Generic
Storage Conditions Store at -20°C to maintain stability and prevent degradation.Chem-Impex

Synthesis of Complex Peptides using this compound

This compound is a valuable starting point for the synthesis of larger, more complex peptides through a series of deprotection and coupling steps. The following sections outline a representative solution-phase synthesis workflow.

General Workflow for Peptide Elongation

The elongation of the peptide chain from this compound typically involves two key steps: the deprotection of the N-terminal Z-group and the subsequent coupling with the next N-protected amino acid.

experimental_workflow start This compound deprotection N-terminal Deprotection (e.g., Hydrogenolysis) start->deprotection intermediate H-His-Phe-Phe-OEt (Tripeptide ethyl ester) deprotection->intermediate coupling Coupling Reaction (e.g., with Z-Ala-OH and DCC/HOBt) intermediate->coupling product Z-Ala-His-Phe-Phe-OEt (Protected Tetrapeptide) coupling->product purification Purification (e.g., Chromatography) product->purification final_product Purified Tetrapeptide purification->final_product

Caption: General workflow for the elongation of this compound.

Detailed Experimental Protocols

The following protocols are representative examples of the chemical steps involved in elongating a peptide chain from this compound.

Protocol 1: N-terminal Deprotection of this compound (Hydrogenolysis)

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group to yield the free amine of the tripeptide ethyl ester.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filter agent (e.g., Celite®)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add 10% Pd/C (approximately 10% by weight of the peptide) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-His-Phe-Phe-OEt. The product is often used in the next step without further purification.

Protocol 2: Coupling of an N-Protected Amino Acid to H-His-Phe-Phe-OEt

This protocol details the coupling of Z-L-Alanine to the deprotected tripeptide ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • H-His-Phe-Phe-OEt (from Protocol 1)

  • Z-L-Alanine (Z-Ala-OH) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Z-Ala-OH (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve the crude H-His-Phe-Phe-OEt (1 eq) in anhydrous DMF and add DIPEA (2 eq).

  • Add the solution of the deprotected tripeptide to the activated Z-Ala-OH solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tetrapeptide, Z-Ala-His-Phe-Phe-OEt.

Protocol 3: Purification and Characterization

The crude peptide is purified by column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude peptide in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified Z-Ala-His-Phe-Phe-OEt.

  • Characterize the final product by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identity.

Applications in Drug Development: Targeting G-Protein Coupled Receptors

Peptides containing the His-Phe-Phe motif are of significant interest in drug development as they can mimic or antagonize the action of endogenous signaling peptides that interact with G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes, making them attractive drug targets.

Neuropeptides and GPCR Signaling

Many neuropeptides, which are short peptides that act as signaling molecules in the nervous system, contain histidine and phenylalanine residues that are critical for receptor binding and activation. The His-Phe-Phe sequence can be a key pharmacophore in the design of novel agonists or antagonists for GPCRs involved in pain, mood, and appetite regulation.

Illustrative Signaling Pathway: GPCR Activation and Downstream Signaling

The binding of a peptide agonist to its cognate GPCR initiates a cascade of intracellular events. The following diagram illustrates a canonical GPCR signaling pathway.

gpcr_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peptide Peptide Ligand (e.g., containing His-Phe-Phe) gpcr GPCR peptide->gpcr Binding & Activation g_protein G-protein (αβγ subunits) gpcr->g_protein Recruitment & GDP/GTP Exchange effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector α-subunit activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Catalysis protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation of target proteins

Caption: A representative G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex peptides. Its well-defined structure and the presence of orthogonal protecting groups facilitate its use in established peptide synthesis methodologies. The incorporation of the His-Phe-Phe motif provides a strategic advantage in the design of novel peptide-based therapeutics targeting a wide range of diseases, particularly those mediated by G-protein coupled receptors. The detailed protocols and conceptual frameworks presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important tripeptide synthon.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Z-His-Phe-Phe-OEt (N-α-Benzyloxycarbonyl-L-Histidyl-L-Phenylalanyl-L-Phenylalanine ethyl ester). The methodology is based on the widely employed Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Introduction

This compound is a protected tetrapeptide that can serve as a key intermediate in the synthesis of more complex peptide structures for various research and drug development applications.[1] Solid-phase peptide synthesis offers a robust and efficient method for its preparation, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2] This approach simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration.[3]

Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.

ParameterDescriptionValue
Resin Type of solid supportFmoc-Phe-Wang Resin[4][5][6]
Substitution Level0.3 - 0.8 mmol/g[6]
Scale Starting resin quantity0.1 mmol
Coupling Reagents Activating agents for amide bond formationHBTU/HOBt or HATU[7][8][9]
Deprotection Reagent Reagent for Fmoc group removal20% Piperidine in DMF[10]
Cleavage Cocktail Reagent for cleaving the peptide from the resin95% TFA, 2.5% TIS, 2.5% H₂O
Final Product Form N- and C-termini modificationN-terminal Z-group, C-terminal ethyl ester
Expected Purity Purity of the crude product post-cleavage>85% (typical)
Expected Yield Overall yield of the purified peptide40-60% (typical)

Experimental Protocol

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

Materials and Reagents
  • Fmoc-Phe-Wang resin (substitution: 0.5 mmol/g)

  • Fmoc-Phe-OH

  • Z-His(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Ethanol (absolute)

  • Diethyl ether

  • Solid Phase Synthesis Vessel

Step 1: Resin Swelling
  • Weigh 200 mg of Fmoc-Phe-Wang resin (0.1 mmol) and transfer it to the synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[10]

  • Drain the DMF.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 3: Phenylalanine Coupling
  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents, 0.3 mmol, 116.2 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 3 mL of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.[3] If the test is positive (blue beads), repeat the coupling step.

Step 4: Histidine Coupling
  • Repeat the Fmoc deprotection step as described in Step 2.

  • In a separate vial, dissolve Z-His(Trt)-OH (3 equivalents, 0.3 mmol, 183.2 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 3 mL of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

Step 5: Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate in a clean centrifuge tube.

  • Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude peptide (Z-His-Phe-Phe-OH) under vacuum.

Step 6: C-Terminal Ethyl Esterification
  • Dissolve the crude, dried peptide in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise (approximately 5 equivalents relative to the peptide) while stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

The following diagrams illustrate the key experimental workflow for the solid-phase synthesis of this compound.

SPPS_Workflow Start Start: Fmoc-Phe-Wang Resin Swell Swell Resin (DMF) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CouplePhe Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Wash1->CouplePhe Wash2 Wash (DMF, DCM) CouplePhe->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 CoupleHis Couple Z-His(Trt)-OH (HBTU/HOBt/DIPEA) Wash3->CoupleHis Wash4 Wash & Dry (DMF, DCM) CoupleHis->Wash4 Cleave Cleave & Deprotect (TFA/TIS/H2O) Wash4->Cleave Esterify Esterification (EtOH/SOCl2) Cleave->Esterify Purify Purify & Lyophilize (RP-HPLC) Esterify->Purify End End Product: This compound Purify->End Coupling_Mechanism AminoAcid Fmoc-AA-COOH AminoAcid->p1 HBTU HBTU HBTU->p1 ActiveEster Fmoc-AA-OBt (Active Ester) ActiveEster->p2 ResinAmine H2N-Peptide-Resin ResinAmine->p2 CoupledPeptide Fmoc-AA-NH-Peptide-Resin p1->ActiveEster + DIPEA p2->CoupledPeptide Amide Bond Formation

References

Application Notes and Protocols for the Solution-Phase Synthesis of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solution-phase synthesis of the protected tripeptide, Z-His-Phe-Phe-OEt. This peptide derivative is a valuable building block in the synthesis of more complex peptides for various research and therapeutic applications, including drug delivery systems and the study of protein-protein interactions.[1][2] The protocols outlined below are based on established principles of solution-phase peptide synthesis, employing common protecting groups and coupling reagents.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a stepwise elongation of the peptide chain, starting from the C-terminal amino acid, Phenylalanine ethyl ester (Phe-OEt). The synthetic workflow involves the sequential coupling of N-terminally protected amino acids, followed by deprotection steps to allow for chain extension. To prevent unwanted side reactions and racemization, the imidazole side chain of Histidine is protected with a Trityl (Trt) group, which is later removed under mild acidic conditions. The N-terminus of the growing peptide chain is protected with the Benzyloxycarbonyl (Z) group.

Logical Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Dipeptide Intermediate (Z-Phe-Phe-OEt) cluster_1 Preparation of N-terminal Amino Acid cluster_2 Final Coupling and Deprotection A H-Phe-OEt D Z-Phe-Phe-OEt A->D B Z-Phe-OH B->D C DCC, HOBt C->D Coupling F H-Phe-Phe-OEt D->F Deprotection (H2/Pd) D->F E Z-His(Trt)-OH G Z-His(Trt)-Phe-Phe-OEt E->G F->G Coupling (DCC, HOBt) I This compound (Final Product) G->I Side-chain Deprotection H Mild Acid (e.g., dilute TFA) H->I

Caption: Synthetic workflow for this compound.

Materials and Reagents

The following tables summarize the key starting materials and reagents required for the synthesis.

Table 1: Amino Acids and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Supplier Note
L-PhenylalanineC₉H₁₁NO₂165.19---
Z-L-Phenylalanine (Z-Phe-OH)C₁₇H₁₇NO₄299.32[3]Commercially available
Z-L-Histidine(Trt)-OH (Z-His(Trt)-OH)C₃₉H₃₃N₃O₄611.70Requires protection of L-Histidine
L-Phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl)C₁₁H₁₆ClNO₂229.70Commercially available

Table 2: Reagents and Solvents

ReagentPurpose
Thionyl chloride (SOCl₂)Esterification
Ethanol (EtOH)Esterification
Dicyclohexylcarbodiimide (DCC)Coupling agent[1][4]
1-Hydroxybenzotriazole (HOBt)Racemization suppressant[1][4]
Dichloromethane (DCM)Solvent
N,N-Dimethylformamide (DMF)Solvent
Ethyl acetate (EtOAc)Solvent for extraction
Triethylamine (TEA)Base
Palladium on charcoal (Pd/C)Catalyst for hydrogenolysis
Hydrogen gas (H₂)Hydrogenolysis
Trifluoroacetic acid (TFA)Deprotection of Trt group[5]
Diethyl etherPrecipitation
Sodium bicarbonate (NaHCO₃) solutionAqueous wash
BrineAqueous wash
Anhydrous sodium sulfate (Na₂SO₄)Drying agent

Experimental Protocols

Protocol 1: Synthesis of Phenylalanine Ethyl Ester Hydrochloride (H-Phe-OEt·HCl)

This protocol describes the esterification of L-Phenylalanine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Reaction Initiation: Cool the ethanol in an ice bath and slowly add thionyl chloride (1.2 equivalents).

  • Addition of Amino Acid: Add L-Phenylalanine (1 equivalent) in portions to the cooled solution.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/diethyl ether to obtain white crystals of H-Phe-OEt·HCl.

  • Characterization: Determine the melting point and confirm the structure using ¹H NMR spectroscopy.

Protocol 2: Synthesis of Z-Phe-Phe-OEt

This protocol details the coupling of Z-Phe-OH with H-Phe-OEt.

  • Preparation of H-Phe-OEt: Dissolve H-Phe-OEt·HCl (1 equivalent) in DCM (50 mL) and neutralize with triethylamine (1.1 equivalents) at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve Z-Phe-OH (1 equivalent)[3] and HOBt (1.1 equivalents) in a mixture of DCM and DMF.

    • Add the solution of H-Phe-OEt to this mixture.

    • Cool the reaction mixture to 0°C and add DCC (1.1 equivalents) dissolved in a small amount of DCM.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) by-product.[4]

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexane.

  • Characterization: Obtain the melting point, optical rotation, and characterize by ¹H NMR and mass spectrometry. The molecular formula for the related Z-Phe-Phe-OH is C₂₆H₂₆N₂O₅ with a molecular weight of 446.5 g/mol .[6]

Experimental Workflow for Peptide Coupling using DCC/HOBt

G start Start dissolve_reactants Dissolve N-protected amino acid and HOBt in DCM/DMF start->dissolve_reactants add_amine Add C-terminal protected amino acid (free amine) dissolve_reactants->add_amine cool_mixture Cool to 0°C add_amine->cool_mixture add_dcc Add DCC solution cool_mixture->add_dcc stir_cold Stir at 0°C for 2h add_dcc->stir_cold stir_rt Stir at room temperature overnight stir_cold->stir_rt filter_dcu Filter to remove DCU stir_rt->filter_dcu wash_filtrate Wash filtrate with 1N HCl, NaHCO3, and brine filter_dcu->wash_filtrate dry_organic Dry organic layer over Na2SO4 wash_filtrate->dry_organic evaporate Evaporate solvent dry_organic->evaporate purify Purify by recrystallization evaporate->purify end End purify->end

Caption: DCC/HOBt peptide coupling workflow.

Protocol 3: Synthesis of H-Phe-Phe-OEt

This protocol describes the deprotection of the Z-group from the dipeptide.

  • Reaction Setup: Dissolve Z-Phe-Phe-OEt (1 equivalent) in methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain H-Phe-Phe-OEt. This product is often used in the next step without further purification.

Protocol 4: Synthesis of Z-His(Trt)-Phe-Phe-OEt

This protocol details the final coupling step.

  • Coupling Reaction:

    • Dissolve Z-His(Trt)-OH (1 equivalent) and HOBt (1.1 equivalents) in a mixture of DCM and DMF.

    • Add the H-Phe-Phe-OEt (1 equivalent) obtained from the previous step.

    • Cool the mixture to 0°C and add DCC (1.1 equivalents) dissolved in a small amount of DCM.

  • Reaction and Work-up: Follow the same procedure for reaction monitoring and work-up as described in Protocol 2.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 5: Synthesis of this compound (Final Product)

This protocol describes the selective deprotection of the Trityl group from the Histidine side chain.

  • Deprotection Reaction: Dissolve Z-His(Trt)-Phe-Phe-OEt (1 equivalent) in a solution of 1-2% TFA in DCM.[7] The inclusion of a scavenger like triethylsilane (TES) is recommended.[7]

  • Reaction Monitoring: Stir the solution at room temperature and monitor the deprotection by TLC. The Trt group is very acid-labile.[7]

  • Work-up: Once the reaction is complete, evaporate the solvent.

  • Purification: Purify the final product, this compound, by recrystallization or column chromatography to yield a pure solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its optical rotation and melting point should be determined. The expected molecular formula is C₃₄H₃₇N₅O₆ with a molecular weight of 611.69.[]

Quantitative Data Summary

The following table summarizes known and expected data for the key compounds in the synthesis.

Table 3: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DNotes
Z-Phe-OHC₁₇H₁₇NO₄299.32[3]85-87+5° (c=5, acetic acid)Starting material
Z-Phe-Phe-OHC₂₆H₂₆N₂O₅446.5[6]Not specifiedNot specifiedRelated dipeptide
This compoundC₃₄H₃₇N₅O₆611.69[]To be determinedTo be determinedFinal Product

Conclusion

The solution-phase synthesis of this compound is a multi-step process that requires careful control of protecting groups and coupling conditions to achieve a high-purity product. The protocols provided herein offer a comprehensive guide for researchers in the field of peptide chemistry and drug development. The successful synthesis of this tripeptide provides a key intermediate for the construction of more complex and biologically active peptide sequences.

References

Application Notes and Protocols for the HPLC Purification of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-His-Phe-Phe-OEt (N-α-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester) is a protected tripeptide that serves as a valuable intermediate in peptide synthesis and various biochemical studies.[1][] Its synthesis often results in a crude mixture containing the desired product along with impurities such as deletion peptides, truncated sequences, and incompletely deprotected molecules.[3] For applications in drug development and scientific research, a high degree of purity is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for the purification of such protected peptides.[3] This document provides a detailed protocol for the purification of this compound using RP-HPLC.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target peptide is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C34H37N5O6[]
Molecular Weight 611.69 g/mol []
Structure Z-(Cbz)-His-Phe-Phe-OEt[]
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents like DMF and DMSO; limited solubility in aqueous solutions.Inferred from hydrophobic nature

Principle of RP-HPLC Purification

RP-HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (typically a C18 silica-based column) is used in conjunction with a polar mobile phase. The sample is loaded onto the column in a highly aqueous environment, which promotes the binding of hydrophobic molecules to the stationary phase. A gradient of increasing organic solvent (acetonitrile) is then applied to the column. This increasing hydrophobicity of the mobile phase causes the bound molecules to elute from the column in order of increasing hydrophobicity. The Z-group and two phenylalanine residues in this compound impart significant hydrophobicity, leading to strong retention on a C18 column.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of crude this compound.

1. Materials and Equipment

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Columns:

    • Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

    • Analytical C18 column (e.g., 5 µm particle size, 100 Å pore size, 250 x 4.6 mm) for purity analysis.

  • Chemicals and Reagents:

    • Crude this compound.

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade water (Milli-Q or equivalent).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for sample dissolution.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

3. Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the crude peptide in a minimal amount of DMF or DMSO.

  • Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 10-20 mg/mL). Ensure the final solution is clear and free of particulates. If precipitation occurs, adjust the ratio of organic solvent to Mobile Phase A.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

4. HPLC Purification Method

The following method parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

Table 2: Preparative HPLC Method Parameters

ParameterRecommended Setting
Column Preparative C18, 10 µm, 100 Å, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection Wavelength 220 nm and 254 nm
Column Temperature Ambient (or controlled at 25°C)
Injection Volume Dependent on sample concentration and column capacity
Gradient See Table 3

Table 3: Preparative HPLC Gradient Profile

Time (minutes)% Mobile Phase B
030
530
4570
5095
5595
5630
6030

5. Fraction Collection and Analysis

  • Monitor the chromatogram at 220 nm (for the peptide backbone) and 254 nm (for the Z-group).

  • Collect fractions corresponding to the main peak, which is expected to be the this compound product.

  • Analyze the purity of the collected fractions using an analytical HPLC system with a similar but faster gradient.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

6. Post-Purification Processing

  • Combine the pure fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.

  • Determine the final yield and confirm the identity and purity of the final product using analytical techniques such as analytical HPLC, mass spectrometry, and NMR.

Data Presentation

Table 4: Expected Purification Outcome (Example Data)

ParameterCrude ProductPurified Product
Purity (by analytical HPLC) ~70%>98%
Retention Time (analytical) ~15.2 min~15.2 min
Yield N/A50-70% (typical)
Appearance Off-white solidWhite, fluffy powder

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Purification_Workflow Crude Crude this compound Dissolve Dissolve in DMF/DMSO & Dilute with Mobile Phase A Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject onto Preparative C18 HPLC Column Filter->Inject Elute Gradient Elution (ACN/Water/TFA) Inject->Elute Detect UV Detection (220 nm & 254 nm) Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >98% Evaporate Remove Acetonitrile (Rotary Evaporation) Pool->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Final Pure this compound Lyophilize->Final

Caption: HPLC Purification Workflow for this compound.

References

Application Note: Mass Spectrometry Analysis of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of the protected tripeptide Z-His-Phe-Phe-OEt using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology covers sample preparation, LC-MS/MS analysis, and data interpretation, including a theoretical fragmentation analysis. This guide is intended to serve as a practical resource for researchers engaged in peptide synthesis, drug discovery, and quality control, ensuring accurate molecular weight determination and structural confirmation.

Introduction

This compound is a protected tripeptide of interest in various biochemical and pharmaceutical research areas.[1] As a derivative of histidine and phenylalanine, it serves as a valuable building block in the synthesis of more complex peptides for therapeutic and drug delivery applications.[1] Accurate characterization of such synthetic peptides is critical to ensure purity and structural integrity. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the definitive identification and structural elucidation of peptides.[2] This application note outlines a comprehensive protocol for the analysis of this compound by LC-MS/MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Materials:

    • This compound sample

    • LC-MS grade water with 0.1% formic acid

    • LC-MS grade acetonitrile (ACN) with 0.1% formic acid

    • Microcentrifuge tubes

    • Autosampler vials with inserts

  • Procedure:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the solution to ensure the peptide is fully dissolved.

    • Perform a serial dilution to a final concentration of 10 µg/mL using LC-MS grade water with 0.1% formic acid.

    • Transfer the final solution to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is recommended for good separation of peptides.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Data Acquisition: Data-dependent acquisition (DDA) is often employed to trigger MS/MS scans on the most abundant precursor ions from the MS1 scan.

Data Presentation

The expected mass of the protonated molecule [M+H]⁺ for this compound (C₃₄H₃₇N₅O₆, Molecular Weight: 611.69 g/mol ) is 612.69 m/z.[1][] Tandem mass spectrometry (MS/MS) will produce a series of fragment ions, primarily b and y ions, which are useful for sequence confirmation.

Table 1: Theoretical Mass of this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
This compoundC₃₄H₃₇N₅O₆611.69612.69
Table 2: Predicted Major Fragment Ions of this compound
Fragment IonSequenceTheoretical m/z
b₁Z-His272.11
b₂Z-His-Phe419.18
y₁Phe-OEt194.11
y₂Phe-Phe-OEt341.18

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Dissolution Dissolve in ACN/Water Sample->Dissolution Dilution Dilute to 10 µg/mL Dissolution->Dilution Vial Transfer to Autosampler Vial Dilution->Vial LC HPLC Separation (C18 Column) Vial->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Acquisition MS2->Data Interpretation Spectral Interpretation Data->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation cluster_b b-ions cluster_y y-ions parent [this compound+H]⁺ m/z = 612.69 b2 b₂ Z-His-Phe m/z = 419.18 parent->b2 Loss of Phe-OEt y2 y₂ Phe-Phe-OEt m/z = 341.18 parent->y2 Loss of Z-His b1 b₁ Z-His m/z = 272.11 b2->b1 Loss of Phe y1 y₁ Phe-OEt m/z = 194.11 y2->y1 Loss of Phe

Caption: Predicted fragmentation pathway of this compound showing major b and y ions.

Discussion

The protocol described provides a robust method for the analysis of this compound. The use of a C18 column in reversed-phase chromatography is standard for peptide separations, offering good retention and resolution. Electrospray ionization in positive mode is highly effective for protonating peptides, making them amenable to mass spectrometric detection.

The fragmentation data obtained from MS/MS analysis is key to confirming the peptide's sequence. The observation of the predicted b and y ions would provide strong evidence for the correct sequence of amino acid residues and the integrity of the N-terminal benzyloxycarbonyl (Z) and C-terminal ethyl ester (OEt) protecting groups. Any deviation from the expected masses could indicate impurities, degradation, or unintended modifications to the peptide.

Conclusion

This application note details a comprehensive and reliable LC-MS/MS method for the characterization of the protected tripeptide this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the theoretical data and fragmentation pathways, offer a valuable resource for researchers in peptide chemistry and drug development. This methodology ensures accurate and confident structural elucidation, which is essential for downstream applications.

References

Application Note: Comprehensive NMR Characterization of the Tripeptide Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of the protected tripeptide, Z-His-Phe-Phe-OEt. The methods described herein facilitate the structural elucidation and purity assessment of this and similar peptide compounds, which are crucial for drug development and biochemical research. This document outlines the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy and presents the expected chemical shifts and correlation data in clearly structured tables. Furthermore, visual aids in the form of diagrams for the molecular structure, experimental workflow, and key long-range correlations are provided to enhance understanding.

Introduction

The tripeptide this compound, chemically known as N-alpha-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a valuable building block in peptide synthesis and a substrate for various proteases.[][2] Its well-defined structure allows it to be used in the development of enzyme inhibitors and as a model compound in medicinal chemistry.[2] Accurate structural characterization is paramount to ensure its quality and proper function in downstream applications. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the molecular structure of peptides in solution.[3] This note details the application of a suite of NMR experiments to thoroughly characterize this compound.

Molecular Structure

Z-His-Phe-Phe-OEt_Structure cluster_Z Z-group (Benzyloxycarbonyl) cluster_His Histidine cluster_Phe1 Phenylalanine cluster_Phe2 Phenylalanine cluster_OEt Ethyl Ester Z_C6H5 C₆H₅ Z_CH2 CH₂ Z_O1 O Z_C1 C=O His_NH NH Z_C1->His_NH His_CHa αCH His_C1 C=O His_CHb βCH₂ Phe1_NH NH His_C1->Phe1_NH His_Im Imidazole Ring Phe1_CHa αCH Phe1_C1 C=O Phe1_CHb βCH₂ Phe2_NH NH Phe1_C1->Phe2_NH Phe1_C6H5 C₆H₅ Phe2_CHa αCH Phe2_C1 C=O Phe2_CHb βCH₂ OEt_O O Phe2_C1->OEt_O Phe2_C6H5 C₆H₅ OEt_CH2 CH₂ OEt_CH3 CH₃

Caption: Molecular structure of this compound.

Experimental Protocols

A standardized workflow is essential for reproducible NMR characterization.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR COSY_NMR 2D COSY Acquisition C13_NMR->COSY_NMR HSQC_NMR 2D HSQC Acquisition COSY_NMR->HSQC_NMR HMBC_NMR 2D HMBC Acquisition HSQC_NMR->HMBC_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) HMBC_NMR->Processing Analysis Spectral Analysis & Assignment Processing->Analysis Report Reporting Analysis->Report

Caption: Experimental workflow for NMR characterization.

1. Sample Preparation

  • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

4. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpmf').

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 4-16 per increment.

  • This experiment identifies proton-proton couplings within the same spin system.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp').

  • Spectral Width: 12-16 ppm in F2 (¹H) and 160-180 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 8-32 per increment.

  • This experiment correlates directly bonded protons and carbons.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width: 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 16-64 per increment.

  • Correlation Delay: Optimized for a long-range coupling of 4-10 Hz.

  • This experiment identifies long-range (2-3 bond) correlations between protons and carbons.

Data Presentation

The following tables summarize the expected NMR data for this compound, which are crucial for spectral assignment. Chemical shifts are reported in parts per million (ppm).

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

AssignmentChemical Shift (ppm)Multiplicity
Z-group
C₆H₅7.25-7.40m
CH₂5.05s
His
NH (amide)8.2-8.4d
α-CH4.5-4.7m
β-CH₂2.9-3.1m
Imidazole C2-H7.6-7.8s
Imidazole C4-H6.8-7.0s
Phe-1
NH (amide)8.4-8.6d
α-CH4.4-4.6m
β-CH₂2.8-3.0m
C₆H₅7.15-7.30m
Phe-2
NH (amide)8.5-8.7d
α-CH4.3-4.5m
β-CH₂2.7-2.9m
C₆H₅7.10-7.25m
Ethyl Ester
O-CH₂4.0-4.2q
CH₃1.1-1.3t

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

AssignmentChemical Shift (ppm)
Z-group
C=O156-158
CH₂65-67
C₆H₅ (ipso)136-138
C₆H₅ (o, m, p)127-129
His
C=O171-173
α-CH53-55
β-CH28-30
Imidazole C2134-136
Imidazole C4118-120
Imidazole C5133-135
Phe-1
C=O170-172
α-CH54-56
β-CH37-39
C₆H₅ (ipso)137-139
C₆H₅ (o, m, p)126-130
Phe-2
C=O169-171
α-CH55-57
β-CH36-38
C₆H₅ (ipso)138-140
C₆H₅ (o, m, p)125-129
Ethyl Ester
C=O172-174
O-CH₂60-62
CH₃14-16

Table 3: Key 2D NMR Correlations

ExperimentFrom Proton(s)To Proton(s) / Carbon(s)
COSY His α-CHHis NH, His β-CH₂
Phe-1 α-CHPhe-1 NH, Phe-1 β-CH₂
Phe-2 α-CHPhe-2 NH, Phe-2 β-CH₂
OEt-CH₂OEt-CH₃
HSQC His α-CHHis α-C
Phe-1 β-CH₂Phe-1 β-C
Z-CH₂Z-CH₂
OEt-CH₂OEt-CH₂
HMBC His NHHis C=O, Z C=O
Phe-1 NHPhe-1 C=O, His C=O
Phe-2 NHPhe-2 C=O, Phe-1 C=O
His α-CHHis C=O, His β-C, Imidazole C4/C5
Phe-1 α-CHPhe-1 C=O, Phe-1 β-C, C₆H₅ (ipso)
Z-CH₂Z C=O, Z C₆H₅ (ipso)
OEt-CH₂OEt C=O, OEt CH₃

Data Interpretation and Key Correlations

The structural assignment of this compound is achieved through a systematic analysis of the 1D and 2D NMR spectra.

  • ¹H NMR: The aromatic region will be complex due to the three phenyl rings and the imidazole ring. The amide protons will appear as doublets and can be distinguished by their coupling to the respective α-protons. The ethyl ester group will show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbonyl region will display four distinct signals corresponding to the Z-group, the two peptide bonds, and the ethyl ester.

  • COSY: This experiment is crucial for identifying the individual amino acid spin systems by tracing the correlations from the amide proton to the α-proton and then to the β-protons.

  • HSQC: This spectrum provides a direct link between each proton and its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: This is arguably the most informative experiment for peptide sequencing. It reveals long-range correlations that establish the connectivity between adjacent amino acid residues. For instance, a correlation between the amide proton of Phe-1 and the carbonyl carbon of His confirms their linkage.

HMBC_Correlations Z_CO Z C=O His_NH His NH His_NH->Z_CO His_CO His C=O His_NH->His_CO His_aCH His αCH Phe1_NH Phe-1 NH Phe1_NH->His_CO Phe1_CO Phe-1 C=O Phe1_NH->Phe1_CO Phe1_aCH Phe-1 αCH Phe2_NH Phe-2 NH Phe2_NH->Phe1_CO Phe2_CO Phe-2 C=O Phe2_NH->Phe2_CO Phe2_aCH Phe-2 αCH OEt_O OEt O-CH₂ OEt_O->Phe2_CO

References

Application Notes and Protocols: Z-His-Phe-Phe-OEt as a Chymotrypsin Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt (Nα-Carbobenzoxy-L-Histidyl-L-Phenylalanyl-L-Phenylalanine ethyl ester) is a synthetic peptide derivative that serves as a substrate for chymotrypsin and other chymotrypsin-like serine proteases. Its structure, containing two consecutive phenylalanine residues, makes it a target for chymotrypsin, which preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This document provides detailed application notes and experimental protocols for the use of this compound in chymotrypsin activity assays, inhibitor screening, and kinetic studies.

Biochemical Properties and Applications

This compound is a valuable tool in biochemistry and drug discovery for several reasons:

  • Substrate Specificity Studies: The Phe-Phe linkage provides a specific site for chymotrypsin cleavage, allowing for the investigation of enzyme specificity and the effects of amino acid residues surrounding the cleavage site.

  • Enzyme Activity Assays: Hydrolysis of the peptide bond can be monitored to determine the enzymatic activity of chymotrypsin.

  • Inhibitor Screening: This substrate is suitable for high-throughput screening of potential chymotrypsin inhibitors. A decrease in the rate of substrate hydrolysis in the presence of a test compound indicates inhibitory activity.

  • Kinetic Analysis: this compound can be used to determine key kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are essential for characterizing enzyme function and inhibitor potency.

Quantitative Data: Kinetic Parameters of Chymotrypsin with Various Peptide Substrates

While specific kinetic constants for the hydrolysis of this compound by chymotrypsin are not extensively reported in publicly available literature, the following table presents kinetic data for other relevant peptide substrates of α-chymotrypsin. This information provides a comparative context for the expected enzymatic efficiency.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Ac-Phe-Ala-NH₂1.14.33909pH 8.0, 25°C
Ac-Phe-Gly-Ala-NH₂1.31.41077pH 8.0, 25°C
Ac-Phe-(Gly)₂-NH₂1.80.9500pH 8.0, 25°C
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)0.08 - 0.1519 - 40~2.5 x 10⁵pH 7.8, 25°C

Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Spectrophotometric Assay for Chymotrypsin Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of chymotrypsin by monitoring the increase in absorbance following the cleavage of the peptide bond in this compound. The cleavage of the peptide bond can lead to a change in the absorbance spectrum of the products compared to the substrate.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) (10 mM)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store at -20°C. Immediately before use, dilute to the desired final concentration (e.g., 1-10 µg/mL) in 100 mM Tris-HCl, pH 7.8 containing 10 mM CaCl₂.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.

  • Assay Setup:

    • Set the spectrophotometer to monitor absorbance at a wavelength determined to be optimal for detecting product formation (e.g., 230 nm, where changes in the peptide bond absorbance can be observed).

    • Equilibrate the spectrophotometer and cuvettes to 25°C.

    • In a quartz cuvette, prepare the reaction mixture by adding:

      • Assay Buffer (to a final volume of 1 mL)

      • Substrate stock solution to achieve the desired final concentration (e.g., 0.1 - 2 mM). Mix gently by inversion.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the diluted chymotrypsin solution to the cuvette.

    • Immediately start recording the change in absorbance over time for 5-10 minutes.

    • A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the product is known.

HPLC-Based Assay for Chymotrypsin Activity

This protocol provides a more direct and sensitive method to measure chymotrypsin activity by separating and quantifying the substrate and its cleavage products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Same as for the spectrophotometric assay.

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Quenching solution (e.g., 10% TFA).

Procedure:

  • Enzyme Reaction:

    • Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, this compound substrate (at a concentration around the expected Km), and chymotrypsin.

    • Incubate the reaction at 25°C for a defined period (e.g., 10, 20, 30 minutes).

    • At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding it to a tube containing the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the C18 column.

    • Separate the substrate and products using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Identify the peaks corresponding to the substrate (this compound) and the cleavage products (e.g., Z-His-Phe and Phe-OEt) based on their retention times, which should be established using standards if available.

  • Data Analysis:

    • Quantify the peak areas of the substrate and/or one of the products at each time point.

    • Calculate the rate of product formation or substrate consumption to determine the enzyme activity.

Visualizations

Experimental_Workflow Experimental Workflow: Chymotrypsin Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Chymotrypsin Solution mix_reagents Mix Buffer and Substrate prep_substrate Prepare this compound Solution prep_buffer Prepare Assay Buffer initiate_reaction Add Chymotrypsin to Initiate mix_reagents->initiate_reaction incubate Incubate at 25°C initiate_reaction->incubate spectrophotometry Spectrophotometry (ΔAbs/min) incubate->spectrophotometry hplc HPLC (Peak Area) incubate->hplc calc_rate Calculate Reaction Rate spectrophotometry->calc_rate hplc->calc_rate determine_kinetics Determine Kinetic Parameters calc_rate->determine_kinetics

Caption: Workflow for a chymotrypsin assay using this compound.

Chymotrypsin_Signaling_Pathway Chymotrypsin in Digestive Signaling cluster_lumen Intestinal Lumen cluster_cell Enterocyte chymotrypsinogen Chymotrypsinogen (inactive) chymotrypsin Chymotrypsin (active) chymotrypsinogen->chymotrypsin trypsin Trypsin trypsin->chymotrypsinogen activates protein Dietary Protein chymotrypsin->protein par2 PAR2 chymotrypsin->par2 cleaves & activates peptides Peptides protein->peptides digests g_protein G-Protein par2->g_protein plc PLC g_protein->plc ip3 IP3 plc->ip3 ca_release Ca²⁺ Release ip3->ca_release

Caption: Simplified diagram of chymotrypsin's role in digestion and cell signaling.

Application Notes and Protocols for Enzyme Kinetics Assay with Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the synthetic peptide substrate, Z-His-Phe-Phe-OEt (Nα-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester), in enzyme kinetics assays. This substrate is particularly valuable for characterizing the activity of certain proteases, such as chymotrypsin and acid proteases.

Introduction

This compound is a chromogenic substrate designed for the continuous monitoring of protease activity. The cleavage of the peptide bond by a protease results in a product that can be detected spectrophotometrically, allowing for the real-time measurement of enzyme kinetics. Its specific amino acid sequence makes it a target for proteases with a preference for hydrophobic residues at the cleavage site. This document outlines the principles of the assay, provides detailed experimental protocols for two exemplary enzymes, and presents relevant kinetic data.

Principle of the Assay

The enzymatic hydrolysis of this compound by a protease cleaves the peptide bond, leading to the formation of two products. The rate of this reaction can be monitored by measuring the change in absorbance at a specific wavelength over time. This rate is directly proportional to the enzyme's activity under the given conditions. By varying the substrate concentration and measuring the initial reaction velocities, key kinetic parameters such as the Michaelis-Menten constant (K*) and the catalytic constant (kcat) can be determined. These parameters are fundamental for characterizing enzyme efficiency and inhibition.

Key Applications

  • Enzyme Characterization: Determination of kinetic parameters (K, kcat, and kcat/K) for proteases.

  • Inhibitor Screening: High-throughput screening of potential protease inhibitors for drug discovery.

  • Enzyme Activity Quantification: Measuring the concentration of active enzyme in a sample.

  • Biochemical Research: Studying the mechanism of protease action and substrate specificity.[1]

Data Presentation

Table 1: Kinetic Parameters for Protease-Catalyzed Hydrolysis of this compound
EnzymepHTemperature (°C)K* (mM)kcat (s⁻¹)Source
Aspergillus oryzae Acid Proteinase3.5300.6401.65[2]
Bovine α-Chymotrypsin7.825--Protocol Below

Experimental Protocols

Protocol 1: Kinetic Assay of Aspergillus oryzae Acid Proteinase

This protocol is based on the published kinetic data for the hydrolysis of this compound by Aspergillus oryzae acid proteinase.[2]

Materials:

  • Aspergillus oryzae acid proteinase

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Citrate buffer (0.1 M, pH 3.5)

  • Spectrophotometer capable of measuring absorbance at 280 nm

  • Cuvettes (1 cm path length)

  • Pipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.

    • Enzyme Stock Solution: Prepare a stock solution of Aspergillus oryzae acid proteinase in citrate buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Citrate Buffer (0.1 M, pH 3.5): Prepare a 0.1 M citrate buffer and adjust the pH to 3.5.

  • Assay Setup:

    • Set the spectrophotometer to 30°C and the wavelength to 280 nm.

    • Prepare a series of substrate dilutions in citrate buffer from the 10 mM stock solution to achieve final concentrations ranging from approximately 0.1 to 5 times the expected K* (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM).

    • For each reaction, pipette 990 µL of the substrate dilution into a cuvette.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvette with the substrate solution in the spectrophotometer for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette and mix thoroughly by gentle inversion.

    • Immediately start recording the absorbance at 280 nm for 5-10 minutes, taking readings every 15-30 seconds.

    • Run a blank reaction for each substrate concentration containing the substrate and buffer but no enzyme to correct for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The change in absorbance per minute (ΔA/min) is used to determine the rate of product formation.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K* and Vmax values.

    • Calculate kcat from the Vmax value and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Protocol 2: Kinetic Assay of Bovine α-Chymotrypsin (General Protocol)

Materials:

  • Bovine α-Chymotrypsin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl₂ (e.g., 100 mM)[4]

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Pipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO.

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in a cold, dilute HCl solution (e.g., 1 mM HCl) to ensure stability.[4] For the assay, dilute the stock to the desired final concentration (e.g., 10-30 µg/mL) in the assay buffer.[4]

    • Assay Buffer: Prepare an 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.[4]

  • Assay Setup:

    • Set the spectrophotometer to 25°C. The wavelength for monitoring the reaction will need to be determined empirically by scanning the absorbance spectra of the substrate and the hydrolyzed products to find a wavelength with a significant change in absorbance upon reaction. A starting point could be around 256 nm, which is used for other peptide substrates of chymotrypsin.[4]

    • Prepare a range of substrate dilutions in the assay buffer.

    • In a cuvette, combine the assay buffer and the substrate solution to a final volume of, for example, 2.9 mL.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvette containing the buffer and substrate in the spectrophotometer for 5 minutes.

    • Initiate the reaction by adding 100 µL of the diluted enzyme solution and mix quickly.

    • Record the change in absorbance for 5 minutes.

    • Perform a blank measurement with no enzyme.

  • Data Analysis:

    • Determine the initial reaction rates from the linear phase of the absorbance change over time.

    • Plot the initial rates versus substrate concentration and use non-linear regression to fit the data to the Michaelis-Menten equation to obtain K* and Vmax.

    • Calculate kcat using the Vmax and the enzyme concentration.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) instrument_setup Setup Spectrophotometer (Temperature, Wavelength) reaction_mix Prepare Reaction Mixture (Buffer + Substrate) instrument_setup->reaction_mix equilibration Equilibrate in Spectrophotometer reaction_mix->equilibration reaction_init Initiate Reaction (Add Enzyme) equilibration->reaction_init data_acq Record Absorbance vs. Time reaction_init->data_acq calc_rate Calculate Initial Velocity (v₀) data_acq->calc_rate mm_plot Plot v₀ vs. [Substrate] calc_rate->mm_plot fit_model Fit to Michaelis-Menten Equation mm_plot->fit_model det_params Determine Kₘ and Vₘₐₓ fit_model->det_params calc_kcat Calculate kcat det_params->calc_kcat Michaelis_Menten_Logic E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ S Substrate (S) (this compound) ES->E k₋₁ P Products (P) ES->P kcat

References

Application Notes and Protocols: Coupling of Z-His-Phe-Phe-OH to Solid-Phase Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. A critical step in SPPS is the initial coupling of the C-terminal amino acid or peptide fragment to a solid support. This document provides a detailed protocol for the coupling of the N-terminally protected tripeptide, Z-His-Phe-Phe-OH, to a suitable resin.

The presence of a histidine residue presents a significant challenge due to its propensity for racemization during activation and coupling. Furthermore, the starting material, Z-His-Phe-Phe-OEt, requires a preliminary saponification step to liberate the C-terminal carboxylic acid necessary for resin attachment. This protocol addresses these challenges by providing a two-stage procedure: saponification of the ethyl ester and subsequent optimized coupling to the resin, with a focus on minimizing racemization.

These application notes are intended to guide researchers in successfully immobilizing this tripeptide, a crucial first step for subsequent peptide elongation or the development of peptide-based therapeutics.

Chemical Structures and Reaction Overview

The overall process involves two key chemical transformations:

  • Saponification: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, Z-His-Phe-Phe-OH.

  • Coupling: The newly formed carboxylic acid is activated and covalently linked to a functionalized solid-phase resin.

G cluster_saponification Saponification cluster_coupling Coupling to Resin Z_His_Phe_Phe_OEt This compound reagents_saponification 1. LiOH 2. H₂O, THF Z_His_Phe_Phe_OEt->reagents_saponification Z_His_Phe_Phe_OH Z-His-Phe-Phe-OH Z_His_Phe_Phe_OH_Trt Z-His(Trt)-Phe-Phe-OH Z_His_Phe_Phe_OH->Z_His_Phe_Phe_OH_Trt Side-chain protection reagents_saponification->Z_His_Phe_Phe_OH Resin_NH2 Amino-functionalized Resin reagents_coupling Coupling Reagents (e.g., DEPBT, DIEA) Resin_NH2->reagents_coupling Coupled_Peptide Z-His(Trt)-Phe-Phe-Resin reagents_coupling->Coupled_Peptide Z_His_Phe_Phe_OH_Trt->reagents_coupling

Figure 1: Overall reaction scheme for the preparation and coupling of the tripeptide.

Experimental Protocols

This section details the necessary experimental procedures, from the initial saponification to the final coupling and analysis.

Materials and Reagents
  • This compound

  • 2-Chlorotrityl chloride resin (1% DVB, 100-200 mesh)

  • Trityl chloride (Trt-Cl)

  • Lithium hydroxide (LiOH)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Piperidine

  • Reagents for Kaiser Test

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the C-terminal ethyl ester.

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 2-4 hours), acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Z-His-Phe-Phe-OH.

  • Confirm the identity and purity of the product by Mass Spectrometry and HPLC.

Protocol 2: Side-Chain Protection of Histidine

To minimize racemization, the imidazole side chain of histidine should be protected with a trityl group.

  • Dissolve the saponified Z-His-Phe-Phe-OH (1 equivalent) in anhydrous DCM.

  • Add DIEA (2.5 equivalents) and Trityl chloride (1.2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Z-His(Trt)-Phe-Phe-OH.

Protocol 3: Coupling of Z-His(Trt)-Phe-Phe-OH to 2-Chlorotrityl Chloride Resin

This protocol outlines the coupling procedure using DEPBT, a reagent known to suppress racemization of histidine.

G start Start swell_resin Swell 2-chlorotrityl chloride resin in DCM start->swell_resin prepare_peptide Dissolve Z-His(Trt)-Phe-Phe-OH and DEPBT in DMF swell_resin->prepare_peptide add_diea Add DIEA to the peptide solution prepare_peptide->add_diea add_to_resin Add activated peptide solution to the resin add_diea->add_to_resin react React for 4-12 hours at room temperature add_to_resin->react wash_resin Wash the resin with DMF, DCM, and MeOH react->wash_resin cap_resin Cap unreacted sites with Methanol/DIEA in DCM wash_resin->cap_resin final_wash Final wash with DCM and dry cap_resin->final_wash end End final_wash->end

Figure 2: Experimental workflow for coupling the tripeptide to the resin.
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Activation: In a separate flask, dissolve Z-His(Trt)-Phe-Phe-OH (1.5 equivalents relative to resin loading capacity) and DEPBT (1.5 equivalents) in DMF (5 mL).

  • Add DIEA (3 equivalents) to the peptide solution and mix for 1-2 minutes.

  • Coupling: Drain the DCM from the resin and add the activated peptide solution.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To block any unreacted chlorotrityl groups, treat the resin with a solution of MeOH/DIEA/DCM (1:2:17, v/v/v) for 30 minutes.

  • Final Wash and Drying: Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

Protocol 4: Monitoring and Quantification

Kaiser Test for Unreacted Amines: To qualitatively assess the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads after the coupling step. A negative result (yellow beads) indicates the absence of free primary amines and suggests a complete reaction.

Quantification of Peptide Loading by Fmoc-Release Assay: While the N-terminus is protected by a Z-group, for quantitative analysis of loading efficiency in comparative studies, a parallel experiment can be run with an Fmoc-protected analogue or a subsequent Fmoc-amino acid can be coupled. The loading is then determined by treating a known weight of the dried resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzofulvene-piperidine adduct at 301 nm.

The loading (L) in mmol/g can be calculated using the following formula:

L (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × weight of resin in g × cuvette path length in cm)

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for achieving high loading efficiency while minimizing racemization, especially for histidine-containing peptides. Below is a summary of expected outcomes based on different coupling strategies.

Coupling ReagentActivating AgentBaseTypical Reaction Time (h)Expected Loading Efficiency (%)Racemization Risk
DEPBT -DIEA4 - 1285 - 95Low
HATU -DIEA/Collidine2 - 690 - 98Moderate
HBTU/HOBt HOBtDIEA4 - 880 - 90Moderate to High
DIC/HOBt HOBt-6 - 1275 - 85High

Note: The expected loading efficiencies are estimates and can vary depending on the specific resin batch, reaction scale, and laboratory conditions. It is recommended to perform a small-scale optimization to determine the ideal conditions for a specific application.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful coupling of this compound to a solid-phase resin. By employing a two-stage process of saponification followed by a racemization-suppressing coupling strategy, researchers can efficiently immobilize this tripeptide for further synthetic manipulations. The use of a trityl protecting group for the histidine side chain and a mild coupling reagent such as DEPBT are key to achieving high yields and stereochemical purity. Careful monitoring and quantification of the resin loading will ensure the reproducibility and success of subsequent peptide synthesis endeavors.

Application Notes and Protocols for Z-His-Phe-Phe-OEt in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for the tripeptide derivative, Z-His-Phe-Phe-OEt, in the development of advanced drug delivery systems. Capitalizing on its inherent properties, including the pH-responsive nature of the histidine residue and the self-assembly propensity of the phenylalanine-phenylalanine motif, this compound is a promising candidate for creating stimuli-responsive nanoparticles and hydrogels for controlled drug release.

Application: pH-Responsive Nanoparticles for Targeted Drug Delivery

The presence of a histidine residue, with its imidazole side chain (pKa ≈ 6.0), allows for the development of drug delivery systems that respond to changes in pH. This is particularly advantageous for targeting acidic microenvironments characteristic of tumors or intracellular compartments like endosomes and lysosomes. Nanoparticles formulated with this compound can be designed to be stable at physiological pH (7.4) and to undergo a conformational change or disassembly in acidic conditions, triggering the release of an encapsulated therapeutic agent.

Experimental Protocol: Preparation of this compound Nanoparticles by Self-Assembly

This protocol describes a solvent displacement method for the preparation of this compound nanoparticles.

Materials:

  • This compound

  • Organic solvent (e.g., ethanol, DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Dialysis membrane (MWCO appropriate for the drug)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve this compound and the hydrophobic drug in the organic solvent to form a clear solution.

  • Using a syringe pump, add the organic solution dropwise into the aqueous buffer under constant stirring.

  • The rapid change in solvent polarity will induce the self-assembly of the peptide into nanoparticles, encapsulating the drug.

  • Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle stabilization.

  • Dialyze the nanoparticle suspension against the aqueous buffer for 24 hours to remove the organic solvent and unencapsulated drug.

  • Collect the purified nanoparticle suspension for characterization.

Characterization of this compound Nanoparticles
ParameterMethodTypical Values (for similar peptide systems)
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)+15 to +30 mV at pH 7.4 (protonated histidine)
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles
Drug Loading Content (DLC) & Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLCDLC: 5-15% (w/w), EE: 70-95%

DOT Script for Nanoparticle Self-Assembly Workflow

G cluster_prep Nanoparticle Preparation cluster_purification Purification cluster_characterization Characterization dissolve Dissolve this compound and Drug in Organic Solvent add Add dropwise to Aqueous Buffer dissolve->add stir Stir for 2-4h (Solvent Evaporation) add->stir dialysis Dialysis (24h) stir->dialysis dls DLS/ELS (Size, PDI, Zeta Potential) dialysis->dls tem TEM (Morphology) dialysis->tem hplc HPLC/UV-Vis (DLC, EE) dialysis->hplc

Caption: Workflow for this compound nanoparticle preparation and characterization.

Application: Injectable Hydrogels for Sustained Drug Release

The Phe-Phe motif is known to drive the self-assembly of peptides into fibrous networks, leading to the formation of hydrogels. These hydrogels can serve as depots for the sustained release of therapeutic agents. The release kinetics can be tuned by altering the peptide concentration, cross-linking density, and the interactions between the drug and the peptide matrix. The histidine residue can also impart pH-responsive properties to the hydrogel, allowing for triggered drug release in specific physiological environments.

Experimental Protocol: Preparation of this compound Hydrogel

This protocol outlines the preparation of a this compound hydrogel via a pH-triggered method.

Materials:

  • This compound

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH) or PBS (pH 7.4)

  • Drug to be encapsulated

  • Vortex mixer

  • Rheometer

Procedure:

  • Dissolve this compound in the acidic solution to obtain a clear peptide solution.

  • Incorporate the therapeutic drug into the peptide solution.

  • Induce gelation by adjusting the pH of the solution to neutral (around 7.4) by adding the basic solution or PBS.

  • Vortex the mixture gently and allow it to stand at room temperature or 37°C for gel formation.

  • The formation of a stable, self-supporting hydrogel indicates successful gelation.

  • Characterize the hydrogel for its mechanical properties and drug release profile.

Characterization of this compound Hydrogels
ParameterMethodTypical Values (for similar peptide systems)
Gelation Time Vial inversion testMinutes to hours
Mechanical Strength Rheometry (Storage Modulus G' and Loss Modulus G'')G' > G''; G' in the range of 100 - 1000 Pa
Morphology Scanning Electron Microscopy (SEM)Fibrous network structure
In Vitro Drug Release Dialysis method or sample-and-separate method with HPLC/UV-VisSustained release over days to weeks

DOT Script for pH-Triggered Hydrogel Formation

G pH-Triggered Hydrogel Formation peptide_solution This compound in Acidic Solution (pH < 4) (Soluble) mix Mix peptide_solution->mix drug Therapeutic Drug drug->mix hydrogel Hydrogel (pH 7.4) (Self-Assembled Fibers) mix->hydrogel Adjust pH to Neutral

Caption: Mechanism of pH-induced hydrogelation of this compound.

In Vitro Drug Release Studies

Protocol: pH-Responsive Drug Release from Nanoparticles
  • Prepare two sets of nanoparticle suspensions in release media with different pH values (e.g., pH 7.4 and pH 5.5).

  • Place the nanoparticle suspensions in dialysis bags and immerse them in the corresponding release media.

  • Maintain the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media.

  • Quantify the drug concentration in the aliquots using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative drug release percentage against time.

Protocol: Drug Release from Hydrogels
  • Place a known amount of the drug-loaded hydrogel into a vial.

  • Add a specific volume of release buffer (e.g., PBS, pH 7.4) on top of the hydrogel.

  • Incubate the vials at 37°C.

  • At selected time points, carefully remove the entire release buffer and replace it with fresh buffer.

  • Analyze the drug concentration in the collected buffer using an appropriate analytical method.

  • Calculate the cumulative drug release over time.

DOT Script for Drug Release Mechanisms

G cluster_nanoparticle pH-Responsive Nanoparticle cluster_hydrogel Hydrogel Depot np_stable Stable Nanoparticle (pH 7.4) np_destable Destabilized Nanoparticle (pH 5.5) np_stable->np_destable Acidic Environment drug_release_np Drug Release np_destable->drug_release_np hydrogel Drug-Loaded Hydrogel drug_release_hg Sustained Drug Release hydrogel->drug_release_hg Diffusion & Erosion

Caption: Drug release mechanisms from this compound delivery systems.

Biocompatibility Assessment

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells (e.g., HeLa, fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound nanoparticles or hydrogel leachates.

  • Incubate for another 24-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Expected Outcome: Peptide-based delivery systems are generally expected to exhibit high biocompatibility with low cytotoxicity.[1]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific peptide, drug, and experimental setup. All work should be conducted in accordance with laboratory safety guidelines.

References

Application Notes and Protocols for Cell-Based Assays Using Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt is a synthetic tripeptide derivative that serves as a substrate for proteases with chymotrypsin-like activity. Chymotrypsin and chymotrypsin-like proteases, such as the chymotrypsin-like (CT-L) activity of the 26S proteasome, play a crucial role in various cellular processes, including protein degradation and signal transduction.[1][2][3] The ubiquitin-proteasome pathway is a major route for controlled protein degradation in eukaryotic cells, targeting proteins for degradation via ubiquitination.[1][3] Dysregulation of this pathway has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for drug discovery.

These application notes provide a detailed protocol for a colorimetric cell-based assay to measure the chymotrypsin-like protease activity in cell lysates using this compound as a substrate. The assay is based on the enzymatic cleavage of the Phe-Phe bond in this compound, which exposes a new N-terminal amine on the Phe-OEt fragment. This primary amine can then be quantified using a ninhydrin-based colorimetric reaction, providing a measure of enzyme activity.[4][5][6]

Principle of the Assay

The assay is a two-step process. In the first step, cell lysate containing chymotrypsin-like proteases is incubated with the substrate this compound. The protease cleaves the peptide bond between the two phenylalanine residues. In the second step, the reaction is stopped, and ninhydrin reagent is added. Ninhydrin reacts with the primary amine of the released Phe-OEt fragment to produce a deep blue or purple colored product, known as Ruhemann's purple.[5] The intensity of the color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of cleaved substrate and thus to the chymotrypsin-like protease activity in the cell lysate.

Featured Applications

  • Screening for inhibitors of chymotrypsin-like proteases: This assay can be used in high-throughput screening campaigns to identify small molecules that inhibit chymotrypsin-like activity.

  • Studying the regulation of the ubiquitin-proteasome pathway: Researchers can use this assay to investigate how different cellular stimuli or genetic modifications affect the chymotrypsin-like activity of the proteasome.

  • Characterizing the enzymatic activity of purified proteases: The protocol can be adapted to determine the kinetic parameters of purified chymotrypsin or proteasome preparations with this compound.

Quantitative Data

The following tables present hypothetical data from experiments using this assay to demonstrate its application in inhibitor screening and characterization of protease activity.

Table 1: Inhibition of Cellular Chymotrypsin-Like Activity by a Test Compound

Inhibitor Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Inhibition
0 (No Inhibitor)0.850 ± 0.0420
0.10.765 ± 0.03810
10.510 ± 0.02540
100.170 ± 0.00880
1000.085 ± 0.00490

This data can be used to calculate the IC50 value of the test compound.

Table 2: Kinetic Parameters of a Purified Chymotrypsin-like Protease with this compound

ParameterValue
Km150 µM
Vmax25 nmol/min/mg
kcat10 s⁻¹
kcat/Km6.7 x 10⁴ M⁻¹s⁻¹

This data provides insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Experimental Protocols

Materials and Reagents
  • This compound (Substrate)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

  • Protease inhibitor cocktail (optional, for studying specific proteases)

  • BCA or Bradford protein assay kit

  • Ninhydrin reagent (e.g., 2% ninhydrin in ethanol)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Proteasome inhibitor (e.g., MG132) as a control

Protocol 1: Cell-Based Assay for Chymotrypsin-Like Protease Activity

1. Cell Culture and Treatment: a. Culture cells to the desired confluency in appropriate cell culture flasks. b. For inhibitor studies, treat the cells with various concentrations of the test compound or vehicle control for the desired time.

2. Preparation of Cell Lysate: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold cell lysis buffer to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant (cell lysate) and keep it on ice. g. Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

3. Enzymatic Reaction: a. In a 96-well microplate, add 20-50 µg of cell lysate protein to each well. b. Include a negative control with lysis buffer only (no lysate) and a positive control with a known amount of purified chymotrypsin. For specific proteasome activity, include a control with cell lysate pre-incubated with a proteasome inhibitor like MG132. c. Add reaction buffer to each well to bring the total volume to 50 µL. d. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the reaction buffer to the desired final concentration (e.g., 200 µM). e. To initiate the reaction, add 50 µL of the substrate solution to each well. f. Incubate the plate at 37°C for 1-2 hours.

4. Colorimetric Detection: a. Stop the reaction by adding 10 µL of 3 M HCl to each well. b. Add 100 µL of ninhydrin reagent to each well. c. Cover the plate and heat it at 95°C for 10-15 minutes. d. Cool the plate to room temperature. e. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Subtract the absorbance of the negative control (no lysate) from all other readings. b. The chymotrypsin-like activity is proportional to the absorbance at 570 nm. c. For inhibitor studies, calculate the percent inhibition for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Poly-Ub chain TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Enzymatic Reaction (Lysate + this compound) B->C D 4. Colorimetric Detection (Ninhydrin Reaction) C->D E 5. Absorbance Measurement (570 nm) D->E F 6. Data Analysis E->F

Caption: Experimental workflow for the cell-based chymotrypsin-like activity assay.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using Peptide-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of molecules that can modulate these interactions is a key focus of modern drug discovery. Peptide-based molecules, such as the tripeptide Z-His-Phe-Phe-OEt, can serve as valuable tools in this endeavor. While this compound is classically known as a substrate for proteases like pepsin, its constituent amino acids, particularly phenylalanine, are frequently found in "hot spots" of protein-protein interaction interfaces.[1] This document provides detailed application notes and protocols for utilizing peptide-based assays, with a focus on a well-established model system, the p53-MDM2 interaction, to illustrate how such peptides can be employed to screen for and characterize inhibitors of PPIs.

Principle of Peptide-Based PPI Inhibition

Many PPIs are mediated by a short peptide motif on one protein binding to a pocket on its partner. Peptide-based inhibitors are designed to mimic this binding motif, competitively inhibiting the native interaction. Assays are then developed to measure the displacement of a labeled peptide probe from its target protein in the presence of a potential inhibitor. A widely used technique for this purpose is the Fluorescence Polarization (FP) assay.

This compound in Related Assays: While not a direct inhibitor of a well-documented PPI, peptide substrates like this compound are utilized in protease activity assays.[2] These assays can be a crucial component of a larger drug discovery cascade. For instance, if a specific protease is involved in a signaling pathway that is regulated by a PPI, screening for inhibitors of that protease using a substrate like this compound could be a valid therapeutic strategy.

Application: Screening for Inhibitors of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and a prime target for cancer therapy.[3][4] Small molecules and peptides that disrupt the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells. A well-characterized peptide derived from the p53 transactivation domain is often used as a probe in screening assays.

Experimental Workflow: Fluorescence Polarization Assay

The Fluorescence Polarization (FP) assay is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[5][6] When a small, fluorescently labeled peptide probe is unbound and tumbles rapidly in solution, it emits depolarized light (low FP). Upon binding to a larger protein, its tumbling is restricted, resulting in the emission of polarized light (high FP). Inhibitors that displace the labeled peptide will cause a decrease in the FP signal.

FP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagents Prepare Assay Buffer, Fluorescent Peptide Probe, MDM2 Protein, and Test Compounds Incubation Incubate MDM2 with Test Compounds Reagents->Incubation Addition Add Fluorescent Peptide Probe Incubation->Addition Equilibration Incubate to Reach Binding Equilibrium Addition->Equilibration Measurement Measure Fluorescence Polarization Equilibration->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Figure 1: Experimental workflow for a Fluorescence Polarization (FP) based PPI inhibitor screen.

Detailed Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for p53-MDM2 Inhibitors

Objective: To identify and characterize small molecule or peptide inhibitors of the p53-MDM2 interaction.

Materials:

  • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20.[7]

  • MDM2 Protein: Recombinant human MDM2 (residues 25-109), purified.

  • Fluorescent Peptide Probe: A peptide derived from the p53 transactivation domain (e.g., a 12-mer peptide) labeled with a fluorophore like FITC.[3][7]

  • Test Compounds: Small molecules or peptides (like this compound derivatives) dissolved in DMSO.

  • Positive Control: A known p53-MDM2 inhibitor (e.g., Nutlin-3 or a potent inhibitory peptide).

  • Negative Control: DMSO.

  • Microplate: 384-well, black, low-volume.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of MDM2 protein in Assay Buffer.

    • Prepare a 2X working solution of the fluorescent peptide probe in Assay Buffer.

    • Prepare serial dilutions of test compounds and the positive control in DMSO, and then dilute into Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of test compound solution or control (DMSO or positive control) to the wells of the 384-well plate.

    • Add 5 µL of the 2X MDM2 protein solution to all wells except those for the "probe only" control. For the "probe only" wells, add 5 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Binding Reaction:

    • Add 10 µL of the 2X fluorescent peptide probe solution to all wells.

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where:

      • FP_sample is the fluorescence polarization of the well with the test compound.

      • FP_min is the average fluorescence polarization of the "probe only" control.

      • FP_max is the average fluorescence polarization of the "no inhibitor" (DMSO) control.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Data Presentation

The quantitative data from the screening and characterization of potential inhibitors should be summarized in a clear and structured table for easy comparison.

Compound IDStructure/SequenceIC50 (µM) for p53-MDM2 InhibitionMaximum Inhibition (%)Notes
Positive Control Nutlin-30.1598Known potent inhibitor.
Test Compound 1 [Structure]5.295Active hit.
Test Compound 2 [Structure]> 10010Inactive.
This compound This compoundNot DeterminedNot DeterminedFor protease assay.

Signaling Pathway Visualization

The p53-MDM2 interaction is a central node in a critical signaling pathway that responds to cellular stress and DNA damage. Inhibition of this interaction leads to the activation of p53 and subsequent cellular responses.

p53_MDM2_Pathway cluster_0 Cellular Stress Response cluster_1 p53-MDM2 Negative Feedback Loop cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Stress Cellular Stress (e.g., DNA Damage) p53_activation p53 Activation Stress->p53_activation p53 p53 p53_activation->p53 MDM2 MDM2 p53->MDM2 Induces Expression Degradation p53 Degradation p53->Degradation Transcription p53-mediated Transcription p53->Transcription MDM2->p53 Binds and Inhibits MDM2->Degradation Inhibitor PPI Inhibitor (e.g., Peptide-based) Inhibitor->MDM2 Blocks Interaction CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis

Figure 2: The p53-MDM2 signaling pathway and the mechanism of its inhibition.

Conclusion

This document provides a framework for utilizing peptide-based assays to study protein-protein interactions, with a specific, illustrative protocol for the well-validated p53-MDM2 system. While this compound is primarily a tool for protease assays, the principles outlined here can be adapted to screen and characterize novel peptide-based inhibitors for a wide range of PPI targets. The combination of robust assay methodologies like Fluorescence Polarization with a clear understanding of the underlying signaling pathways is essential for the successful development of novel therapeutics that target protein-protein interactions.

References

Application Notes and Protocols for Peptide Library Synthesis using Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and biochemical research. These libraries, comprising a vast number of unique peptide sequences, are invaluable tools for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrate specificities. The use of pre-synthesized, protected peptide fragments, or synthons, such as Z-His-Phe-Phe-OEt, can significantly streamline the synthesis of focused peptide libraries by reducing the number of individual coupling steps and simplifying purification.

This document provides detailed protocols and application notes for the utilization of the protected tripeptide this compound as a building block in the synthesis of peptide libraries. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the C-terminal ethyl ester (OEt) allows for specific activation or modification strategies. The inherent His-Phe-Phe sequence may be of interest in screening for compounds targeting specific protein interactions or enzymatic activities.

Disclaimer: The following protocols and data are illustrative and based on established principles of peptide chemistry. As specific experimental data for this compound is not widely available in published literature, these guidelines should be adapted and optimized for specific research applications.

I. Core Principles and Applications

The tripeptide synthon this compound can be incorporated into peptide library synthesis through two primary strategies:

  • Solid-Phase Peptide Synthesis (SPPS) using the corresponding carboxylic acid: The C-terminal ethyl ester is first hydrolyzed to a free carboxylic acid (Z-His-Phe-Phe-OH). This tripeptide acid can then be coupled to a resin-bound amino acid or peptide, serving as a single building block in a standard SPPS workflow. This approach is highly efficient for creating libraries where the His-Phe-Phe motif is conserved.

  • Solution-Phase Fragment Condensation: The this compound can be used directly in a solution-phase synthesis approach. The ethyl ester can be activated for coupling with another peptide fragment, or the Z-group can be removed to allow for N-terminal elongation. This method is particularly useful for the convergent synthesis of longer, more complex peptides.

The choice of strategy depends on the desired library design and the scale of the synthesis.

II. Experimental Protocols

Protocol 1: Synthesis of a Focused Peptide Library on Solid Support using Z-His-Phe-Phe-OH

This protocol details the use of the tripeptide as a building block in a standard Fmoc-based solid-phase peptide synthesis workflow. The initial step involves the saponification (hydrolysis) of the ethyl ester.

A. Saponification of this compound

  • Dissolution: Dissolve this compound in a mixture of Dioxane and Water (e.g., 3:1 v/v).

  • Hydrolysis: Add 1.1 equivalents of 1M Sodium Hydroxide (NaOH) dropwise while stirring at 0°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1M Hydrochloric Acid (HCl) at 0°C.

  • Extraction: Extract the product with Ethyl Acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to obtain Z-His-Phe-Phe-OH.

B. Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow assumes the synthesis of a library with the general structure: X-Y-Z-His-Phe-Phe-Resin, where X, Y, and Z represent variable amino acid positions.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin (e.g., Fmoc-Gly-Wang resin).

  • Fmoc Deprotection: Swell the resin in Dimethylformamide (DMF) and treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Tripeptide Coupling:

    • Pre-activate Z-His-Phe-Phe-OH (1.5 eq) with a coupling agent such as HBTU (1.5 eq) and a base like DIPEA (3.0 eq) in DMF for 5 minutes.

    • Add the activated tripeptide solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin test.

  • Library Generation (Split-and-Mix):

    • After coupling the tripeptide, wash the resin and split it into equal portions corresponding to the number of different amino acids to be added at the next position (e.g., 20 portions for the 20 proteinogenic amino acids).

    • In separate reaction vessels, couple a different Fmoc-protected amino acid to each portion of the resin.

    • After coupling, pool all resin portions, mix thoroughly, and then split again for the subsequent coupling cycle.

    • Repeat the split-mix and coupling steps for all variable positions in the library.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group.

    • Wash the resin with Dichloromethane (DCM) and dry under vacuum.

    • Cleave the peptides from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptides in cold diethyl ether.

    • Centrifuge to pellet the peptides, wash with cold ether, and dry.

    • Characterize the library pools by Mass Spectrometry.

Illustrative Data for Protocol 1

ParameterValue/ConditionNotes
Saponification
Starting MaterialThis compound
Yield of Z-His-Phe-Phe-OH85-95%Illustrative
Purity (HPLC)>98%Illustrative
SPPS
ResinRink Amide0.5 mmol/g substitution
Coupling ReagentHBTU/DIPEA
Coupling Time (Tripeptide)3 hoursIllustrative
Coupling Efficiency>99%Monitored by Kaiser test
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)
Final Library PurityVaries by poolCharacterized by LC-MS
Protocol 2: Solution-Phase Synthesis of a Defined Heptapeptide via Fragment Condensation

This protocol describes the synthesis of a specific peptide, Boc-Ala-Val-Gly-His-Phe-Phe-Leu-OMe, using this compound as a central fragment.

A. Synthesis of N-terminal Fragment (Boc-Ala-Val-Gly-OH)

  • Synthesize Boc-Ala-Val-Gly-OMe using standard solution-phase peptide synthesis methods (e.g., using EDC/HOBt as coupling agents).

  • Hydrolyze the methyl ester of Boc-Ala-Val-Gly-OMe to obtain the free acid, Boc-Ala-Val-Gly-OH.

B. Deprotection of C-terminal Fragment (H-Leu-OMe)

  • Prepare H-Leu-OMe hydrochloride from Boc-Leu-OMe by treatment with 4M HCl in Dioxane.

C. Fragment Condensation

  • N-terminal Deprotection of this compound:

    • Remove the Z-group from this compound via catalytic hydrogenation (e.g., H₂, Pd/C in Methanol) to yield H-His-Phe-Phe-OEt.

  • Coupling of N-terminal and Central Fragments:

    • Couple Boc-Ala-Val-Gly-OH with H-His-Phe-Phe-OEt using a low-racemization coupling reagent such as COMU or by forming an active ester.

    • Purify the resulting hexapeptide, Boc-Ala-Val-Gly-His-Phe-Phe-OEt, by column chromatography.

  • C-terminal Ester Hydrolysis:

    • Hydrolyze the ethyl ester of the hexapeptide to the corresponding carboxylic acid, Boc-Ala-Val-Gly-His-Phe-Phe-OH.

  • Final Fragment Coupling:

    • Couple the hexapeptide acid with H-Leu-OMe using a suitable coupling agent.

    • Purify the final heptapeptide, Boc-Ala-Val-Gly-His-Phe-Phe-Leu-OMe, by HPLC.

Illustrative Data for Protocol 2

StepReactantsCoupling AgentSolventYield (Illustrative)Purity (Illustrative)
1Boc-Ala-Val-Gly-OH + H-His-Phe-Phe-OEtCOMU/DIPEADMF75%>95%
2Boc-(Hexapeptide)-OH + H-Leu-OMeHATU/DIPEADMF70%>97% (after HPLC)

Challenges and Considerations

  • Racemization: Histidine is prone to racemization during coupling.[1][2] The use of coupling additives like HOAt or Oxyma Pure is recommended to suppress this side reaction. The imidazole side chain of Histidine should be appropriately protected if necessary, depending on the synthesis strategy.

  • Solubility: The Phe-Phe motif can lead to aggregation and decreased solubility of the peptide, especially in longer sequences.[2] Using solvents like NMP or adding chaotropic agents may be necessary.

  • Cleavage: The presence of Histidine can sometimes lead to side reactions during TFA cleavage. Careful optimization of the cleavage cocktail and scavengers is important.[3]

III. Visualized Workflows

SPPS_Workflow cluster_prep Tripeptide Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_library Library Generation (Split-and-Mix) cluster_final Cleavage and Purification start This compound saponification Saponification (NaOH, Dioxane/H2O) start->saponification tripeptide_acid Z-His-Phe-Phe-OH saponification->tripeptide_acid couple_tripeptide Couple Tripeptide Acid (HBTU/DIPEA) tripeptide_acid->couple_tripeptide resin Fmoc-AA-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF) deprotection1->wash1 split Split Resin couple_tripeptide->split wash1->couple_tripeptide parallel_coupling Parallel Coupling (Fmoc-AA-OH) split->parallel_coupling pool_mix Pool and Mix Resin parallel_coupling->pool_mix repeat_cycle Repeat Cycle (n times) pool_mix->repeat_cycle final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation library_pools Peptide Library Pools precipitation->library_pools

Caption: Workflow for solid-phase synthesis of a peptide library using a tripeptide building block.

Solution_Phase_Workflow cluster_frag1 Fragment 1 (N-terminus) cluster_frag2 Fragment 2 (Central) cluster_coupling1 First Condensation cluster_modification Intermediate Modification cluster_coupling2 Final Condensation frag1_start Boc-Ala-Val-Gly-OMe frag1_hydrolysis Ester Hydrolysis frag1_start->frag1_hydrolysis frag1_acid Boc-Ala-Val-Gly-OH frag1_hydrolysis->frag1_acid couple1 Couple Fragments 1 & 2 (e.g., COMU/DIPEA) frag1_acid->couple1 frag2_start This compound frag2_deprotect Z-Group Removal (H2, Pd/C) frag2_start->frag2_deprotect frag2_amine H-His-Phe-Phe-OEt frag2_deprotect->frag2_amine frag2_amine->couple1 hexapeptide_ester Boc-(Hexapeptide)-OEt couple1->hexapeptide_ester hexa_hydrolysis Ester Hydrolysis hexapeptide_ester->hexa_hydrolysis hexapeptide_acid Boc-(Hexapeptide)-OH hexa_hydrolysis->hexapeptide_acid couple2 Couple with Fragment 3 (e.g., HATU/DIPEA) hexapeptide_acid->couple2 frag3_amine H-Leu-OMe frag3_amine->couple2 final_peptide Final Protected Heptapeptide couple2->final_peptide

Caption: Solution-phase fragment condensation workflow for the synthesis of a defined peptide.

References

Application Note: Efficient Cleavage of the Z-Protecting Group from His-Phe-Phe-OEt via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group from the N-terminus of the tripeptide His-Phe-Phe-OEt. The primary method described is catalytic transfer hydrogenation, a mild and efficient technique that is well-suited for peptides containing sensitive amino acids such as histidine. This document outlines the reaction mechanism, potential side reactions, and a step-by-step experimental procedure. Additionally, it includes methods for monitoring reaction progress and characterizing the final product.

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized N-terminal protecting group in peptide synthesis due to its stability under a variety of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc.[1][2] Its removal is typically achieved through hydrogenolysis. Catalytic transfer hydrogenation offers a safe and convenient alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas.[3][4] This method employs a hydrogen donor in the presence of a palladium catalyst to effect the deprotection under mild conditions, often at room temperature and atmospheric pressure.[4]

The presence of a histidine residue can sometimes present challenges in peptide synthesis and modification due to the nucleophilic nature of its imidazole side chain.[1][5] However, catalytic transfer hydrogenation has been shown to be an effective method for the deprotection of Z-protected peptides containing histidine.[4] This application note details a robust protocol for the cleavage of the Z-group from His-Phe-Phe-OEt, yielding the deprotected tripeptide ethyl ester.

Cleavage of the Z-Protecting Group

The cleavage of the Z-group from Z-His-Phe-Phe-OEt proceeds via catalytic transfer hydrogenation. In this reaction, a hydrogen donor molecule transfers hydrogen to the catalyst, which in turn mediates the hydrogenolysis of the benzyloxycarbonyl group.

Reaction Mechanism

The generally accepted mechanism for catalytic transfer hydrogenation involves the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate, cyclohexene) to the surface of the palladium catalyst. The Z-protected peptide then adsorbs onto the catalyst surface, where the benzyl C-O bond is cleaved by the activated hydrogen, releasing toluene and carbon dioxide as byproducts and yielding the free N-terminal amine of the peptide.

Experimental Protocol

This section provides a detailed protocol for the cleavage of the Z-protecting group from His-Phe-Phe-OEt using catalytic transfer hydrogenation with ammonium formate as the hydrogen donor.

Materials and Reagents
  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Nitrogen gas

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Addition of Reagents: To this solution, add ammonium formate (5-10 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: The residue can be further purified by techniques such as recrystallization or chromatography if necessary.

  • Characterization: Characterize the final product, His-Phe-Phe-OEt, by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.

Data Presentation

The efficiency of the Z-group cleavage can be influenced by the choice of hydrogen donor and catalyst. The following table summarizes various conditions reported for the catalytic transfer hydrogenation of Z-protected amino acids and peptides.

Hydrogen DonorCatalystSolventTemperatureReaction TimeYieldReference
Ammonium Formate10% Pd/CMethanolRoom Temp.MinutesHigh[4]
Formic Acid10% Pd/CMethanolRoom Temp.MinutesHigh[4]
Cyclohexene10% Pd/CEthanolReflux1-2 hoursGood[3]

Potential Side Reactions

While catalytic transfer hydrogenation is a mild method, some potential side reactions should be considered:

  • Incomplete Deprotection: Insufficient catalyst, hydrogen donor, or reaction time can lead to incomplete removal of the Z-group.

  • Catalyst Poisoning: The imidazole ring of histidine can sometimes interact with the palladium catalyst, potentially reducing its activity. Using a larger amount of catalyst can help mitigate this.

  • Side Chain Reduction: While generally stable, under harsh conditions, the aromatic rings of phenylalanine could potentially be reduced. The mild conditions of catalytic transfer hydrogenation typically prevent this.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the cleavage of the Z-protecting group.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Analysis Dissolve Dissolve this compound in Methanol Add_Reagents Add Ammonium Formate Dissolve->Add_Reagents Purge Purge with Nitrogen Add_Reagents->Purge Add_Catalyst Add 10% Pd/C Purge->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Evaporate Remove Solvent Filter->Evaporate Purify Purification (if needed) Evaporate->Purify Characterize Characterize by HPLC, MS, NMR Purify->Characterize

Caption: Experimental workflow for Z-group cleavage.

Conclusion

Catalytic transfer hydrogenation is a highly effective and practical method for the cleavage of the Z-protecting group from peptides, including those containing sensitive residues like histidine. The protocol outlined in this application note provides a reliable procedure for obtaining the deprotected His-Phe-Phe-OEt in high yield and purity. Careful monitoring of the reaction and appropriate characterization of the product are essential for successful synthesis.

References

Application Notes and Protocols for Z-His-Phe-Phe-OEt in Cellular Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt is a synthetic tripeptide derivative that holds potential as a tool for studying the activity of specific proteases involved in cellular signaling pathways. Its structure, containing histidine and phenylalanine residues, makes it a substrate for certain endopeptidases. While its use is documented as a substrate for the aspartyl protease pepsin, its application in dissecting specific cellular signaling cascades is an area of growing interest. This document provides an overview of its potential applications, hypothetical protocols for its use in studying key signaling proteases, and examples of how to present the resulting data.

Potential Applications in Cellular Signaling

Based on its chemical structure and its known interaction with pepsin, this compound is a candidate substrate for other aspartyl proteases that play crucial roles in cellular signaling. Two such proteases are Cathepsin D and Renin.

  • Cathepsin D Signaling: Cathepsin D is a lysosomal aspartyl protease involved in a variety of cellular processes, including protein degradation, apoptosis, and cancer progression. Dysregulation of Cathepsin D activity is implicated in several diseases. This compound could potentially be used to measure Cathepsin D activity in cell lysates or purified systems to screen for inhibitors or to study the regulation of its enzymatic activity in response to various stimuli.

  • Renin-Angiotensin System (RAS) Signaling: Renin is an aspartyl protease that catalyzes the first and rate-limiting step of the RAS cascade, which regulates blood pressure and electrolyte balance. The development of specific substrates for renin is crucial for high-throughput screening of renin inhibitors for the treatment of hypertension. This compound analogs could be explored as potential substrates for renin activity assays.

Data Presentation

Quantitative data from enzymatic assays using this compound should be organized for clarity and comparative analysis.

Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Aspartyl Proteases

EnzymeMichaelis Constant (Kм) (µM)Catalytic Rate Constant (kcat) (s⁻¹)Catalytic Efficiency (kcat/Kм) (M⁻¹s⁻¹)
Cathepsin DValueValueValue
ReninValueValueValue

Note: These values are hypothetical and would need to be determined experimentally.

Table 2: Example of Inhibition Data for Cathepsin D using this compound as a Substrate

Inhibitor CompoundConcentration (µM)% Inhibition of Cathepsin D ActivityIC₅₀ (µM)
Compound X12515
1055
5085
Pepstatin A (Control)0.1950.05

Experimental Protocols

The following are detailed, hypothetical protocols for using this compound to study Cathepsin D and Renin activity. These protocols are based on standard methodologies for protease assays and would require optimization for this specific substrate.

Protocol 1: In Vitro Cathepsin D Activity Assay

Objective: To measure the enzymatic activity of purified Cathepsin D using this compound as a substrate.

Materials:

  • Purified human Cathepsin D

  • This compound solution (in a suitable buffer, e.g., DMSO)

  • Assay Buffer: 50 mM sodium acetate, pH 3.5

  • Detection Reagent (e.g., a reagent that reacts with the newly formed primary amine of the cleaved product to generate a fluorescent or colorimetric signal)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

  • Pepstatin A (as a positive control inhibitor)

Procedure:

  • Prepare Reagents:

    • Dilute purified Cathepsin D to the desired concentration in Assay Buffer.

    • Prepare a stock solution of this compound and dilute it to various concentrations in Assay Buffer to determine the Kм. For routine assays, use a concentration around the Kм.

    • Prepare a stock solution of Pepstatin A.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the Cathepsin D solution to the sample and inhibitor control wells.

    • For inhibitor studies, add 10 µL of the inhibitor solution (e.g., Pepstatin A or test compounds) to the respective wells. Add 10 µL of vehicle (e.g., DMSO) to the control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the this compound solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Detection:

    • Stop the reaction by adding a stop solution if necessary (this will depend on the detection reagent).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Measurement:

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Calculate the rate of reaction from the change in signal over time.

    • For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kм and Vmax.

    • For inhibition studies, calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 2: Renin Activity Assay in Plasma Samples

Objective: To measure renin activity in plasma samples using a modified this compound analog as a fluorogenic substrate.

Note: This protocol assumes the availability of a fluorogenic version of this compound, where a fluorophore and a quencher are attached to the peptide, and cleavage separates them, leading to an increase in fluorescence.

Materials:

  • Fluorogenic this compound analog

  • Human plasma samples

  • Renin Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

  • Renin inhibitor (e.g., Aliskiren) as a control

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Centrifuge the plasma to remove any precipitates.

  • Assay Setup:

    • In a 96-well black microplate, add 20 µL of plasma sample to each well.

    • Add 160 µL of Renin Assay Buffer to each well.

    • For inhibitor controls, add 10 µL of a renin inhibitor. Add 10 µL of vehicle to the other wells.

  • Initiate the Reaction:

    • Add 10 µL of the fluorogenic this compound analog solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm, depending on the fluorophore) every 5 minutes for 60-120 minutes.

  • Data Analysis:

    • Determine the rate of increase in fluorescence for each sample by calculating the slope of the linear portion of the kinetic curve.

    • The renin activity is proportional to the rate of substrate cleavage. A standard curve with known amounts of active renin can be used to quantify the renin activity in the plasma samples.

Visualizations

Signaling Pathway Diagrams

CathepsinD_Signaling cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Lysosome Lysosome Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Bid Bid Caspase-8->Bid cleaves Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 activates Lysosome Lysosome Cathepsin D Cathepsin D Lysosome->Cathepsin D releases Cathepsin D->Bid cleaves tBid tBid Bid->tBid Bax/Bak Bax/Bak tBid->Bax/Bak activates Bax/Bak->Mitochondrion induces permeabilization Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Cathepsin D's role in the apoptosis signaling pathway.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I  Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II  ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor AT2 Receptor AT2 Receptor Angiotensin II->AT2 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Release Aldosterone Release AT1 Receptor->Aldosterone Release Vasodilation Vasodilation AT2 Receptor->Vasodilation

Caption: The Renin-Angiotensin signaling cascade.

Experimental Workflow Diagram

Protease_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction Setup cluster_Detection 3. Detection & Analysis Prepare Enzyme Solution Prepare Enzyme Solution Dispense Reagents into Microplate Dispense Reagents into Microplate Prepare Enzyme Solution->Dispense Reagents into Microplate Prepare Substrate (this compound) Prepare Substrate (this compound) Prepare Substrate (this compound)->Dispense Reagents into Microplate Prepare Inhibitor/Test Compound Prepare Inhibitor/Test Compound Prepare Inhibitor/Test Compound->Dispense Reagents into Microplate Incubate at 37°C Incubate at 37°C Dispense Reagents into Microplate->Incubate at 37°C Add Detection Reagent Add Detection Reagent Incubate at 37°C->Add Detection Reagent Measure Signal (Absorbance/Fluorescence) Measure Signal (Absorbance/Fluorescence) Add Detection Reagent->Measure Signal (Absorbance/Fluorescence) Data Analysis Data Analysis Measure Signal (Absorbance/Fluorescence)->Data Analysis

Caption: General workflow for a protease activity assay.

Conclusion

This compound presents a promising, yet underexplored, tool for investigating the role of key aspartyl proteases in cellular signaling. The protocols and data presentation formats provided here offer a framework for researchers to design and execute experiments to elucidate the function of enzymes like Cathepsin D and Renin in health and disease. It is imperative that the kinetic parameters and optimal assay conditions for this compound with these specific proteases be experimentally determined to ensure accurate and reliable results.

Troubleshooting & Optimization

Troubleshooting Z-His-Phe-Phe-OEt synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of the tripeptide Z-His-Phe-Phe-OEt.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of histidine-containing peptides like this compound is prone to several side reactions. The most significant of these is the racemization of the histidine residue.[1][2][3] Other common side reactions include the formation of N-acylurea when using carbodiimide coupling reagents, and potential side-chain acylation of the unprotected imidazole ring of histidine.[4][5][6][7]

Q2: Why is histidine particularly problematic in peptide synthesis?

A2: Histidine is one of the most challenging amino acids in peptide synthesis due to its imidazole side chain.[2] The free N-pi in the imidazole moiety can act as an intramolecular base, catalyzing the epimerization of the activated amino acid, which leads to significant racemization.[1][8] When the imidazole ring is unprotected, it can also lead to N-acylation.[2]

Q3: How can I minimize racemization of the histidine residue?

A3: The most effective strategy to minimize histidine racemization is to use a protecting group on the imidazole side chain.[1][2][3] Several protecting groups are available, with varying effectiveness and cleavage conditions. Additionally, the choice of coupling method and the use of additives can help suppress racemization.[4][9]

Q4: What is N-acylurea formation and how can it be prevented?

A4: When using carbodiimide coupling reagents like DCC or EDC, a common side reaction is the O-to-N acyl migration of the activated carboxyl group, which forms a stable and unreactive N-acylurea.[4][6] This side reaction reduces the yield of the desired peptide. To prevent this, it is highly recommended to use additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[4][6][9] These additives react with the O-acylisourea intermediate to form an active ester that is more resistant to rearrangement.[6] Performing the coupling reaction at lower temperatures is also advisable.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound N-acylurea formation: A significant portion of the activated carboxylic acid is converted to an unreactive N-acylurea byproduct during carbodiimide-mediated coupling.[4][6]Add HOBt, HOAt, or OxymaPure to the reaction mixture. These additives suppress N-acylurea formation by converting the O-acylisourea intermediate to a more stable active ester.[4][6][9]
Incomplete coupling: The peptide bond formation is not going to completion.Use a different coupling reagent such as BOP, PyBOP, HBTU, or HATU, which are known for high coupling rates.[4] Ensure appropriate stoichiometry of reactants and consider increasing the coupling time or temperature.[10]
Presence of Diastereomeric Impurities Racemization of Histidine: The imidazole side chain of histidine can catalyze epimerization during the activation and coupling steps.[1][3][8]Protect the imidazole side chain of histidine with a suitable protecting group. Commonly used groups for Boc-chemistry include Dnp (2,4-dinitrophenyl) and Tos (tosyl). The Bom (benzyloxymethyl) group is very effective at suppressing racemization but can be more expensive.[1] For Fmoc chemistry, Trt (trityl) based protecting groups are common.[1]
Racemization during coupling: The activation method itself can lead to racemization, especially with carbodiimides.[4]The addition of HOBt or HOAt is highly effective in suppressing racemization during carbodiimide-mediated couplings.[4][9]
Unexpected Side Products Side-chain acylation of Histidine: The unprotected imidazole ring of histidine can be acylated.[1]Use a side-chain protecting group for histidine as mentioned above.[1][2]
Formation of symmetrical acid anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride.[6][7]While the anhydride is also an active species for coupling, its formation can complicate the reaction kinetics. Using additives like HOBt can modulate the reaction pathway.[6]

Experimental Protocols

General Protocol for this compound Synthesis (Solution-Phase)

This is a generalized protocol and may require optimization based on laboratory conditions and available reagents.

  • C-terminal Esterification:

    • Protect the N-terminus of L-phenylalanine with a suitable protecting group (e.g., Boc).

    • Esterify the C-terminus with ethanol in the presence of a catalyst (e.g., thionyl chloride) to obtain Boc-Phe-OEt.

    • Deprotect the N-terminus to yield H-Phe-OEt.

  • Dipeptide Coupling (Z-His-Phe-OEt):

    • Activate the carboxyl group of Z-His(Trt)-OH using a coupling reagent such as DCC or EDC in a suitable solvent (e.g., DMF or DCM).

    • To minimize side reactions, add an equivalent of HOBt.

    • Add H-Phe-OEt to the activated Z-His(Trt)-OH solution.

    • Allow the reaction to proceed at 0°C to room temperature until completion (monitor by TLC or HPLC).

    • Work up the reaction to isolate Z-His(Trt)-Phe-OEt.

  • Tripeptide Coupling (this compound):

    • Deprotect the trityl group from the histidine side chain of Z-His(Trt)-Phe-OEt if required for the final product, although it is often kept on until the final deprotection step.

    • Couple Z-His-OH (with an appropriate side-chain protecting group if necessary) to H-Phe-Phe-OEt (prepared in a similar manner to H-Phe-OEt) using the coupling procedure described above.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_products Products Z-His-OH Z-His-OH Activation Activation of Z-His-OH Z-His-OH->Activation H-Phe-Phe-OEt H-Phe-Phe-OEt Peptide_Bond_Formation Peptide Bond Formation H-Phe-Phe-OEt->Peptide_Bond_Formation Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Suppresses Side Reactions Activation->Peptide_Bond_Formation Byproducts Byproducts (e.g., DCU, N-acylurea) Activation->Byproducts This compound This compound Peptide_Bond_Formation->this compound

Caption: General workflow for the synthesis of this compound.

Side_Reactions cluster_pathways Reaction Pathways Activated_His Activated Z-His-OH (O-acylisourea intermediate) Desired_Coupling Desired Coupling (with H-Phe-Phe-OEt) Activated_His->Desired_Coupling Racemization Racemization (Epimerization at α-carbon) Activated_His->Racemization N_Acylurea N-Acylurea Formation (O -> N acyl shift) Activated_His->N_Acylurea Solution_Racemization Protect Histidine Side Chain Racemization->Solution_Racemization Mitigation Solution_N_Acylurea Add HOBt/HOAt N_Acylurea->Solution_N_Acylurea Mitigation

Caption: Key side reactions in this compound synthesis.

Troubleshooting_Logic Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Coupling Check Coupling Reagent and Conditions Low_Yield->Check_Coupling Yes Check_Racemization Check for Diastereomers (Racemization) Impure_Product->Check_Racemization Yes Optimize_Purification Optimize Purification Protocol Impure_Product->Optimize_Purification No Add_Additive Add HOBt/HOAt to prevent N-acylurea formation Check_Coupling->Add_Additive Protect_His Use Side-Chain Protection for Histidine Check_Racemization->Protect_His

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Z-His-Phe-Phe-OEt Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to optimize the coupling of Z-Histidine to a Phenylalanine-Phenylalanine-Ethyl Ester dipeptide fragment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling Z-Histidine?

The main challenges associated with coupling Z-Histidine (or any histidine derivative) are:

  • Racemization: The α-carbon of histidine is particularly susceptible to racemization (loss of stereochemical purity) during the carboxyl group activation step. This occurs through the formation of an oxazolone intermediate.[1][2][3][4]

  • Side Reactions of the Imidazole Ring: The imidazole side chain of histidine can be nucleophilic and may cause unwanted side reactions if not properly managed. While the Z (benzyloxycarbonyl) protecting group on the alpha-amino group helps, the side chain remains a consideration.

  • Steric Hindrance: While not as hindered as some amino acids, the bulky nature of the reactants can slow down the coupling reaction, requiring more potent activation methods.[5]

Q2: Which coupling reagents are recommended for the Z-His-Phe-Phe-OEt synthesis?

The choice of coupling reagent is critical for achieving high yield and minimizing racemization.[6] Reagents are broadly classified into carbodiimides and onium (aminium/uronium and phosphonium) salts.

  • Onium Salts: These are generally preferred for difficult couplings and for amino acids prone to racemization like histidine.[6]

    • HATU & HCTU: Highly efficient reagents that form reactive OAt and O-6-ClBt esters, respectively. They are known for fast reaction kinetics and are often used for sterically hindered couplings.[5]

    • COMU: A modern, safer alternative to HATU/HBTU, as its byproducts are non-explosive and more soluble, simplifying purification.[7] It shows coupling efficiencies comparable to HATU.[6][7]

    • DEPBT: A phosphonium-based reagent noted for its remarkable resistance to racemization, making it an excellent choice for coupling racemization-prone derivatives like Fmoc-His(Trt)-OH.[6][8]

  • Carbodiimides:

    • DIC/DCC: These are cost-effective but require additives to suppress racemization.[6][9] DIC is often preferred in solution-phase synthesis because its urea byproduct is soluble, unlike the precipitate formed by DCC.[6][9]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

Additives are crucial, especially when using carbodiimide-based coupling reagents, as they act as both rate enhancers and racemization suppressants.[1][2] They function by forming an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.

AdditiveKey Characteristics
HOBt The traditional additive, effective at reducing racemization with carbodiimides.[9]
HOAt More effective than HOBt at accelerating coupling and suppressing racemization due to the anchimeric assistance of the pyridine nitrogen.[6]
OxymaPure A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[6]

Q4: How does the choice of base impact the coupling reaction?

Onium salt-based couplings require a tertiary base to deprotonate the carboxylic acid. The basicity and steric hindrance of the base can significantly influence the extent of racemization.[10]

BasepKaCharacteristicsRecommendation
DIPEA ~10.8Commonly used, but its high basicity can increase the risk of racemization.[6][10]Use with caution, especially for racemization-prone couplings.
NMM ~7.4A weaker base than DIPEA, often recommended to minimize racemization.[6][10]A good first choice for balancing reactivity and minimizing side reactions.
2,4,6-Collidine ~7.4A sterically hindered, weak base that has been shown to produce the least racemization in many cases.[6][10]Recommended for fragment coupling or when racemization is a major concern.

Q5: What is the recommended solvent for this coupling reaction?

The most common solvents for solution-phase peptide coupling are polar aprotic solvents.

  • DMF (Dimethylformamide): The standard choice, offering excellent solubility for most protected amino acids and peptides.

  • NMP (N-Methyl-2-pyrrolidone): Similar to DMF, sometimes used to disrupt peptide aggregation.[4]

  • DCM (Dichloromethane): Can be used, especially with carbodiimide couplings, but solubility may be a concern for larger peptide fragments.

Troubleshooting Guide

Problem: Low or No Product Yield

Low coupling efficiency can stem from several factors. This decision tree can help diagnose the issue.

G start Low Coupling Efficiency reagent Inactive Reagents? start->reagent conditions Suboptimal Conditions? start->conditions workup Product Loss During Workup? start->workup sol_reagent1 Use fresh, high-purity coupling reagents and additives. reagent->sol_reagent1 sol_reagent2 Ensure solvent is anhydrous. reagent->sol_reagent2 sol_cond1 Increase reaction time or temperature. (Caution: may increase racemization) conditions->sol_cond1 sol_cond2 Switch to a more potent coupling reagent (e.g., HATU, COMU). conditions->sol_cond2 sol_cond3 Ensure proper stoichiometry. (Slight excess of Z-His & reagent) conditions->sol_cond3 sol_workup1 Optimize extraction pH to ensure product is in the organic phase. workup->sol_workup1 sol_workup2 Use gentle purification methods to avoid product degradation. workup->sol_workup2

Caption: Troubleshooting workflow for low product yield.

Problem: Racemization Detected (Diastereomeric Impurity)

Histidine is highly prone to racemization.[3][4] The extent of racemization is highly dependent on the coupling conditions.

Quantitative Data: Effect of Coupling Reagent on Histidine Racemization

The following data, adapted from studies on Fmoc-L-His(Trt)-OH, illustrates the impact of different coupling reagents on racemization levels. While the protecting group differs from Z-His, the trends are highly relevant.

Coupling ReagentBase% D-Isomer (Racemization)
DIC/Oxyma-1.8%
DIC/HOBt-3.9%
HBTUDIPEA9.0%
PyBOPDIPEA11.2%
HATUDIPEA15.6%
HATUNMM4.8%
(Data adapted from a study on Fmoc-L-His(Trt)-OH coupling[3])

Solutions to Minimize Racemization:

  • Choose the Right Reagent/Additive: Use combinations known for low racemization, such as DIC/Oxyma or DEPBT.[3][6]

  • Select a Weaker Base: If using an onium salt, replace DIPEA with NMM or 2,4,6-collidine.[10] As shown in the table, switching from DIPEA to NMM with HATU significantly reduces racemization.[3]

  • Control Temperature: Perform the coupling at 0 °C or room temperature. Avoid elevated temperatures unless necessary for sterically hindered couplings.

  • Minimize Pre-activation Time: Do not allow the activated Z-His to sit for extended periods before adding the Phe-Phe-OEt amine component. A long pre-activation time increases the opportunity for oxazolone formation and subsequent racemization.

Problem: Unexpected Side Products

  • Guanidinylation: If using an aminium/uronium reagent (like HATU, HBTU, COMU) in excess relative to the Z-His, it can react with the free amino group of Phe-Phe-OEt to form a guanidinium species, which terminates the reaction.[4][6]

    • Solution: Use a slight excess of the carboxylic acid (Z-His) relative to the coupling reagent, or pre-activate the Z-His for a short period (1-2 minutes) before adding it to the amine component.[6]

  • N-Acyl Urea Formation: When using carbodiimides (DCC, DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[6]

    • Solution: This side reaction is suppressed by the addition of HOBt, HOAt, or OxymaPure, which rapidly trap the intermediate to form the desired active ester.

Experimental Protocols

Protocol 1: High-Efficiency, Low-Racemization Coupling using COMU

This protocol is recommended for achieving high yields with minimal racemization.

  • Reactant Preparation:

    • Dissolve Phe-Phe-OEt (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve Z-His-OH (1.1 eq), COMU (1.1 eq) in anhydrous DMF.

  • Reaction:

    • Cool the Z-His/COMU solution to 0 °C in an ice bath.

    • Add N-methylmorpholine (NMM) (2.0 eq) to the Z-His/COMU solution and stir for 1-2 minutes (pre-activation).

    • Add the activated Z-His solution dropwise to the Phe-Phe-OEt solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Monitor reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol is a reliable and economical alternative.

  • Reactant Preparation:

    • Dissolve Z-His-OH (1.1 eq) and OxymaPure (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C.

  • Reaction:

    • Add DIC (1.1 eq) to the Z-His/OxymaPure solution and stir for 5-10 minutes at 0 °C.

    • In a separate flask, dissolve Phe-Phe-OEt (1.0 eq) in anhydrous DMF and add it to the activated acid solution.

    • Stir the reaction at room temperature for 4-8 hours.

  • Monitoring & Work-up:

    • Follow the same monitoring and work-up procedures as described in Protocol 1. The diisopropylurea byproduct of DIC is generally soluble and will be removed during the aqueous washes.

  • Purification:

    • Purify the crude product using flash column chromatography.

Visualization of Key Processes

Peptide Coupling and Racemization Pathway

This diagram illustrates the desired reaction pathway and the competing pathway that leads to racemization.

G cluster_0 Peptide Coupling Mechanism cluster_1 Racemization Pathway Z_His Z-His-OH Activated_Ester Activated Intermediate (e.g., O-Acyisourea, Oxyma Ester) Z_His->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., COMU, DIC) Coupling_Reagent->Activated_Ester Peptide This compound (Desired Product) Activated_Ester->Peptide Coupling Phe_Phe H-Phe-Phe-OEt Phe_Phe->Peptide Activated_Ester_Rac Activated Intermediate Oxazolone Oxazolone Intermediate (Loss of Chirality) Activated_Ester_Rac->Oxazolone Deprotonation (rate-limiting) Base Base Base->Oxazolone Racemized_Peptide Racemized Product (D-His Impurity) Oxazolone->Racemized_Peptide Coupling Phe_Phe_Rac H-Phe-Phe-OEt Phe_Phe_Rac->Racemized_Peptide Additive Additive (Oxyma, HOAt) Additive->Activated_Ester Stabilizes & Prevents Oxazolone Formation

References

Preventing racemization during Z-His-Phe-Phe-OEt synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of the tripeptide Z-His-Phe-Phe-OEt.

Troubleshooting Guide

Q1: I am observing significant racemization of the histidine residue during the coupling of Z-His-OH to Phe-Phe-OEt. What are the most likely causes?

A1: Racemization of histidine during peptide coupling is a common challenge, primarily due to the basicity of the imidazole side chain. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine residue. This leads to the formation of an achiral enolate intermediate, which can then be protonated from either face, resulting in a mixture of L- and D-isomers.

Several factors can exacerbate this issue:

  • Activation Method: Highly activating coupling reagents can prolong the lifetime of the reactive intermediate, increasing the window for racemization.

  • Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction.

  • Base: The presence of excess base, especially sterically unhindered bases, can promote racemization.

  • Solvent: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in the racemization pathway.

  • Imidazole Protection: An unprotected or inadequately protected imidazole side chain is a primary contributor to racemization.

Q2: How can I minimize racemization during the coupling step?

A2: Minimizing racemization requires a multi-faceted approach focusing on the choice of coupling reagents, reaction conditions, and protecting group strategy.

  • Choice of Coupling Reagent and Additives: Utilize coupling reagents known for low racemization potential. Carbodiimides like DCC or DIC should be used in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] Phosphonium and uronium/aminium salt-based reagents like PyBOP, HBTU, and HATU can also be effective, especially when used with an additive. For histidine coupling, DEPBT has been reported to be a superior reagent for minimizing racemization.[2]

  • Imidazole Nitrogen Protection: Protecting the imidazole nitrogen is crucial. The trityl (Trt) group is a common choice for protecting the Nτ-position, which helps to sterically hinder the Nπ-catalyzed racemization. Other protecting groups like benzyloxymethyl (Bom) or tert-butoxymethyl (Bum) on the Nπ-position can also be effective.

  • Control of Reaction Conditions:

    • Temperature: Perform the coupling reaction at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.

    • Base: If a base is required, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts.

    • Pre-activation: Avoid prolonged pre-activation times of the Z-His-OH derivative before adding the dipeptide amine component.

Q3: I am seeing a side product with the same mass as my desired product, but it elutes differently on my HPLC. Could this be the D-His diastereomer? How can I confirm this?

A3: Yes, it is highly likely that the side product is the D-His diastereomer (Z-D-His-L-Phe-L-Phe-OEt). To confirm the presence of this diastereomer and quantify the extent of racemization, you will need to use a chiral analytical technique.

  • Chiral HPLC: This is the most common method for separating diastereomers. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or crown-ether based columns are often effective for separating peptide diastereomers. A systematic approach to method development would involve screening different chiral columns and mobile phase compositions (normal phase, reversed-phase, or polar organic).

  • NMR Spectroscopy: High-field NMR can sometimes be used to distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants. However, this is often more challenging than chiral HPLC.

  • Enzymatic Digestion: In some cases, specific proteases that only cleave peptides with L-amino acids can be used. The presence of a D-amino acid would halt the digestion, allowing for identification of the racemized site by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing racemization of Z-His-OH?

A1: While there is no single "best" reagent for all conditions, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is often recommended for coupling racemization-prone amino acids like histidine, as it has been shown to result in minimal racemization.[2] The combination of a carbodiimide like DCC or DIC with an additive like HOBt or Oxyma is also a widely used and effective method.

Q2: Is it necessary to protect the imidazole nitrogen of histidine? If so, which protecting group is recommended?

A2: Yes, protecting the imidazole nitrogen is highly recommended to suppress racemization. The trityl (Trt) group is a good choice as it provides steric hindrance and is compatible with the Z-protecting group chemistry. It is typically introduced on the Nτ-nitrogen.

Q3: What are the ideal reaction conditions for the coupling of Z-His(Trt)-OH to H-Phe-Phe-OEt?

A3: The ideal conditions involve a combination of low temperature, a suitable coupling reagent/additive system, and a carefully chosen solvent and base. A recommended starting point would be to use DEPBT as the coupling reagent in a solvent like dichloromethane (DCM) or a mixture of DCM and DMF at 0 °C, allowing the reaction to proceed overnight as it warms to room temperature.

Q4: My reaction is sluggish at low temperatures. Can I increase the temperature to improve the reaction rate?

A4: Increasing the temperature will likely increase the reaction rate, but it will also significantly increase the risk of racemization. It is preferable to try other strategies to improve a sluggish reaction, such as:

  • Switching to a more polar solvent like DMF.

  • Using a more potent coupling reagent, while being mindful of the increased racemization risk.

  • Ensuring the purity of your starting materials, as impurities can inhibit the reaction.

Q5: How do I remove the dicyclohexylurea (DCU) byproduct if I use DCC as the coupling reagent?

A5: DCU is largely insoluble in many organic solvents and can often be removed by filtration. After the reaction is complete, the reaction mixture can be cooled to promote further precipitation of DCU, followed by filtration. If some DCU remains in the filtrate, it can often be removed during the subsequent aqueous workup and purification steps.

Data Presentation

The choice of coupling reagent and base can significantly impact the degree of racemization. The following table summarizes the percentage of D-His peptide formed with different coupling reagents and bases during the coupling of Fmoc-His(Trt)-OH, which serves as a good model for the behavior of Z-His(Trt)-OH.

Coupling ReagentBase% D-His Peptide
DCC/HOBt-2.8
DEPBTDIEA0.8
DEPBTCollidine0.8
TBTUDIEA4.5
TBTUCollidine4.1
PyBOPDIEA12.7
PyBOPCollidine4.4

Data adapted from a study by Bachem on the coupling of Fmoc-His(τ-Trt)-OH.[2]

Experimental Protocols

Protocol 1: Synthesis of H-Phe-Phe-OEt

This protocol describes the synthesis of the dipeptide ethyl ester, which serves as the amine component for the final coupling step.

  • Preparation of Phe-OEt: To a suspension of L-phenylalanine (1 equiv.) in ethanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain H-Phe-OEt·HCl as a white solid.

  • Coupling of Z-Phe-OH with H-Phe-OEt:

    • Dissolve Z-Phe-OH (1 equiv.) and H-Phe-OEt·HCl (1 equiv.) in dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) to the solution at 0 °C.

    • Add N,N-diisopropylethylamine (DIEA) (1 equiv.) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Filter off the precipitated dicyclohexylurea (DCU) and wash with cold DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Phe-Phe-OEt.

  • Deprotection of Z-Phe-Phe-OEt:

    • Dissolve Z-Phe-Phe-OEt in ethanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain H-Phe-Phe-OEt.

Protocol 2: Coupling of Z-His(Trt)-OH with H-Phe-Phe-OEt to Synthesize this compound

This protocol is optimized to minimize racemization of the histidine residue.

  • Reaction Setup:

    • Dissolve Z-His(Trt)-OH (1 equiv.) and H-Phe-Phe-OEt (1 equiv.) in anhydrous DCM.

    • Add 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.1 equiv.) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add N,N-diisopropylethylamine (DIEA) (2 equiv.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure Z-His(Trt)-Phe-Phe-OEt.

  • Trityl Deprotection (if required):

    • To remove the Trityl group, dissolve the protected peptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA) with a scavenger such as triisopropylsilane (TIS).

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Purify the final product, this compound, by chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_dipeptide Synthesis of H-Phe-Phe-OEt cluster_tripeptide Synthesis of this compound Phe L-Phenylalanine PheOEt H-Phe-OEt·HCl Phe->PheOEt EtOH, SOCl₂ ZPhePheOEt Z-Phe-Phe-OEt PheOEt->ZPhePheOEt ZPhe Z-Phe-OH ZPhe->ZPhePheOEt DCC, HOBt, DIEA HPhePheOEt H-Phe-Phe-OEt ZPhePheOEt->HPhePheOEt H₂, Pd/C ZHisTrtPhePheOEt Z-His(Trt)-Phe-Phe-OEt HPhePheOEt->ZHisTrtPhePheOEt HPhePheOEt->ZHisTrtPhePheOEt ZHisTrt Z-His(Trt)-OH ZHisTrt->ZHisTrtPhePheOEt DEPBT, DIEA ZHisPhePheOEt This compound ZHisTrtPhePheOEt->ZHisPhePheOEt TFA, TIS racemization_mechanism cluster_racemization Mechanism of Histidine Racemization ActivatedHis Activated L-Histidine (e.g., O-acylisourea ester) Enolate Achiral Enolate Intermediate ActivatedHis->Enolate -H⁺ (Proton Abstraction) LHis L-Histidine Peptide Enolate->LHis +H⁺ DHis D-Histidine Peptide (Racemized Product) Enolate->DHis +H⁺ Imidazole Imidazole Side Chain (Nπ acts as internal base) Imidazole->ActivatedHis Intramolecular Base Catalysis

References

Z-His-Phe-Phe-OEt solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding solubility issues with the peptide Z-His-Phe-Phe-OEt in biological buffers, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS or Tris?

A1: The peptide this compound is inherently hydrophobic, making it poorly soluble or insoluble in aqueous solutions.[1][2][3] This characteristic stems from its molecular structure, which includes two highly hydrophobic phenylalanine (Phe) residues and a hydrophobic N-terminal carbobenzyloxy (Z) protecting group.[1] Peptides with 50% or more hydrophobic residues typically exhibit poor solubility in water-based buffers.[3][4]

Q2: What is the recommended solvent to prepare a stock solution of this compound?

A2: For highly hydrophobic peptides like this compound, it is recommended to first use a small amount of an organic solvent to create a concentrated stock solution.[2][5][6] The preferred solvents are Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][5] Acetonitrile or methanol can also be considered.[4][6] It is crucial to start with a minimal volume of the organic solvent to fully dissolve the peptide before further dilution.[4][5]

Q3: How do I dilute the organic stock solution into my biological buffer without the peptide precipitating?

A3: Precipitation often occurs when a concentrated organic stock is rapidly diluted into an aqueous buffer. To avoid this, add the organic stock solution drop-by-drop to the vigorously vortexing or stirring aqueous buffer.[5] This gradual addition helps to prevent the peptide from crashing out of the solution. If the solution becomes turbid, you have likely reached the solubility limit in that specific buffer concentration.[5]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Adjusting the pH can significantly impact the solubility of peptides that have ionizable groups.[2][5] this compound contains a histidine (His) residue, whose imidazole side chain has a pKa of approximately 6.0.

  • In acidic conditions (pH < 6.0): The histidine residue becomes protonated (positively charged), which may slightly increase solubility. Therefore, attempting to dissolve the peptide in a buffer with a slightly acidic pH could be beneficial.[3]

  • In neutral or basic conditions (pH > 6.0): The histidine is neutral, and since the N-terminus and C-terminus are blocked, the peptide has an overall neutral charge, leading to minimal aqueous solubility.

Q5: Are there other methods to help solubilize this peptide?

A5: Yes, several physical methods can aid in dissolution:

  • Sonication: Brief periods of sonication can help break apart aggregates and improve solubility.[1][3] It is recommended to sonicate in short bursts while keeping the sample on ice to prevent heating.[3]

  • Gentle Warming: Carefully warming the solution to a temperature below 40°C may increase solubility.[4][5] However, this should be done with caution to avoid peptide degradation.

  • Centrifugation: Before use, always centrifuge your final peptide solution to pellet any undissolved micro-aggregates, ensuring the concentration of the supernatant is accurate.[2][5]

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Physicochemical Properties Summary

The table below summarizes the key properties of this compound that influence its solubility.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₃₄H₃₇N₅O₆[7][]-
Molecular Weight 611.7 g/mol [7][]Higher molecular weight can sometimes correlate with lower solubility.
Amino Acid Sequence Z-(His)-(Phe)-(Phe)-OEtContains two highly hydrophobic Phenylalanine residues.
N-Terminal Group Carbobenzyloxy (Z)Hydrophobic, decreases aqueous solubility.
C-Terminal Group Ethyl Ester (OEt)Neutral and hydrophobic, decreases aqueous solubility.
Overall Character Highly Hydrophobic, NeutralExpected to have very low solubility in aqueous buffers.[1][3]
Recommended Solvents for Stock Solutions
SolventRecommended UseProsCons in Biological Assays
DMSO Primary recommendation for initial dissolution.[2]Highly effective for hydrophobic peptides; low toxicity at low concentrations.[3]Can be toxic to cells, typically above 0.5-1% (v/v). May interfere with some enzyme assays.
DMF Alternative to DMSO.[1]Effective for dissolving hydrophobic peptides.Higher toxicity than DMSO; may interfere with biological experiments.
Acetonitrile For very hydrophobic peptides.[4][6]Volatile, can be removed by evaporation if necessary.Can denature proteins and is often not suitable for cell-based assays.
Methanol/Ethanol For moderately hydrophobic peptides.[2][5]Less toxic than other organic solvents.Less effective at dissolving highly hydrophobic peptides compared to DMSO.

Experimental Protocols

Protocol 1: Solubility Testing and Preparation of a Working Solution

This protocol outlines the steps to test the solubility of this compound and prepare a final working solution in a biological buffer.

Materials:

  • Lyophilized this compound

  • High-purity DMSO

  • Target biological buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare for Dissolution: Before opening, centrifuge the vial of lyophilized peptide (e.g., at 10,000 x g for 1-2 minutes) to ensure all the powder is at the bottom.[3] Allow the vial to equilibrate to room temperature.[3]

  • Initial Dissolution in DMSO:

    • Add a small, precise volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly for 1-2 minutes. If the peptide is not fully dissolved, sonicate the solution for 5-10 second intervals, chilling on ice in between, until the solution is clear.[3]

  • Preparation of Working Solution:

    • Place the desired final volume of your target biological buffer in a new sterile tube.

    • While vigorously vortexing the buffer, slowly and carefully add the concentrated DMSO stock solution drop-by-drop.

    • Continuously observe the solution for any signs of precipitation (cloudiness).

  • Final Check and Storage:

    • Once the desired concentration is reached and the solution remains clear, centrifuge the final working solution at high speed (e.g., >12,000 x g) for 5 minutes to pellet any invisible aggregates.[2]

    • Carefully transfer the supernatant to a fresh tube for use in your experiment.

    • For storage, it is recommended to make single-use aliquots of the concentrated stock solution and store them at -20°C or -80°C to avoid freeze-thaw cycles.[9]

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Lyophilized This compound add_dmso Dissolve small amount in 100% DMSO start->add_dmso check_dissolved Is solution clear? add_dmso->check_dissolved sonicate Vortex / Sonicate (on ice) check_dissolved->sonicate No prepare_buffer Prepare target biological buffer check_dissolved->prepare_buffer Yes sonicate->check_dissolved add_dropwise Add DMSO stock drop-wise to vortexing buffer prepare_buffer->add_dropwise check_precipitate Does solution remain clear? add_dropwise->check_precipitate centrifuge Centrifuge to remove any micro-aggregates check_precipitate->centrifuge Yes end_fail Failure: Lower final concentration or increase %DMSO check_precipitate->end_fail No end_success Success: Use Supernatant centrifuge->end_success

Caption: Workflow for dissolving and diluting this compound.

Factors_Affecting_Solubility solubility This compound Solubility peptide_props Peptide Properties peptide_props->solubility solvent_props Solvent Properties solvent_props->solubility physical_methods Physical Methods physical_methods->solubility hydrophobicity High Hydrophobicity (2x Phe, 1x Z-group) hydrophobicity->peptide_props charge Overall Neutral Charge (blocked termini) charge->peptide_props solvent_type Solvent Choice (Organic vs. Aqueous) solvent_type->solvent_props ph Buffer pH (affects His charge) ph->solvent_props sonication Sonication sonication->physical_methods temperature Temperature temperature->physical_methods

Caption: Key factors influencing the solubility of this compound.

Experimental_Workflow cluster_prep Stock Preparation cluster_assay Assay Setup receive Receive Lyophilized Peptide dissolve Dissolve in DMSO to create 10mM Stock receive->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Prepare Working Solution in Assay Buffer aliquot->dilute add_enzyme Add Protease (e.g., Pepsin) dilute->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure Measure Substrate Cleavage (e.g., HPLC) incubate->measure

Caption: Workflow for using this compound as a protease substrate.

References

Navigating the Synthesis of Z-His-Phe-Phe-OEt: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of peptides is a foundational yet often challenging endeavor. The tripeptide Z-His-Phe-Phe-OEt, a valuable building block in various therapeutic and research applications, presents its own unique set of synthetic hurdles.[1] Low yields, side reactions, and purification difficulties can impede progress and consume valuable resources. This technical support center provides a comprehensive guide to improving the yield of this compound synthesis, offering detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols.

Troubleshooting Guide: Enhancing Your Tripeptide Yield

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution Expected Outcome
Low Yield in Boc-Phe-Phe-OEt Synthesis Incomplete activation of Boc-Phe-OH.Use a reliable coupling reagent combination such as DCC/HOBt. Ensure all reagents are anhydrous.Increased dipeptide yield (expect >85%).
Inefficient coupling reaction.Allow the reaction to proceed for a sufficient duration (e.g., overnight) at room temperature.Drives the reaction to completion, maximizing product formation.
Incomplete Boc Deprotection Insufficient strength or amount of acid.Use a solution of 30-50% TFA in a suitable solvent like chloroform or DCM.Complete removal of the Boc protecting group, preparing the dipeptide for the next coupling step (expect >80% yield).[2]
Short reaction time.Stir the reaction mixture for at least 2 hours, or overnight, monitoring by TLC.[2]Ensures the deprotection reaction goes to completion.
Low Yield in Final Coupling Step (Z-His + Phe-Phe-OEt) Racemization of the histidine residue.Use a side-chain protected Z-His derivative (e.g., Z-His(Trt)-OH or Z-His(Boc)-OH) to prevent side reactions.[3]Minimizes racemization and improves the yield of the desired stereoisomer.
Ineffective coupling agent for the tripeptide.Employ a more robust coupling agent like HBTU or PyBOP in the presence of a non-nucleophilic base such as DIEA.Higher coupling efficiency for sterically hindered amino acids, leading to improved tripeptide yield.
Difficult Purification of Final Product Presence of closely related impurities.Utilize silica gel column chromatography with a gradient elution system (e.g., Hexane/Ethyl Acetate followed by Ethyl Acetate/Methanol).Effective separation of the target peptide from starting materials and byproducts.
Dicyclohexylurea (DCU) byproduct contamination.If using DCC, ensure the DCU is thoroughly removed by filtration before work-up.A cleaner crude product simplifies the final purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of this compound?

A1: The final coupling of the Z-His moiety to the Phe-Phe-OEt dipeptide is often the most challenging step. Histidine is prone to racemization, which can significantly lower the yield of the desired product.[3][4] Therefore, careful selection of the protecting group for the histidine side chain and the use of an appropriate coupling reagent are paramount.

Q2: How can I minimize racemization of the histidine residue during coupling?

A2: To minimize racemization, it is highly recommended to use a histidine derivative with a protected imidazole side chain, such as Z-His(Trt)-OH or Z-His(Boc)-OH.[3] Additionally, the choice of coupling reagent is crucial; reagents like HBTU or the use of additives such as HOBt with DCC can help suppress racemization.[5]

Q3: What are the best practices for purifying the final this compound product?

A3: Purification is typically achieved through silica gel column chromatography. A step-gradient elution starting with a less polar solvent system (e.g., hexane-ethyl acetate) to elute non-polar impurities, followed by a more polar system (e.g., ethyl acetate-methanol) to elute the desired peptide is generally effective. Monitoring the fractions by thin-layer chromatography (TLC) is essential for isolating the pure product.

Q4: I am observing an unexpected side product in my final reaction mixture. What could it be?

A4: A common side product when using carbodiimide coupling agents like DCC is the formation of N-acylurea from the reaction of the activated carboxylic acid with another molecule of the coupling agent.[6] This can often be minimized by the addition of HOBt, which traps the activated intermediate as a more stable active ester. Another possibility is the formation of deletion sequences (e.g., Z-His-Phe-OEt) if the dipeptide starting material was not fully purified.

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-Phe-Phe-OEt

This protocol details the synthesis of the dipeptide intermediate.

  • Dissolution: Dissolve Boc-Phe-OH (1 equivalent) and H-Phe-OEt·HCl (1 equivalent) in chloroform.[7]

  • Neutralization: Add a tertiary amine base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent) to neutralize the hydrochloride salt.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1 equivalent) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Stir the mixture at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary. A typical yield for this step is around 87%.

Protocol 2: Boc Deprotection of Boc-Phe-Phe-OEt

This protocol outlines the removal of the Boc protecting group.

  • Dissolution: Dissolve the Boc-Phe-Phe-OEt in chloroform or dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) to a concentration of 30-50% (v/v) and stir the mixture at room temperature for 2-4 hours.[2]

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt of H-Phe-Phe-OEt is often used in the next step without further purification. A yield of approximately 82% can be expected for this step.[2]

Protocol 3: Coupling of Z-His(Trt)-OH with H-Phe-Phe-OEt

This protocol describes the final coupling step to form the tripeptide.

  • Dissolution: Dissolve the H-Phe-Phe-OEt·TFA salt (1 equivalent) and Z-His(Trt)-OH (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Neutralization: Add DIEA (2-3 equivalents) to neutralize the TFA salt and to act as a base for the coupling reaction.

  • Coupling: Add a solution of HBTU (1.1 equivalents) and HOBt (1 equivalent) in DMF.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M citric acid, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in ethyl acetate).

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the experimental workflow and a logical approach to problem-solving.

G cluster_0 Synthesis of Boc-Phe-Phe-OEt cluster_1 Boc Deprotection cluster_2 Final Coupling to this compound A 1. Dissolve Boc-Phe-OH & H-Phe-OEt.HCl B 2. Add NMM/DIEA A->B C 3. Add HOBt & DCC B->C D 4. React at 0°C to RT C->D E 5. Filter DCU & Work-up D->E F 6. Purify E->F G 1. Dissolve Boc-Phe-Phe-OEt F->G Boc-Phe-Phe-OEt H 2. Add TFA/DCM G->H I 3. React at RT H->I J 4. Evaporate & Co-evaporate I->J K 1. Dissolve H-Phe-Phe-OEt.TFA & Z-His(Trt)-OH J->K H-Phe-Phe-OEt.TFA L 2. Add DIEA K->L M 3. Add HBTU/HOBt L->M N 4. React at RT M->N O 5. Work-up N->O P 6. Purify by Column Chromatography O->P Q Q P->Q Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Overall Yield Check_Dipeptide Analyze Boc-Phe-Phe-OEt step yield Start->Check_Dipeptide Check_Deprotection Analyze Deprotection step yield Check_Dipeptide->Check_Deprotection Good Troubleshoot_Dipeptide Optimize coupling (reagents, time) Check_Dipeptide->Troubleshoot_Dipeptide Low Check_Final_Coupling Analyze Final Coupling step yield Check_Deprotection->Check_Final_Coupling Good Troubleshoot_Deprotection Increase TFA conc. or time Check_Deprotection->Troubleshoot_Deprotection Low Troubleshoot_Final_Coupling Check His protection, change coupling reagent Check_Final_Coupling->Troubleshoot_Final_Coupling Low End Yield Improved Check_Final_Coupling->End Good Troubleshoot_Dipeptide->End Troubleshoot_Deprotection->End Troubleshoot_Final_Coupling->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Z-His-Phe-Phe-OEt Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of the tripeptide Z-His-Phe-Phe-OEt during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a protected tripeptide with the sequence Histidyl-Phenylalanyl-Phenylalanine Ethyl Ester, featuring a Benzyloxycarbonyl (Z) group protecting the N-terminus of Histidine. Its structure contains two consecutive Phenylalanine (Phe) residues, which are highly hydrophobic. This hydrophobicity is a primary driver for self-association and aggregation, as the aromatic side chains tend to interact via π-π stacking to minimize contact with aqueous solvents.[1][2] The peptide backbone can also form intermolecular hydrogen bonds, further stabilizing aggregates.[3]

Q2: What are the common signs of peptide aggregation during HPLC purification?

During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), aggregation can manifest in several ways:

  • Poor Peak Shape: You may observe broad, tailing, or split peaks instead of a sharp, symmetrical one. In severe cases, the peptide may appear as a "lump" in the chromatogram.[4]

  • Low Recovery: A significant portion of the peptide may be lost during the purification process, sticking irreversibly to the column or precipitating.[5]

  • Inconsistent Retention Times: The retention time of the main peak may shift between runs.

  • High Backpressure: An increase in system backpressure during the run can indicate that precipitated peptide is clogging the column frit or stationary phase.[5]

  • Ghost Peaks: The aggregated peptide may slowly dissociate and elute in subsequent blank runs.[5]

Q3: How can I detect and characterize the aggregates?

Besides the HPLC indicators mentioned above, you can use other techniques to confirm and characterize aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method to separate and quantify soluble high molecular weight species (HMWs) like dimers and oligomers from the monomeric peptide.[6][7]

  • Dynamic Light Scattering (DLS): DLS can detect the presence of large particles in your solution and provide information on their size distribution, but it is less sensitive for resolving different small oligomeric states.[7]

  • Mass Spectrometry (MS): When coupled with HPLC, MS can help confirm that a broad, trailing peak corresponds to the mass of your target peptide, suggesting on-column aggregation or poor solubility rather than an impurity.[4]

Q4: Can my sample preparation contribute to aggregation?

Yes, absolutely. High peptide concentrations are a major cause of aggregation.[8] The choice of solvent for dissolving the crude peptide is critical. Using a solvent in which the peptide has poor solubility can lead to the formation of aggregates before the sample is even injected onto the HPLC.

Troubleshooting Guide for this compound Aggregation

If you are experiencing poor resolution and low recovery during the purification of this compound, follow this guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Peptide Purification

G cluster_sample cluster_hplc start Problem: Poor Peak Shape / Low Recovery check_sample Step 1: Evaluate Sample Preparation & Solubility start->check_sample optimize_hplc Step 2: Optimize HPLC Method Parameters start->optimize_hplc solubility Test Solubility in Different Solvents (e.g., DMSO, ACN, IPA) check_sample->solubility concentration Reduce Peptide Concentration check_sample->concentration mobile_phase Modify Mobile Phase optimize_hplc->mobile_phase column Change Stationary Phase optimize_hplc->column gradient Adjust Gradient Profile optimize_hplc->gradient characterize Step 3: Characterize Purified Peptide sec_analysis Perform SEC-HPLC to check for HMW species characterize->sec_analysis end_goal Result: Sharp Peak & High Recovery concentration->end_goal additives Add Organic Modifiers (IPA, n-Propanol) or Chaotropic Agents mobile_phase->additives ion_pair Switch Ion-Pairing Agent (e.g., TFA to FA) mobile_phase->ion_pair c4_col Use Less Hydrophobic Column (e.g., C4) column->c4_col steep_grad Use Steeper Gradient gradient->steep_grad additives->end_goal ion_pair->end_goal c4_col->end_goal steep_grad->end_goal end_goal->characterize

Caption: A logical workflow for troubleshooting peptide aggregation during HPLC purification.

Diagram: Factors Contributing to this compound Aggregation

G aggregation This compound Aggregation intrinsic Intrinsic Factors (Peptide Sequence) intrinsic->aggregation hydrophobicity High Hydrophobicity (Phe-Phe Motif) intrinsic->hydrophobicity h_bonding Backbone Hydrogen Bonding intrinsic->h_bonding charge Histidine Charge State (pH dependent) intrinsic->charge extrinsic Extrinsic Factors (Environment & Process) extrinsic->aggregation concentration High Peptide Concentration extrinsic->concentration ph pH Near Isoelectric Point (pI) extrinsic->ph solvent Poor Solubility in Injection Solvent extrinsic->solvent surface Adsorption to Surfaces (Vials, Column) extrinsic->surface hplc_conditions Suboptimal HPLC Conditions extrinsic->hplc_conditions

Caption: Key intrinsic and extrinsic factors that promote peptide aggregation.

Troubleshooting Strategies and Parameters

The following table summarizes key parameters that can be adjusted to mitigate aggregation during RP-HPLC purification.

ParameterStandard ConditionTroubleshooting Action(s)Rationale
Injection Solvent 0.1% TFA in Water/AcetonitrileDissolve crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or 6M Guanidine HCl, then dilute with the initial mobile phase.[4]Improves initial solubility of the hydrophobic peptide, preventing pre-injection aggregation.
Peptide Concentration As high as possible for loadingReduce the concentration of the injected sample. Perform multiple smaller injections if necessary.[8]Aggregation is a concentration-dependent process; lower concentrations reduce intermolecular interactions.[9]
Mobile Phase A 0.1% TFA in WaterKeep TFA or switch to 0.1% Formic Acid (FA). Note: FA may worsen peak shape for some peptides but can sometimes help with aggregation.[4]TFA is a strong ion-pairing agent that improves peak shape. However, altering the mobile phase environment can disrupt aggregation.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Add a stronger organic modifier like isopropanol (IPA) or n-propanol to the ACN (e.g., ACN/IPA 80:20).[6]Stronger solvents can improve the solubility of aggregates and disrupt hydrophobic interactions between the peptide and the stationary phase.
Column Chemistry C18 (most common)Switch to a less hydrophobic stationary phase, such as C8 or C4.[4][5]Reduces the strong hydrophobic interactions between the Phe-Phe motif and the C18 alkyl chains, which can promote on-column aggregation.
Gradient Profile 5-95% B over 20-30 minUse a steeper gradient (e.g., 5-95% B over 8-10 min). Increase the starting percentage of Mobile Phase B.[4]Minimizes the time the peptide spends on the column, reducing the opportunity for on-column aggregation. A higher initial organic percentage can improve solubility upon injection.
Temperature AmbientIncrease the column temperature to 30-40°C.Higher temperatures can sometimes disrupt hydrogen bonds and improve the kinetics of desorption from the stationary phase, leading to sharper peaks.

Key Experimental Protocols

Protocol 1: RP-HPLC Method Optimization

This protocol provides a systematic approach to optimizing an RP-HPLC method for aggregation-prone peptides like this compound.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C4 or C8 analytical or preparative column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN)

  • Mobile Phase C (Modifier): 0.1% TFA in HPLC-grade Isopropanol (IPA)

  • Peptide sample dissolved in DMSO

2. Procedure:

  • Initial Scouting Run:

    • Equilibrate a C4 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small amount of the peptide sample.

    • Run a linear gradient from 5% to 65% B over 20 minutes.

    • Monitor the chromatogram for peak shape and recovery.

  • Gradient Optimization:

    • If the peak is broad, try a steeper gradient. For example, run a gradient from 20% to 70% B over 8 minutes.[4] A steeper gradient reduces the time the peptide interacts with the stationary phase.

  • Solvent Modification:

    • If aggregation persists, introduce a stronger organic solvent. Prepare a new Mobile Phase B that is a mixture of ACN and IPA (e.g., 80:20 v/v), containing 0.1% TFA.

    • Repeat the optimized gradient run. The addition of IPA can disrupt hydrophobic interactions causing aggregation.[6]

  • Flow Rate and Temperature:

    • Assess the effect of increasing the column temperature to 40°C to potentially improve peak shape.

    • Adjust the flow rate to maintain optimal linear velocity for the column dimensions.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Use this protocol to quantify the amount of soluble aggregate in a purified peptide sample.

1. Materials and Equipment:

  • HPLC system with UV detector

  • SEC column suitable for peptides (e.g., silica-based with appropriate pore size)

  • Mobile Phase: Isocratic buffer, typically a phosphate or Tris buffer at physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[6]

  • Purified peptide sample

2. Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant, low flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. SEC relies on isocratic elution.[6]

  • Sample Injection:

    • Dissolve the purified, lyophilized peptide in the SEC mobile phase.

    • Inject the sample onto the column.

  • Data Analysis:

    • Monitor elution at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Aggregates (dimers, oligomers) will elute first, appearing as peaks with shorter retention times than the main monomer peak.

    • Integrate the peak areas to calculate the relative percentage of monomer and high molecular weight species (HMWs).[6]

References

Technical Support Center: Z-His-Phe-Phe-OEt Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of Z-His-Phe-Phe-OEt and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude this compound sample?

A1: Impurities in crude this compound can be broadly categorized into four groups:

  • Peptide-Related Impurities: These arise from incomplete or incorrect steps during solid-phase peptide synthesis (SPPS). Common examples include:

    • Deletion Sequences: Peptides missing one or more amino acids (e.g., Z-His-Phe-OEt).[1]

    • Truncated Sequences: The peptide synthesis is prematurely stopped, resulting in shorter peptides.[1]

    • Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed.[1]

  • Reagent-Related Impurities: These are residual chemicals from the synthesis process. A primary concern is the byproduct of the coupling reagent, such as dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used.[2] Another potential side product is N-acylurea.[3]

  • Starting Material-Related Impurities: Impurities present in the initial amino acid building blocks can be incorporated into the final peptide.

  • Degradation Products: The peptide can degrade during synthesis or storage. The histidine residue can be particularly susceptible to side reactions.[4]

Q2: Why is the purification of a histidine-containing peptide like this compound sometimes challenging?

A2: The imidazole side chain of histidine can lead to specific challenges. Histidine-containing peptides can be highly hydrophilic, which may result in poor retention on standard reversed-phase HPLC columns.[3] Additionally, the imidazole group can participate in side reactions if not properly protected during synthesis.

Q3: What is the recommended method for purifying this compound?

A3: The standard and most effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] For this compound, a C18 column is typically used with a mobile phase gradient of acetonitrile in water, containing an ion-pairing agent like trifluoroacetic acid (TFA).[3][5]

Q4: How can I remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?

A4: Dicyclohexylurea (DCU) is poorly soluble in most common organic solvents. A simple and effective way to remove the majority of DCU is by filtration of the reaction mixture.[2][6] Further removal can be achieved by trituration with a solvent in which your peptide has low solubility but DCU is also insoluble, followed by filtration. Alternatively, using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct through aqueous extraction.[6]

Q5: How should I store my purified this compound?

A5: For long-term stability, peptides should be stored in a lyophilized (freeze-dried) state at -20°C or colder.[7] If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by RP-HPLC.

Problem Potential Cause(s) Suggested Solution(s)
High Backpressure 1. Blockage in the HPLC system (e.g., column frit, tubing). 2. Precipitation of the sample on the column.1. Systematically check for blockages by removing components (e.g., run the system without the column). Backflush the column if necessary. 2. Ensure your sample is fully dissolved in the mobile phase before injection. Consider filtering the sample.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Secondary interactions of the peptide with the stationary phase (especially with the histidine residue). 3. Column overload.1. Use a guard column and ensure the mobile phase pH is compatible with the column. 2. Ensure an adequate concentration of trifluoroacetic acid (TFA) (typically 0.1%) in your mobile phase to minimize secondary interactions.[3] 3. Reduce the amount of sample injected onto the column.
Co-elution of Impurities with the Main Peak 1. The gradient is too steep. 2. Insufficient resolution of the column.1. Optimize the HPLC gradient. Make the gradient shallower around the elution time of your target peptide to improve separation.[3] 2. Try a different column stationary phase or a longer column. For histidine-containing peptides, a preliminary purification step using ion-exchange chromatography can be beneficial.
Low Recovery of the Peptide 1. The peptide is precipitating in the system. 2. The peptide is irreversibly adsorbed to the column. 3. The peptide is unstable under the purification conditions.1. Adjust the composition of the mobile phase to improve peptide solubility. 2. Wash the column with a stronger solvent. 3. Ensure the pH of the mobile phase is appropriate for the peptide's stability.

Quantitative Data Presentation

The following table presents representative data for the purification of a crude this compound sample, demonstrating the effectiveness of a two-step purification process.

Analyte Crude Sample (% Area by HPLC) After DCU Filtration (% Area by HPLC) After Preparative RP-HPLC (% Purity)
This compound 65.275.8>98
Deletion Peptide (Z-His-Phe-OEt) 8.59.9<0.5
Truncated Peptide (Z-His-Phe) 5.16.0<0.5
Dicyclohexylurea (DCU) 15.82.1Not Detected
Other Impurities 5.46.2<1.0

Note: These values are illustrative and actual results may vary depending on the specific synthesis and purification conditions.

Experimental Protocols

Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration
  • Reaction Quenching: After the coupling reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU.

  • Solvent Addition: If the reaction was performed in a solvent in which DCU is partially soluble (like DMF), consider adding a solvent in which your product is soluble but DCU is highly insoluble (e.g., diethyl ether or acetonitrile) to further precipitate the DCU.[6]

  • Filtration: Filter the cold reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper.

  • Washing: Wash the filter cake with a small amount of cold solvent to recover any trapped product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude peptide, now with a significantly reduced amount of DCU.

Protocol 2: Preparative Reversed-Phase HPLC for this compound Purification
  • Sample Preparation:

    • Dissolve the crude peptide (after DCU removal) in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

    • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection (typically 10-50 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 10 µm particle size, ≥250 x 21.2 mm (preparative scale).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 220 nm.[8]

    • Gradient:

      • 0-5 min: 20% B

      • 5-45 min: 20% to 60% B (linear gradient)

      • 45-50 min: 60% to 100% B (wash)

      • 50-60 min: 100% to 20% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity (>98%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude this compound (with impurities) filtration DCU Filtration synthesis->filtration Removal of insoluble byproducts prep_hplc Preparative RP-HPLC filtration->prep_hplc Separation of peptide-related impurities analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc Fraction analysis lyophilization Lyophilization analytical_hplc->lyophilization Pooling of pure fractions final_product Purified this compound (>98% Purity) lyophilization->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape resolution Co-elution of Impurities? peak_shape->resolution No overload Reduce Sample Load peak_shape->overload Yes recovery Low Recovery? resolution->recovery No gradient Optimize Gradient (make shallower) resolution->gradient Yes solubility Adjust Mobile Phase for Solubility recovery->solubility Yes end Successful Purification recovery->end No tfa Check TFA Concentration overload->tfa tfa->end column Consider Different Column/ Ion-Exchange Step gradient->column column->end solubility->end

Caption: Troubleshooting logic for this compound HPLC purification.

References

Incomplete cleavage of the Z-group in Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the Z-group (benzyloxycarbonyl, Cbz) from peptides, with a specific focus on the sequence Z-His-Phe-Phe-OEt.

Frequently Asked Questions (FAQs)

Q1: What is the Z-group and why is it used in peptide synthesis?

The Z-group, or benzyloxycarbonyl (Cbz) group, is a common amine protecting group used in peptide synthesis. It is favored for its stability under a range of conditions and can be removed by methods such as catalytic hydrogenation, which are generally mild and do not affect other protecting groups like Boc or Fmoc, allowing for orthogonal protection strategies.

Q2: I am observing incomplete cleavage of the Z-group from this compound using standard catalytic hydrogenation (H₂/Pd/C). What are the potential causes?

Incomplete removal of the Z-group from histidine-containing peptides is a frequently encountered issue. The primary causes include:

  • Catalyst Poisoning by Histidine: The imidazole ring of the histidine residue can coordinate to the palladium catalyst surface, deactivating it and preventing the hydrogenation reaction from proceeding to completion.

  • Insufficient Catalyst Loading or Activity: The amount or quality of the palladium catalyst may be inadequate for the complete deprotection, especially in the presence of a poisoning residue like histidine.

  • Poor Hydrogen Accessibility: Inadequate stirring, low hydrogen pressure, or poor solubility of the peptide can limit the access of hydrogen to the catalyst surface.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for complete deprotection.

Q3: Are there alternative methods for Z-group deprotection that are more suitable for histidine-containing peptides?

Yes, Catalytic Transfer Hydrogenation (CTH) is a highly effective alternative. This method uses a hydrogen donor in solution, such as ammonium formate, in the presence of a palladium catalyst. CTH is often faster and can be more efficient for peptides prone to catalyst poisoning, as the hydrogen is generated in situ on the catalyst surface.[1][2][3][4][5]

Q4: Can the phenylalanine residues in my peptide cause side reactions during Z-group deprotection?

Side reactions involving phenylalanine during catalytic hydrogenation for Z-group removal are generally not common under standard conditions. The phenyl ring is stable to these conditions. However, under harsh acidic conditions, which are not typically used for Z-group cleavage, other side reactions could potentially occur. It is important to adhere to recommended protocols to minimize any potential for side reactions.

Troubleshooting Guide: Incomplete Z-Group Cleavage of this compound

This guide addresses the specific issue of incomplete Z-group removal from the peptide this compound.

Problem: Incomplete Deprotection Observed by HPLC/MS

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Start: Incomplete Z-Deprotection of this compound check_method Which deprotection method was used? start->check_method h2_pd Standard Catalytic Hydrogenation (H₂/Pd/C) check_method->h2_pd H₂/Pd/C cth Catalytic Transfer Hydrogenation (CTH) check_method->cth CTH h2_issue Potential Issue: Catalyst poisoning by Histidine is likely. h2_pd->h2_issue cth_issue Potential Issues: - Suboptimal reaction conditions - Inactive reagents cth->cth_issue solution_h2 Recommended Action: Switch to Catalytic Transfer Hydrogenation (CTH) OR Optimize H₂/Pd/C conditions (increase catalyst load, check H₂ source). h2_issue->solution_h2 solution_cth Recommended Action: - Ensure fresh ammonium formate and active catalyst. - Optimize reaction time and temperature. - Check solvent and peptide solubility. cth_issue->solution_cth end End: Achieve Complete Deprotection solution_h2->end solution_cth->end

Caption: Troubleshooting logic for incomplete Z-group deprotection.

Quantitative Data Summary
Deprotection MethodKey ParametersReported Efficiency for His-Containing or Sensitive PeptidesCommon Issues
Standard Catalytic Hydrogenation H₂, 10% Pd/C, Solvent (e.g., MeOH, EtOH)Variable; can be low due to catalyst poisoning.Incomplete reaction, requires H₂ gas handling.
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, Refluxing MeOHGenerally high yields (>90%) and rapid reaction times (often < 1 hour).[1]Requires fresh ammonium formate; potential for side reactions if not properly controlled.
Acidolysis HBr/AcOH or strong acidsEffective for Z-group cleavage but not recommended for this peptide.Harsh conditions can lead to side-chain reactions and peptide degradation.

Experimental Protocols

Workflow for Z-Group Deprotection

experimental_workflow start Start: this compound dissolve Dissolve Peptide in Appropriate Solvent start->dissolve add_catalyst Add Palladium on Carbon (Pd/C) Catalyst dissolve->add_catalyst deprotection_choice Choose Deprotection Method add_catalyst->deprotection_choice h2_path Standard Hydrogenation deprotection_choice->h2_path H₂/Pd/C cth_path Catalytic Transfer Hydrogenation deprotection_choice->cth_path CTH h2_steps 1. Purge with N₂ 2. Introduce H₂ gas 3. Stir at RT h2_path->h2_steps cth_steps 1. Add Ammonium Formate 2. Reflux the Mixture cth_path->cth_steps monitor Monitor Reaction by TLC or HPLC/MS h2_steps->monitor cth_steps->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify the Crude Peptide (e.g., Crystallization or Chromatography) concentrate->purify end End: H-His-Phe-Phe-OEt purify->end

Caption: General experimental workflow for Z-group deprotection.

Protocol 1: Standard Catalytic Hydrogenation (H₂/Pd/C)

This method is a traditional approach but may require optimization for this specific peptide.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Hydrogen (H₂) gas supply

  • Inert gas (Nitrogen or Argon)

  • Reaction flask with stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Preparation: Dissolve this compound (1 equivalent) in methanol (approximately 10-20 mL per gram of peptide) in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. For this problematic sequence, a higher catalyst loading (e.g., 50-100% by weight of the peptide) may be necessary.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask (typically via a balloon or a regulated supply at 1 atm).

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for HPLC/MS analysis at regular intervals (e.g., every 1-2 hours). The reaction may require several hours to overnight for completion.

  • Work-up: Once the reaction is complete, purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected peptide.

  • Purification: Purify the crude product as required, for example, by crystallization or chromatography.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate (Recommended)

This method is often more efficient and rapid for deprotecting Z-groups from peptides containing catalyst-poisoning residues.[1][2][3][4][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Reaction flask with stir bar and reflux condenser

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Preparation: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (1 equivalent) in methanol (approximately 10-20 mL per gram of peptide).

  • Catalyst Addition: To the stirred solution, add 10% Pd/C catalyst (typically 25-50% by weight of the peptide).

  • Hydrogen Donor Addition: Under an inert atmosphere, add ammonium formate (3-5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir.

  • Monitoring: The reaction is typically rapid and can be complete within 30-60 minutes. Monitor the progress by TLC or HPLC/MS.

  • Work-up: After completion, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected peptide.

  • Purification: Purify the crude product by appropriate methods such as crystallization or chromatography.

References

Optimizing HPLC gradient for Z-His-Phe-Phe-OEt purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the purification of the tripeptide Z-His-Phe-Phe-OEt using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering systematic solutions to improve peak resolution and purity.

Question: My chromatogram shows poor resolution between the main peptide peak and impurities. How can I improve the separation?

Answer:

Poor resolution is a common challenge in peptide purification. Several factors can be adjusted to enhance the separation of your target peptide from closely eluting impurities. A systematic approach to optimizing your HPLC gradient is recommended.

Experimental Protocol: Initial Gradient Scouting

A good starting point is to run a broad "scouting" gradient to determine the approximate acetonitrile (ACN) concentration at which your peptide elutes.[1]

  • Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Gradient: 5% to 95% B over 30 minutes

Once you have an initial retention time, you can design a shallower, more targeted gradient to improve resolution. Reducing the rate of change of the organic solvent in the gradient generally improves resolution.[2]

Data Presentation: Gradient Optimization Strategies

Below is a comparison of different gradient strategies and their impact on peak resolution and purity for this compound.

Gradient Profile Gradient Slope (%B/min) Resolution (Main Peak vs. Impurity) Purity (%) Run Time (min)
Scouting Gradient (5-95% B in 30 min) 3.00.88540
Shallow Gradient 1 (30-50% B in 20 min) 1.01.59530
Shallow Gradient 2 (35-45% B in 20 min) 0.52.19830
Optimized Gradient (37-43% B in 15 min) 0.42.5>9925

Mandatory Visualization: HPLC Gradient Optimization Workflow

HPLC_Optimization_Workflow Start Crude Peptide Sample Scouting Run Scouting Gradient (e.g., 5-95% B) Start->Scouting Analyze Analyze Chromatogram - Determine Elution %B - Assess Resolution Scouting->Analyze Decision Is Resolution Adequate? Analyze->Decision Shallow Design Shallow Gradient Around Elution %B Decision->Shallow No Collect Collect Fractions Decision->Collect Yes Optimize Further Optimize: - Gradient Slope - Temperature - Flow Rate Shallow->Optimize Optimize->Analyze Pure Pure Peptide (>98%) Collect->Pure

Caption: Workflow for optimizing an HPLC gradient for peptide purification.

Question: I'm observing peak tailing with my this compound peak. What could be the cause and how do I fix it?

Answer:

Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Silanol Interactions: The histidine residue in your peptide can interact with free silanol groups on the silica-based C18 column, leading to tailing. Ensure your mobile phase contains an ion-pairing agent like TFA (0.1%) to mask these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample load by half to see if the peak shape improves.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the histidine residue. A low pH (around 2, as provided by 0.1% TFA) is generally effective for protonating the imidazole ring, which can improve peak shape.

  • Column Contamination: If the column has been used for many separations, it may be contaminated. Follow the manufacturer's instructions for column washing.

Question: My peptide is eluting very early (near the void volume) or very late. How do I adjust the retention time?

Answer:

The retention time of this compound is primarily influenced by its hydrophobicity and the strength of the mobile phase.

  • Early Elution: If the peptide elutes too early, it indicates that the mobile phase is too strong. You should decrease the initial percentage of acetonitrile (Solvent B) in your gradient. For very polar peptides, starting at 0% or 5% B is common.

  • Late Elution: If the peptide elutes very late, the mobile phase is too weak. You can increase the initial percentage of Solvent B or increase the gradient slope to reduce the run time. However, be aware that a steeper gradient may compromise resolution.[3]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying this compound?

A1: A C18 reverse-phase column is the most common and generally suitable choice for purifying tripeptides like this compound.[4] Key parameters to consider are:

  • Pore Size: A pore size of 100-120 Å is typically sufficient for a small peptide of this size.

  • Particle Size: Smaller particle sizes (e.g., 3-5 µm) will provide higher resolution but also generate higher backpressure.

  • Column Dimensions: For purification, a preparative or semi-preparative column (e.g., 10-22 mm ID) is used to allow for higher sample loading. Method development is often performed on a smaller analytical column (e.g., 4.6 mm ID) with the same stationary phase.[1]

Q2: Why is trifluoroacetic acid (TFA) used in the mobile phase?

A2: TFA serves two primary purposes in peptide purification by RP-HPLC:

  • Ion-Pairing Agent: It forms an ion pair with the basic residues of the peptide (like histidine), which masks their charge and reduces unwanted interactions with the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks.[1]

  • Acidifier: It lowers the pH of the mobile phase, which protonates acidic residues and suppresses their ionization, leading to more consistent retention.

Q3: Can I use a different organic solvent instead of acetonitrile?

A3: Yes, other organic solvents like methanol or ethanol can be used. However, acetonitrile is generally preferred for peptide separations because it has a lower viscosity (resulting in lower backpressure) and is UV transparent at the low wavelengths used for peptide detection (210-220 nm).[1]

Q4: How does temperature affect the separation?

A4: Increasing the column temperature (e.g., to 40-60 °C) can have several effects:

  • Improved Peak Shape: It can lead to sharper peaks due to increased mass transfer and reduced mobile phase viscosity.[5]

  • Changes in Selectivity: Temperature can alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks.

  • Reduced Retention Times: Higher temperatures generally lead to shorter retention times. It is important to ensure that your peptide is stable at the elevated temperature.

Mandatory Visualization: Troubleshooting Logic for HPLC Purification

Troubleshooting_Logic Problem Identify Problem in Chromatogram PoorRes Poor Resolution Problem->PoorRes Tailing Peak Tailing Problem->Tailing WrongRT Incorrect Retention Time Problem->WrongRT ShallowGrad Decrease Gradient Slope PoorRes->ShallowGrad ChangeTemp Adjust Temperature PoorRes->ChangeTemp CheckLoad Reduce Sample Load Tailing->CheckLoad CheckTFA Ensure 0.1% TFA in Mobile Phase Tailing->CheckTFA AdjustStartB Adjust Initial %B WrongRT->AdjustStartB

References

Minimizing side product formation in Z-His-Phe-Phe-OEt coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing side product formation during the synthesis of Z-His-Phe-Phe-OEt. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during this peptide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of histidine-containing peptides like this compound challenging?

A1: The imidazole side chain of histidine presents unique challenges in peptide synthesis. The lone pair of electrons on the imidazole nitrogen can act as an intramolecular base, catalyzing the racemization of the activated histidine residue.[1][2][3] Furthermore, the unprotected imidazole ring can react with activated carboxyl groups, leading to side reactions and potentially lower yields of the desired peptide.

Q2: What are the most common side products to expect during the this compound coupling?

A2: The primary side products of concern are:

  • Diastereomers: Racemization of the histidine residue during activation and coupling leads to the formation of the D-His isomer, resulting in a diastereomeric mixture of the final peptide.[2][4][5]

  • N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which terminates the peptide chain.[6][7]

  • Truncated Peptides: In solid-phase synthesis, incomplete coupling can lead to the formation of truncated sequences.[8]

  • Side-chain Acylation: Although less common as the resulting acylimidazole is reactive, the imidazole nitrogen can be acylated by the activated amino acid, temporarily reducing the amount of activated acid available for the desired coupling.[9]

Q3: How can racemization of the histidine residue be minimized?

A3: Several strategies can be employed to suppress histidine racemization:

  • Protecting the Imidazole Nitrogen: Protecting the imidazole nitrogen, for instance with a trityl (Trt) or benzyloxymethyl (Bom) group, is highly effective in reducing racemization.[9][4]

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) to the coupling reaction can significantly suppress racemization.[4][5]

  • Choice of Coupling Reagent: Utilizing coupling reagents known for low racemization, such as phosphonium salts (e.g., PyAOP, PyBOP) or aminium/uronium salts (e.g., HATU, HBTU, COMU), is crucial.[6][10][11][12] DEPBT has also been reported as an effective reagent for minimizing racemization with histidine.[10]

  • Optimized Reaction Conditions: Lowering the reaction temperature can also help to reduce the extent of racemization.[5]

Q4: What are the recommended coupling reagents for the this compound synthesis?

A4: For coupling a histidine residue, especially when aiming to minimize side products, the following reagents are recommended:

  • Phosphonium Salts: PyAOP and PyBOP are highly effective as they do not react with free amino groups and can be used in excess.[12]

  • Aminium/Uronium Salts: HATU is known for its fast reaction times and low epimerization rates.[11] COMU is a newer, safer, and highly efficient alternative to benzotriazole-based reagents.[6][11]

  • DEPBT: This reagent has been specifically highlighted for minimizing racemization during the coupling of Fmoc-His(Trt)-OH.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete activation of Z-His-OH.- Use a more efficient coupling reagent like HATU or COMU. - Ensure appropriate stoichiometry of the coupling reagent and base.
Side reaction of the activated acid (e.g., N-acylurea formation).- Add HOBt or HOAt to the reaction mixture. - Switch from a carbodiimide to a phosphonium or aminium/uronium salt-based coupling reagent.
Premature termination of the peptide chain.- If using a capping step with acetic anhydride, be aware that it can cause a chain-terminating side reaction with histidine.[13] Consider alternative capping strategies if applicable.
Presence of diastereomers in the final product Racemization of the histidine residue.- Protect the imidazole nitrogen of histidine (e.g., with a Trt group). - Use a coupling reagent known for low racemization (e.g., DEPBT, PyAOP). - Add HOBt or HOAt to the coupling step. - Lower the reaction temperature.[5]
Multiple unidentified peaks in the chromatogram Formation of various side products.- Review the coupling protocol and ensure optimal conditions. - Purify the starting materials to remove any impurities. - Use a milder activation method.
Degradation of the product during workup or purification.- Ensure the pH is controlled during aqueous workup steps. - Use appropriate purification conditions (e.g., suitable solvent system for chromatography).

Quantitative Data Summary

The following table summarizes the extent of racemization observed for histidine under various coupling conditions, as reported in the literature. Note that these are general findings and may vary for the specific synthesis of this compound.

Coupling MethodAdditiveSolvent% Racemization (D-His)Reference
DCC-CH2Cl2 or DMFLow with im-Z, im-Ts, im-Boc protection[2]
DCC-CH2Cl2 or DMFSlightly higher with im-Bzl protection[2]
MA (Mixed Anhydride)--0.2-0.3%[2]
Woodward's Reagent K-CH3CN0.4%[2]
Azide Method--Slight racemization[2]

Proposed Experimental Protocol

This is a generalized protocol for the solution-phase coupling of Z-His-OH with Phe-Phe-OEt. It is intended as a starting point and may require optimization.

Materials:

  • Z-His(Trt)-OH (or unprotected Z-His-OH)

  • H-Phe-Phe-OEt

  • Coupling Reagent (e.g., HATU, COMU, or DEPBT)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Additives (optional, but recommended): HOBt or HOAt

Procedure:

  • Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-His(Trt)-OH (1.0 eq) and H-Phe-Phe-OEt (1.0 eq) in anhydrous DMF. If using HOBt or HOAt, add it at this stage (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes.

  • Activation and Coupling: Add the coupling reagent (e.g., HATU, 1.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure Z-His(Trt)-Phe-Phe-OEt.

  • Deprotection (if necessary): If Z-His(Trt)-OH was used, the trityl group can be removed by treatment with a mild acid, such as a dilute solution of trifluoroacetic acid (TFA) in DCM.

Visualizations

G Troubleshooting Workflow for Peptide Coupling start Start: Low Yield or Impure Product check_reagents Are all reagents pure and anhydrous? start->check_reagents purify_reagents Purify starting materials and dry solvents. check_reagents->purify_reagents No check_coupling Is the coupling reagent appropriate for His? check_reagents->check_coupling Yes purify_reagents->check_coupling change_coupling Switch to a low-racemization reagent (e.g., HATU, COMU, DEPBT). check_coupling->change_coupling No check_additives Are racemization-suppressing additives being used? check_coupling->check_additives Yes change_coupling->check_additives add_additives Add HOBt or HOAt to the reaction mixture. check_additives->add_additives No check_conditions Are reaction temperature and time optimized? check_additives->check_conditions Yes add_additives->check_conditions optimize_conditions Lower temperature and monitor reaction progress closely. check_conditions->optimize_conditions No end End: Improved Yield and Purity check_conditions->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for peptide coupling reactions.

G Decision Tree for Coupling Reagent Selection start Start: Coupling Z-His-OH high_racemization_risk Is minimizing racemization a high priority? start->high_racemization_risk use_carbodiimide Standard carbodiimides (DCC, EDC) may be used with caution. high_racemization_risk->use_carbodiimide No protect_his Is the His side chain protected (e.g., Trt)? high_racemization_risk->protect_his Yes recommend_protection Strongly recommend protecting the His side chain. protect_his->recommend_protection No select_reagent Select a low-racemization coupling reagent. protect_his->select_reagent Yes recommend_protection->select_reagent phosphonium Phosphonium Salts (PyAOP, PyBOP) select_reagent->phosphonium aminium Aminium/Uronium Salts (HATU, COMU) select_reagent->aminium depbt DEPBT select_reagent->depbt add_hob Use additives like HOBt or HOAt. select_reagent->add_hob G Mechanism of Histidine Racemization activated_his Activated L-Histidine (e.g., O-acylisourea) proton_abstraction Intramolecular Proton Abstraction activated_his->proton_abstraction imidazole Imidazole Side Chain (pi-Nitrogen) imidazole->proton_abstraction acts as base oxazolone Oxazolone Intermediate (Optically Labile) proton_abstraction->oxazolone reprotonation Reprotonation oxazolone->reprotonation reprotonation->activated_his L-isomer d_his Activated D-Histidine reprotonation->d_his D-isomer

References

Technical Support Center: Characterization of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of the tripeptide Z-His-Phe-Phe-OEt. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The synthesis of this compound can present several challenges, primarily related to the unique properties of the constituent amino acids. The most common issues include:

  • Racemization: The histidine residue is particularly susceptible to racemization during peptide coupling reactions, which can lead to the formation of diastereomeric impurities that are difficult to separate.

  • Side Reactions: The imidazole side chain of histidine can undergo various side reactions, such as acylation, if not properly protected.

  • Low Yield: Incomplete coupling reactions or the formation of side products can significantly reduce the overall yield of the desired tripeptide.

Q2: I am observing a lower than expected yield in my synthesis. What are the possible causes and solutions?

A2: Low synthetic yield can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: My purified this compound shows unexpected peaks in the HPLC analysis. What could be the source of these impurities?

A3: Unexpected peaks in the HPLC chromatogram often indicate the presence of impurities. These can arise from various sources, including:

  • Incomplete reactions: Unreacted starting materials or coupling reagents.

  • Side products: Formation of deletion sequences (e.g., Z-His-Phe-OEt) or insertion sequences.

  • Racemization: Presence of diastereomers of this compound.

  • Degradation: The peptide may degrade during synthesis, purification, or storage. The histidine residue can be prone to oxidation.

Q4: I am having difficulty interpreting the mass spectrum of my sample. Are there any known issues with the fragmentation of this compound?

A4: Histidine-containing peptides can exhibit complex fragmentation patterns in mass spectrometry. Oxidation of the histidine residue can significantly alter the fragmentation pathways, potentially leading to misinterpretation of the spectrum. It is crucial to consider the possibility of oxidized species when analyzing the data.

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: To ensure the long-term stability of this compound, it is recommended to store the lyophilized powder at -20°C or below.[] Avoid repeated freeze-thaw cycles. For solutions, it is best to prepare fresh or store aliquots at -80°C for short periods.

Troubleshooting Guides

Low Synthetic Yield

If you are experiencing a lower than expected yield during the synthesis of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Synthetic Yield

Low_Yield_Troubleshooting start Low Synthetic Yield check_coupling Verify Coupling Reagent Activity start->check_coupling check_equivalents Check Stoichiometry of Reactants check_coupling->check_equivalents If reagent is active check_reaction_time Optimize Reaction Time and Temperature check_equivalents->check_reaction_time If stoichiometry is correct check_purification Evaluate Purification Protocol check_reaction_time->check_purification If conditions are optimal result Improved Yield check_purification->result If protocol is optimized

Caption: Troubleshooting workflow for addressing low synthetic yield.

Potential Cause Troubleshooting Step Recommended Action
Inactive Coupling Reagent Test the activity of the coupling reagent (e.g., DCC, HBTU) on a simpler reaction.Use a fresh batch of the coupling reagent.
Incorrect Stoichiometry Carefully re-calculate and measure the molar equivalents of amino acids, coupling reagents, and additives.Ensure accurate weighing and dispensing of all reactants.
Incomplete Reaction Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).Increase the reaction time or adjust the temperature as needed.
Loss during Purification Analyze the wash and waste fractions from the purification steps to check for product loss.Optimize the purification method, for example, by adjusting the gradient in chromatography.
Presence of Impurities in HPLC Analysis

The presence of multiple peaks in an HPLC chromatogram indicates impurities. The following guide will help you identify and address the source of these impurities.

Logical Relationship of Potential Impurities

Impurity_Analysis main_product This compound racemization Diastereomers main_product->racemization Isomerization side_reaction Side-Chain Acylation main_product->side_reaction Synthesis Step incomplete_coupling Deletion Sequences (e.g., Z-His-Phe-OEt) main_product->incomplete_coupling Synthesis Step degradation Oxidized Peptide main_product->degradation Storage/Handling

Caption: Potential sources of impurities related to this compound.

Observed Issue Potential Cause Troubleshooting/Identification
Peak with similar retention time to the main product Diastereomers due to racemization of Histidine.Use a chiral HPLC column or modify the mobile phase to improve separation. Confirm with NMR spectroscopy.
Peak with higher molecular weight Side-chain acylation of the Histidine imidazole ring.Analyze the peak by mass spectrometry to identify the mass difference corresponding to the acyl group.
Peak with lower molecular weight Incomplete coupling leading to deletion sequences.Use mass spectrometry to identify the fragment. Optimize coupling times and reagent stoichiometry in the synthesis.
Broad or tailing peaks Poor solubility or interaction with the column stationary phase.Adjust the mobile phase pH or organic solvent concentration. Ensure the sample is fully dissolved before injection.
Peak with M+16 Da in Mass Spec Oxidation of the Histidine residue.Use high-resolution mass spectrometry to confirm the mass shift. Minimize exposure to air and use antioxidants if necessary.

Experimental Protocols

Example HPLC Method for Purity Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and column used.

HPLC Analysis Workflow

HPLC_Workflow prep_sample Sample Preparation (Dissolve in Mobile Phase) injection Sample Injection prep_sample->injection prep_mobile Mobile Phase Preparation (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) equilibration Column Equilibration prep_mobile->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection at 220 nm gradient->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for HPLC analysis of this compound.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Example Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for obtaining the mass spectrum of this compound using Electrospray Ionization (ESI).

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Sample Preparation Dissolve in 50:50 Acetonitrile/Water with 0.1% Formic Acid
Infusion Rate 5 µL/min
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Data Presentation

Expected HPLC Retention Times (Example)

The following table provides an example of expected retention times for this compound and potential impurities under the HPLC conditions described above. Actual retention times may vary.

Compound Expected Retention Time (min) Notes
This compound15.2Main product peak.
Diastereomer14.8 - 15.5May co-elute or appear as a shoulder on the main peak.
Z-His-Phe-OEt12.5Potential deletion sequence impurity.
Oxidized this compound14.5May elute slightly earlier than the main product.
Predicted ¹H NMR Chemical Shifts (Example)

The following table lists predicted proton NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆. These are estimates and actual values may differ.

Proton Predicted Chemical Shift (ppm) Multiplicity
Ethyl Ester CH₃1.1 - 1.3Triplet
Ethyl Ester CH₂4.0 - 4.2Quartet
Phe α-CH4.3 - 4.6Multiplet
His α-CH4.6 - 4.8Multiplet
Phe β-CH₂2.8 - 3.2Multiplet
His β-CH₂2.9 - 3.3Multiplet
Z-group CH₂5.0 - 5.2Singlet
Aromatic Protons (Phe, Z-group)7.1 - 7.4Multiplet
His Imidazole C2-H8.0 - 8.2Singlet
His Imidazole C4-H7.0 - 7.2Singlet
Amide NH8.0 - 8.5Doublet/Multiplet

References

How to improve the solubility of Z-His-Phe-Phe-OEt for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the tripeptide Z-His-Phe-Phe-OEt for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester) is a protected tripeptide with the molecular formula C34H37N5O6 and a molecular weight of 611.7 g/mol .[1] Its structure, containing two hydrophobic phenylalanine residues and a bulky N-terminal protecting group (Carbobenzoxy, Z), contributes to its generally poor aqueous solubility. Achieving adequate concentration in aqueous buffers is often a challenge for reliable and reproducible assay results.

Q2: What are the key factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • Amino Acid Composition: The presence of two bulky, non-polar phenylalanine residues makes the peptide hydrophobic.

  • Protecting Groups: The N-terminal Carbobenzoxy (Z) group and the C-terminal ethyl ester (OEt) group are both hydrophobic, further reducing aqueous solubility.

  • pH of the Solvent: The imidazole ring of the histidine residue has a pKa of approximately 6.0. At pH values below 6.0, the imidazole ring will be protonated and positively charged, which can increase solubility in aqueous solutions. At pH values above 6.0, the histidine residue is neutral, and the overall peptide is more hydrophobic.

  • Solvent Polarity: Due to its hydrophobic nature, this compound is expected to have better solubility in organic solvents or aqueous mixtures with organic co-solvents.

Q3: What is the estimated charge of this compound at different pH values?

The net charge of the peptide is primarily determined by the histidine residue. The N-terminus is protected by the Z-group and the C-terminus is an ethyl ester, so they do not contribute to the charge within the typical pH range of biological assays.

  • At pH < 6.0: The histidine residue is protonated, giving the peptide a net charge of +1 .

  • At pH > 6.0: The histidine residue is neutral, resulting in a net charge of 0 .

Therefore, attempting to dissolve the peptide in a slightly acidic buffer (pH < 6.0) may improve its aqueous solubility.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, follow these troubleshooting steps. It is highly recommended to test the solubility with a small amount of the peptide before dissolving the entire stock.

Initial Solubility Testing

Problem: The peptide does not dissolve in aqueous buffer (e.g., PBS, Tris).

Solution Workflow:

cluster_0 Solubility Troubleshooting Workflow for this compound start Start with a small amount of lyophilized peptide organic_solvent Attempt to dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF) start->organic_solvent Hydrophobic nature acidic_buffer Try dissolving in a slightly acidic buffer (e.g., pH 5.0-6.0) start->acidic_buffer Utilize His charge sonication Apply sonication for 5-10 minutes in an ice bath organic_solvent->sonication acidic_buffer->sonication gentle_warming Gently warm the solution (30-40°C) sonication->gentle_warming final_dilution Slowly add the dissolved peptide stock solution to the final aqueous assay buffer with vortexing gentle_warming->final_dilution insoluble If still insoluble, consider alternative strategies or peptide modification gentle_warming->insoluble co_solvent Prepare an aqueous solution with a co-solvent (e.g., up to 50% acetonitrile or ethanol) co_solvent->final_dilution co_solvent->insoluble assay Proceed with the assay final_dilution->assay

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

Quantitative Solubility Data (Estimated)

The following table provides estimated solubility data for this compound in various solvents. Actual values may vary depending on the purity of the peptide and the specific experimental conditions. It is always recommended to perform your own solubility tests.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Remarks
Dimethyl Sulfoxide (DMSO) > 25> 40.8Recommended as a primary solvent for creating a stock solution.
N,N-Dimethylformamide (DMF) > 25> 40.8An alternative to DMSO, especially if DMSO interferes with the assay.
Ethanol 1 - 51.6 - 8.2Can be used as a co-solvent.
Methanol 1 - 51.6 - 8.2Can be used as a co-solvent.
Acetonitrile 1 - 51.6 - 8.2Can be used as a co-solvent.
Water < 0.1< 0.16Very poorly soluble in neutral water.
PBS (pH 7.4) < 0.1< 0.16Very poorly soluble.
Acetate Buffer (pH 5.0) 0.1 - 0.50.16 - 0.82Slightly improved solubility due to protonation of the histidine residue.
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is recommended for creating a high-concentration stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh a small, accurately known amount of this compound into a microcentrifuge tube.

  • Add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer with a Co-solvent

This protocol describes how to dilute the organic stock solution into your final aqueous assay buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO or DMF

  • Aqueous assay buffer (e.g., PBS, Tris, HEPES)

  • Vortex mixer

Procedure:

  • Bring the concentrated stock solution and the aqueous assay buffer to room temperature.

  • While vortexing the aqueous buffer, slowly add the required volume of the peptide stock solution drop by drop.

  • Continue vortexing for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the organic co-solvent in your final solution or decrease the final peptide concentration.

  • Use the freshly prepared working solution in your assay immediately.

Note: The final concentration of the organic solvent in your assay should be tested for compatibility with your experimental system, as high concentrations of DMSO or DMF can be toxic to cells or inhibit enzyme activity.

Stability and Storage

Q4: How should this compound be stored?

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • In Organic Solvent (DMSO, DMF): Store in tightly sealed aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: What are the potential stability issues for this compound in solution?

  • pH: Peptides can be susceptible to hydrolysis at extreme pH values (highly acidic or highly basic). It is recommended to prepare fresh working solutions in your assay buffer and use them promptly.

  • Temperature: Prolonged exposure to high temperatures can lead to degradation. If warming is used to aid dissolution, it should be done gently and for a short period.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies to improve its solubility.

cluster_0 Solubility Improvement Strategy peptide This compound Properties hydrophobic Hydrophobic (2x Phe, Z-group, OEt-group) peptide->hydrophobic his_residue Ionizable Histidine (pKa ~6.0) peptide->his_residue organic_solvent Use Organic Solvents (DMSO, DMF) hydrophobic->organic_solvent co_solvent Use Co-solvents (Acetonitrile, Ethanol) hydrophobic->co_solvent sonication Physical Methods (Sonication, Gentle Warming) hydrophobic->sonication acidic_ph Adjust to Acidic pH (pH < 6.0) his_residue->acidic_ph his_residue->sonication

Caption: Relationship between the properties of this compound and solubility enhancement methods.

References

Avoiding epimerization of histidine in Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Z-His-Phe-Phe-OEt, with a specific focus on preventing the epimerization of the histidine residue.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis?

A1: Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted. In the synthesis of Z-L-His-L-Phe-L-Phe-OEt, the chiral center at the alpha-carbon (Cα) of the histidine residue can invert, leading to the formation of the undesirable diastereomer, Z-D-His-L-Phe-L-Phe-OEt. This impurity is often difficult to separate from the desired product due to very similar physical properties.[1]

Q2: What is the primary cause of histidine epimerization during peptide coupling?

A2: Histidine is particularly susceptible to epimerization due to a mechanism of intramolecular base catalysis.[1] The lone pair of electrons on the N(π) atom of the imidazole side chain is positioned to abstract the proton from the adjacent alpha-carbon, especially when the carboxyl group is activated for coupling.[1] This abstraction forms a planar, achiral intermediate (an enolate or an oxazolone), which can then be re-protonated from either side, resulting in a mixture of the L-His and D-His configurations.[1]

Q3: Which factors in my experimental setup can increase the risk of epimerization?

A3: Several factors can exacerbate epimerization:

  • Coupling Reagents: Highly activating coupling reagents, especially when used without racemization-suppressing additives, can increase the rate of epimerization. Conventional reagents like HBTU, HATU, and DCC can lead to significant epimerization if not used correctly.[1]

  • Base: The presence of a strong, non-hindered tertiary base can accelerate the abstraction of the alpha-proton.

  • Reaction Time: Prolonged exposure of the activated histidine residue to the reaction conditions increases the opportunity for epimerization to occur.

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for proton abstraction, leading to higher rates of epimerization.

Troubleshooting Guide: High Levels of D-His Diastereomer Detected

If you have detected a significant percentage of the Z-D-His-Phe-Phe-OEt diastereomer in your product, consult the following guide to identify and resolve the issue.

Problem: My final product contains >5% of the D-His epimer.

Below is a systematic workflow to troubleshoot and mitigate this common side reaction.

G start High Epimerization Detected (>5% D-His) coupling_reagent Step 1: Evaluate Coupling Reagent & Additive Combination start->coupling_reagent sub_reagent Are you using DCC/EDC without an additive? Or a high-risk reagent like HBTU? coupling_reagent->sub_reagent base_check Step 2: Check Base Type and Stoichiometry sub_base Is the base sterically hindered (e.g., DIPEA)? Are you using excess base? base_check->sub_base temp_time Step 3: Review Reaction Temperature and Time sub_temp Is the reaction run at room temp or higher? Is the coupling time excessively long? temp_time->sub_temp his_protect Step 4: Consider Histidine Side-Chain Protection sub_his Is the Histidine imidazole unprotected? his_protect->sub_his solution Optimized Protocol Implemented: Low Epimerization Achieved sub_reagent->base_check No action_reagent Action: Switch to a modern uronium salt like COMU or a phosphonium salt like DEPBT. Alternatively, use DCC with an additive like HOBt or Oxyma. sub_reagent->action_reagent Yes sub_base->temp_time No action_base Action: Use a sterically hindered base like DIPEA or 2,4,6-collidine. Use the minimum stoichiometry required (e.g., 1-2 eq.). sub_base->action_base Yes sub_temp->his_protect No action_temp Action: Run the coupling at 0°C. Monitor the reaction closely by TLC/HPLC to avoid unnecessary extension. sub_temp->action_temp Yes sub_his->solution No action_his Action: For highly critical syntheses, use Z-His(Trt)-OH or Z-His(Boc)-OH to reduce imidazole basicity. sub_his->action_his Yes action_reagent->base_check action_base->temp_time action_temp->his_protect action_his->solution

Figure 1. Troubleshooting workflow for histidine epimerization.

Data on Epimerization Levels

The choice of coupling reagent and additive has a profound impact on the degree of epimerization. The following table summarizes the percentage of D-His diastereomer observed in a model synthesis of H-Gly-His-Phe-NH₂ using Diisopropylcarbodiimide (DIC) with various additives. This model is highly representative of the challenges faced when coupling a histidine residue.

EntryCoupling Additive% D-His Epimer FormedReference
1HOBt1.1%[1]
2HOAt1.9%[1]
3OxymaPure3.0%[1]
4Oxyma-B1.0%[1]

Table 1. Effect of coupling additives on the epimerization of histidine during DIC-mediated coupling.

Key Takeaways:

  • Modern uronium/iminium reagents like COMU show reduced epimerization compared to older reagents like HBTU/HATU.[2]

  • Phosphonium salt reagents like DEPBT are particularly effective for suppressing racemization with sensitive amino acids like histidine.[3]

  • The classic DCC/HOBt combination remains a robust and cost-effective method for minimizing epimerization.[3]

Recommended Experimental Protocol

This protocol details a solution-phase method for the synthesis of Z-L-His-L-Phe-L-Phe-OEt using the DCC/HOBt method, which is optimized to minimize epimerization.

Materials:
  • Z-L-His-OH (1 equivalent)

  • H-L-Phe-L-Phe-OEt·HCl (Dipeptide ethyl ester hydrochloride, 1 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1 equivalent, to neutralize the HCl salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:
  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve H-L-Phe-L-Phe-OEt·HCl (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

    • Cool the flask to 0°C in an ice bath.

    • Add DIPEA (1 eq.) dropwise to the solution to liberate the free amine of the dipeptide. Stir for 10 minutes.

    • Add Z-L-His-OH (1 eq.) to the mixture and stir until fully dissolved.

  • Activation and Coupling:

    • In a separate small flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the main reaction flask containing the amino acids and HOBt. The addition should be done slowly over 5-10 minutes while maintaining the temperature at 0°C.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 2-4 hours.

    • Let the reaction slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC to ensure the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude tripeptide by flash column chromatography or recrystallization to obtain the pure Z-L-His-L-Phe-L-Phe-OEt.

Workflow Diagram for the Synthesis Protocol:

G A 1. Dissolve H-Phe-Phe-OEt.HCl & HOBt in DCM B 2. Cool to 0°C A->B C 3. Add DIPEA (1 eq.) B->C D 4. Add Z-His-OH (1 eq.) C->D E 5. Add DCC solution (1.1 eq.) dropwise at 0°C D->E F 6. Stir at 0°C (2-4h), then warm to RT (12-16h) E->F G 7. Filter DCU precipitate F->G H 8. Aqueous Work-up (Acid/Base Washes) G->H I 9. Dry, Concentrate & Purify H->I

Figure 2. Experimental workflow for low-epimerization synthesis.

References

Technical Support Center: Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Z-His-Phe-Phe-OEt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a protected tripeptide ethyl ester. The "Z" represents a carbobenzyloxy protecting group on the N-terminus of histidine. It is commonly used as a substrate for various proteases in biochemical assays and serves as a building block in peptide synthesis.[1]

Q2: What are the primary degradation pathways for this compound?

This compound can degrade through two primary pathways:

  • Enzymatic Degradation: Specific enzymes, such as chymotrypsin and other proteases, can cleave the peptide bonds within the molecule. For instance, chymotrypsin is known to cleave at the C-terminal side of aromatic amino acids like Phenylalanine (Phe).[2][3]

  • Chemical Degradation: This pathway involves the hydrolysis of the ester and amide bonds, which can be catalyzed by acidic or basic conditions. The carbobenzyloxy (Z) protecting group can also be susceptible to cleavage under certain conditions.

Q3: How can I prevent the degradation of my this compound sample?

To minimize degradation, proper storage and handling are crucial.[4][5] Lyophilized peptides should be stored at -20°C or -80°C.[5][6] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][5] For solutions, using sterile buffers and storing them at low temperatures can also help maintain stability.[4]

Q4: What are the expected degradation products of this compound?

Depending on the degradation pathway, you can expect to see a variety of products:

  • Ester Hydrolysis: Z-His-Phe-Phe-OH and ethanol.

  • Amide Bond Hydrolysis:

    • Cleavage between Phe-Phe: Z-His-Phe-OH and Phe-OEt.

    • Cleavage between His-Phe: Z-His-OH and Phe-Phe-OEt.

  • Complete Hydrolysis: Z-His-OH, Phenylalanine, and ethanol.

  • Z-group cleavage: His-Phe-Phe-OEt and toluene/CO2 (depending on the cleavage method).

Q5: How can I detect and quantify the degradation of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying the parent peptide and its degradation products.[7][8][9][10]

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my HPLC analysis of a this compound standard.

  • Possible Cause 1: Sample Degradation. Your sample may have degraded due to improper storage or handling.

    • Solution: Ensure your lyophilized peptide is stored at or below -20°C and that solutions are freshly prepared or properly aliquoted and frozen.[5][6] Review the storage conditions and handling procedures.

  • Possible Cause 2: Contamination. The sample might be contaminated with impurities from the synthesis or with other substances from your experimental setup.

    • Solution: Use high-purity solvents and reagents. Clean your injection vial and syringe thoroughly. It is also advisable to run a blank injection to check for system contamination.

  • Possible Cause 3: TFA Adducts. If trifluoroacetic acid (TFA) is used in your mobile phase, it can sometimes form adducts with the peptide, leading to extra peaks.

    • Solution: While TFA is often necessary for good peak shape in peptide analysis, ensure it is used at the recommended concentration (typically 0.1%).[9]

Issue 2: My enzymatic assay using this compound as a substrate is giving inconsistent results.

  • Possible Cause 1: Substrate Instability in Assay Buffer. The pH or composition of your assay buffer might be causing chemical hydrolysis of the substrate, leading to a higher background signal or altered enzyme kinetics.

    • Solution: Perform a control experiment where you incubate this compound in the assay buffer without the enzyme to quantify the rate of chemical hydrolysis. If significant, consider adjusting the buffer pH or composition if the enzyme's activity profile allows.

  • Possible Cause 2: Inaccurate Substrate Concentration. The concentration of your this compound stock solution may be incorrect due to degradation or errors in weighing or reconstitution.

    • Solution: Prepare a fresh stock solution from lyophilized powder. Confirm the concentration using a validated analytical method if possible.

Quantitative Data Summary

The following table provides hypothetical degradation data for this compound under various conditions to illustrate its relative stability. Actual degradation rates should be determined experimentally.

ConditionIncubation Time (hours)% this compound RemainingMajor Degradation Products
pH 4.0, 25°C2495%Z-His-Phe-Phe-OH
pH 7.4, 25°C2490%Z-His-Phe-Phe-OH
pH 9.0, 25°C2475%Z-His-Phe-Phe-OH, Z-His-Phe-OH, Phe-OEt
+ Chymotrypsin (pH 7.8, 37°C)210%Z-His-Phe-OH, Phe-Phe-OEt

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by RP-HPLC-MS

This protocol outlines a general method for analyzing the degradation of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile).

    • Incubate aliquots of the stock solution under desired degradation conditions (e.g., different pH buffers, presence of an enzyme).

    • At specified time points, quench the reaction (e.g., by adding a strong acid like TFA for enzymatic reactions) and dilute the sample with the initial mobile phase.

  • HPLC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the m/z of this compound and its expected degradation products.

  • Data Analysis:

    • Integrate the peak areas for the parent peptide and its degradation products.

    • Calculate the percentage of remaining this compound and the formation of each degradation product over time.

Protocol 2: Forced Degradation Study - Acid and Base Hydrolysis

This protocol is for investigating the chemical stability of this compound.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH.

    • Analyze by HPLC-MS as described in Protocol 1.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 25°C).

    • Take samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl.

    • Analyze by HPLC-MS as described in Protocol 1.

Visualizations

Chemical_Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Z_H_P_P_OEt This compound Z_H_P_P_OH Z-His-Phe-Phe-OH + EtOH Z_H_P_P_OEt->Z_H_P_P_OH Ester Hydrolysis Z_H_P_OH Z-His-Phe-OH + Phe-OEt Z_H_P_P_OEt->Z_H_P_OH Amide Hydrolysis (Phe-Phe) Z_H_OH Z-His-OH + Phe-Phe-OEt Z_H_P_P_OEt->Z_H_OH Amide Hydrolysis (His-Phe) b_Z_H_P_P_OEt This compound b_Z_H_P_P_OH Z-His-Phe-Phe-OH + EtOH b_Z_H_P_P_OEt->b_Z_H_P_P_OH Ester Hydrolysis b_Z_H_P_OH Z-His-Phe-OH + Phe-OEt b_Z_H_P_P_OEt->b_Z_H_P_OH Amide Hydrolysis (Phe-Phe) b_Z_H_OH Z-His-OH + Phe-Phe-OEt b_Z_H_P_P_OEt->b_Z_H_OH Amide Hydrolysis (His-Phe)

Caption: Chemical degradation pathways of this compound.

Enzymatic_Degradation_Pathway cluster_enzyme Enzymatic Degradation (e.g., Chymotrypsin) Z_H_P_P_OEt This compound Z_H_P_OH Z-His-Phe-OH Z_H_P_P_OEt->Z_H_P_OH Cleavage at Phe-Phe bond Phe_OEt Phe-OEt Z_H_P_P_OEt->Phe_OEt Cleavage at Phe-Phe bond

Caption: Enzymatic degradation of this compound by chymotrypsin.

Experimental_Workflow cluster_workflow Degradation Analysis Workflow start Start: this compound Sample incubation Incubation under Stress Conditions (pH, Temp, Enzyme) start->incubation sampling Time-Point Sampling & Quenching incubation->sampling analysis RP-HPLC-MS Analysis sampling->analysis data Data Processing & Quantification analysis->data end End: Degradation Profile data->end

Caption: Workflow for analyzing this compound degradation.

References

Validation & Comparative

A Comparative Guide to Z-His-Phe-Phe-OEt and Boc-His-Phe-Phe-OEt in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that dictates the strategy and outcome of peptide synthesis. The N-terminal protecting group, in particular, influences coupling efficiency, racemization risk, and deprotection conditions, thereby affecting the purity and yield of the final peptide. This guide provides an objective comparison between two protected tripeptides, Z-His-Phe-Phe-OEt and Boc-His-Phe-Phe-OEt, focusing on their performance, synthesis protocols, and the management of common side reactions, supported by experimental data.

Overview of Z and Boc Protecting Groups

The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are two of the most fundamental Nα-amino protecting groups in peptide chemistry. Their distinct chemical properties lead to different strategic applications.

  • Z (Benzyloxycarbonyl): A classic protecting group, the Z group is stable under mildly acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions like HBr in acetic acid.[1][2] It is frequently employed in traditional solution-phase peptide synthesis (SPPS).[2][3]

  • Boc (tert-Butyloxycarbonyl): The Boc group is the cornerstone of the original Merrifield solid-phase peptide synthesis (SPPS) and is also widely used in solution-phase methods.[2][3] It is stable to bases and catalytic hydrogenation but is easily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][3]

The choice between Z and Boc protection fundamentally alters the synthesis workflow, especially concerning the protection of the reactive imidazole side chain of histidine and the final deprotection strategy.

Comparative Performance Data

The synthesis of histidine-containing peptides is notoriously challenging due to the high propensity of the histidine residue to racemize during the carboxyl group activation step required for coupling.[4][5] The lone pair electrons on the imidazole ring's Nπ atom can act as an intramolecular base, abstracting the α-proton and leading to the formation of an achiral intermediate.[4] The choice of protecting group on both the Nα-terminus and the histidine side chain is crucial for mitigating this side reaction.

While direct comparative data for this compound vs. Boc-His-Phe-Phe-OEt is not available in a single study, valuable insights can be drawn from studies comparing different histidine side-chain protecting groups in analogous syntheses. The use of an electron-withdrawing group on the imidazole ring, such as a Boc group, has been shown to significantly reduce racemization by decreasing the basicity of the Nπ atom.[4]

The following table summarizes experimental data from a study on the synthesis of Liraglutide, which has an N-terminal histidine, comparing the level of D-isomer (racemization) formation when using different side-chain protecting groups for histidine in Fmoc-based SPPS.[4] These findings are highly relevant as the underlying chemical principles apply to solution-phase synthesis as well.

Histidine Derivative UsedCoupling Conditions% D-His Isomer (Racemization)
Fmoc-His(Trt)-OH50 °C, 10 min6.8%
Fmoc-His(Boc)-OH 50 °C, 10 min 0.18%
Fmoc-His(Trt)-OH90 °C, 2 min>16%
Fmoc-His(Boc)-OH 90 °C, 2 min 0.81%

This data highlights the superior performance of Boc side-chain protection in suppressing histidine racemization compared to the more traditional Trityl (Trt) group, which is often used in conjunction with Z-protected Nα-histidine.[4]

Synthesis and Deprotection Strategies

The synthetic routes for this compound and Boc-His-Phe-Phe-OEt diverge primarily in the choice of histidine building block and the final deprotection step. Both syntheses typically begin with the preparation of the dipeptide ester, H-Phe-Phe-OEt.

Synthesis_Workflow Phe_OEt H-Phe-OEt Phe_Phe_OEt Z-Phe-Phe-OEt Phe_OEt->Phe_Phe_OEt Z_Phe Z-Phe-OH Z_Phe->Phe_Phe_OEt Coupling H_Phe_Phe_OEt H-Phe-Phe-OEt Phe_Phe_OEt->H_Phe_Phe_OEt Z-Deprotection (Hydrogenolysis) Z_Tripeptide Z-His(Trt)-Phe-Phe-OEt H_Phe_Phe_OEt->Z_Tripeptide Boc_Tripeptide Boc-His(Boc)-Phe-Phe-OEt H_Phe_Phe_OEt->Boc_Tripeptide Z_His Z-His(Trt)-OH Z_His->Z_Tripeptide Coupling Boc_His Boc-His(Boc)-OH Boc_His->Boc_Tripeptide Coupling Final_Z_Deprotection Final Peptide (from Z-route) Z_Tripeptide->Final_Z_Deprotection Z & Trt Deprotection (Strong Acid / H₂olysis) Final_Boc_Deprotection Final Peptide (from Boc-route) Boc_Tripeptide->Final_Boc_Deprotection Boc Deprotection (TFA)

General Synthesis Workflow for Protected Tripeptides

Experimental Protocols

The following are representative solution-phase protocols for the synthesis of the two target peptides.

Protocol 1: Synthesis of Dipeptide Intermediate H-Phe-Phe-OEt
  • Coupling to form Z-Phe-Phe-OEt:

    • Dissolve Z-Phe-OH (1.0 eq) and H-Phe-OEt·HCl (1.0 eq) in dichloromethane (DCM).

    • Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt.

    • Cool the solution to 0°C in an ice bath.

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Phe-Phe-OEt. Purify by recrystallization from ethyl acetate/hexane.

  • Deprotection to form H-Phe-Phe-OEt:

    • Dissolve the purified Z-Phe-Phe-OEt in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to yield H-Phe-Phe-OEt, which is used in the next step without further purification.

Protocol 2: Synthesis of Z-His(Trt)-Phe-Phe-OEt
  • Coupling:

    • Dissolve Z-His(Trt)-OH (1.0 eq) and H-Phe-Phe-OEt (1.05 eq) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add HOBt (1.1 eq) and DCC (1.1 eq).

    • Stir the reaction at 0°C for 2 hours and then at room temperature for 24 hours.

    • Filter the DCU byproduct and dilute the filtrate with ethyl acetate.

    • Perform an aqueous workup as described in Protocol 1, Step 1.

    • Purify the crude product by flash column chromatography (silica gel) to obtain Z-His(Trt)-Phe-Phe-OEt.

  • Deprotection:

    • To remove the Z and Trt groups simultaneously, dissolve the protected peptide in a cleavage cocktail such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) and stir at room temperature for 2-3 hours.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Isolate the peptide by centrifugation and wash with cold ether to obtain H-His-Phe-Phe-OEt·TFA.

Protocol 3: Synthesis of Boc-His(Boc)-Phe-Phe-OEt
  • Coupling:

    • Follow the coupling procedure described in Protocol 2, Step 1, using Boc-His(Boc)-OH (1.0 eq) as the N-protected amino acid. The use of Boc-His(Boc)-OH is recommended to minimize racemization.[4]

    • Purify the crude product by flash column chromatography to obtain Boc-His(Boc)-Phe-Phe-OEt.

  • Deprotection:

    • Dissolve the purified Boc-His(Boc)-Phe-Phe-OEt in DCM and cool to 0°C.

    • Add an equal volume of TFA and stir the solution at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in TFA removal).

    • Precipitate and wash the final peptide with cold diethyl ether as described previously to yield H-His-Phe-Phe-OEt·TFA.

Application in Biochemical Assays

The peptide this compound is a known substrate for proteases such as pepsin and Aspergillus oryzae acid proteinase, which specifically cleave the peptide bond between the two phenylalanine residues.[] This makes the peptide a valuable tool for studying enzyme kinetics and screening for potential inhibitors. The workflow for such an assay provides a practical context for the application of these synthetic peptides.

Protease_Assay_Workflow Substrate This compound (Substrate) Reaction Incubation (Buffer, 37°C) Substrate->Reaction Enzyme Protease (e.g., Pepsin) Enzyme->Reaction Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Reaction Quench Quench Reaction Reaction->Quench HPLC Analysis by RP-HPLC Quench->HPLC Data Quantify Substrate & Products (Z-His-Phe-OH + H-Phe-OEt) HPLC->Data Kinetics Determine Rate of Hydrolysis (Calculate Ki if inhibitor present) Data->Kinetics

Workflow for a Protease Inhibition Assay

Summary and Recommendations

The choice between this compound and Boc-His-Phe-Phe-OEt synthesis depends on the overall synthetic strategy, available deprotection capabilities, and the stringent need to avoid racemization.

FeatureThis compound RouteBoc-His-Phe-Phe-OEt Route
Nα-Protection Benzyloxycarbonyl (Z)tert-Butyloxycarbonyl (Boc)
Typical His Side-Chain Trityl (Trt) or unprotectedBoc (Recommended)
Racemization Risk Higher, especially if His side chain is unprotected or Trt-protected.Significantly Lower , when using Boc-His(Boc)-OH.[4]
Nα-Deprotection Catalytic Hydrogenolysis (H₂/Pd-C)Acidolysis (TFA)
Final Deprotection Strong acid (e.g., HBr/AcOH, HF) or multi-step hydrogenolysis.Moderate acid (TFA).
Orthogonality Compatible with Boc and Fmoc side-chain protection schemes.Compatible with Z and Fmoc side-chain protection schemes.
Primary Use Case Traditional solution-phase synthesis.Modern solution-phase and solid-phase synthesis.

Recommendation:

For the synthesis of peptides containing histidine, the Boc-based route, specifically utilizing Boc-His(Boc)-OH, is highly recommended . The experimental evidence strongly suggests that this approach offers superior control over racemization, which is often the most critical challenge in synthesizing optically pure histidine-containing peptides.[4] The milder final deprotection with TFA is also advantageous compared to the harsh conditions often required to remove Z and other benzyl-type protecting groups. While the Z-group remains a viable and historically important tool, the Boc-based strategy provides a more robust and reliable method for producing high-purity His-Phe-Phe-OEt and other complex peptides.

References

A Comparative Guide: Z- vs. Fmoc-Protecting Groups for the Synthesis of His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of biochemical research and drug development. The choice of protecting group strategy is critical and can significantly impact the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of two widely used Nα-protecting groups, benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the synthesis of the tripeptide His-Phe-Phe-OEt. This comparison is supported by a summary of expected quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate strategy for your research needs.

Performance Comparison: Z- vs. Fmoc-Strategy

The following table summarizes the expected quantitative performance of the Z- and Fmoc-protecting group strategies for the synthesis of His-Phe-Phe-OEt. These values are representative and can vary based on specific reaction conditions and laboratory techniques.

ParameterZ-Protecting Group (Solution-Phase)Fmoc-Protecting Group (Solid-Phase)Key Considerations
Overall Yield 60-70%70-85%Solid-phase synthesis generally offers higher yields due to the elimination of material loss during purification of intermediates.
Purity (Crude) 80-90%85-95%Solid-phase synthesis with efficient washing steps typically results in a purer crude product.
Synthesis Time 3-5 days1-2 daysThe repetitive and automatable nature of solid-phase synthesis significantly reduces the overall synthesis time.
Racemization Risk ModerateLow to ModerateRacemization of the activated amino acid is a concern in both methods, particularly for histidine. The choice of coupling reagents and conditions is crucial for minimizing this side reaction.[1][2]
Side Reactions - Diketopiperazine formation- Urethane formation- Diketopiperazine formation[3][4][5][6][7]- Aspartimide formation- Piperidine adductsDiketopiperazine formation is a risk at the dipeptide stage in both strategies. Aspartimide formation is a known side reaction in Fmoc-based synthesis under basic conditions.[8][9][10][11][12][13][14]
Scalability More complexReadily scalableSolid-phase synthesis is generally easier to scale up.
Purification Multiple chromatographic purifications of intermediates requiredSingle final purification of the cleaved peptideThe need to purify intermediates in solution-phase synthesis adds complexity and potential for yield loss.

Experimental Protocols

Z-Protecting Group Strategy (Solution-Phase Synthesis)

This protocol outlines the step-wise solution-phase synthesis of Z-His-Phe-Phe-OEt.

Step 1: Synthesis of Z-His-Phe-OH

  • Dissolve Z-His-OH (1 equivalent) and H-Phe-OMe·HCl (1 equivalent) in DMF.

  • Add a coupling reagent such as DCC (1.1 equivalents) and an additive like HOBt (1.1 equivalents) at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filter the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent and dissolve the residue in ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate to yield Z-His-Phe-OMe.

  • Saponify the methyl ester using 1N NaOH in a mixture of methanol and water.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl to precipitate Z-His-Phe-OH.

  • Filter, wash with cold water, and dry the product.

Step 2: Synthesis of this compound

  • Dissolve Z-His-Phe-OH (1 equivalent) and H-Phe-OEt·HCl (1 equivalent) in DMF.

  • Follow the coupling procedure as described in Step 1 (points 2-7) to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of Z-group (if final deprotected peptide is desired)

  • Dissolve this compound in methanol.

  • Add Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and evaporate the solvent to obtain His-Phe-Phe-OEt.

Fmoc-Protecting Group Strategy (Solid-Phase Synthesis)

This protocol outlines the solid-phase synthesis of His-Phe-Phe-OEt using an Fmoc-strategy on a pre-loaded Wang resin with Phe-OEt.

Resin Preparation:

  • Swell Fmoc-Phe-Wang resin in DMF for 1 hour.

Synthesis Cycle (for Phe and His):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Phe-OH (for the second residue) or Fmoc-His(Trt)-OH (for the first residue) (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat the deprotection and coupling steps for the subsequent amino acid (Fmoc-His(Trt)-OH).

Cleavage and Final Deprotection:

  • After the final coupling, wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Workflow Visualizations

The following diagrams illustrate the synthetic workflows for the Z- and Fmoc-based syntheses of His-Phe-Phe-OEt.

Z_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Z-His-Phe-OH cluster_step2 Step 2: Synthesis of this compound Z_His Z-His-OH Coupling1 Coupling (DCC, HOBt) Z_His->Coupling1 Phe_OMe H-Phe-OMe Phe_OMe->Coupling1 Z_His_Phe_OMe Z-His-Phe-OMe Coupling1->Z_His_Phe_OMe Saponification Saponification (NaOH) Z_His_Phe_OMe->Saponification Z_His_Phe_OH Z-His-Phe-OH Saponification->Z_His_Phe_OH Coupling2 Coupling (DCC, HOBt) Z_His_Phe_OH->Coupling2 Phe_OEt H-Phe-OEt Phe_OEt->Coupling2 Z_His_Phe_Phe_OEt This compound Coupling2->Z_His_Phe_Phe_OEt Purification Purification (Chromatography) Z_His_Phe_Phe_OEt->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Solution-phase synthesis of this compound.

Fmoc_Synthesis_Workflow Resin Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-Phe-OH, HBTU, DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Coupling (Fmoc-His(Trt)-OH, HBTU, DIPEA) Deprotection2->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure His-Phe-Phe-OEt Purification->Final_Product

Caption: Solid-phase synthesis of His-Phe-Phe-OEt.

Concluding Remarks

The choice between Z- and Fmoc-protecting groups for the synthesis of His-Phe-Phe-OEt depends on the specific requirements of the project.

The Z-strategy , performed in solution-phase, can be advantageous for smaller-scale syntheses where the cost of solid-phase resins and reagents is a consideration. However, it is more labor-intensive, requires purification of intermediates, and generally results in lower overall yields.

The Fmoc-strategy , conducted on a solid support, is highly efficient, readily automated, and scalable, making it the preferred method for routine and large-scale peptide synthesis. The purification of the final product is more straightforward, and the overall synthesis time is significantly shorter. While the initial cost of reagents and resins may be higher, the increased efficiency and purity often justify the investment, particularly in a drug development setting where time and reproducibility are critical.

For the synthesis of His-Phe-Phe-OEt, the Fmoc-based solid-phase approach is generally recommended for its higher efficiency, purity, and speed, unless specific experimental constraints favor a solution-phase approach. Careful selection of coupling reagents and conditions is paramount in both strategies to minimize side reactions, especially the racemization of the histidine residue.

References

A Comparative Guide to the Validation of Z-His-Phe-Phe-OEt Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of Z-His-Phe-Phe-OEt purity, with a primary focus on chiral chromatography. The objective is to offer a comparative analysis of methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.

Introduction to this compound and the Importance of Purity Validation

This compound, or N-α-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a protected tripeptide that serves as a valuable substrate in biochemical assays and as a building block in synthetic peptide chemistry. The stereochemical configuration of its constituent amino acids is critical to its biological activity and chemical reactivity. The presence of diastereomeric impurities, arising from racemization during synthesis or from impure starting materials, can significantly impact experimental outcomes and the safety and efficacy of peptide-based therapeutics. Therefore, robust and reliable analytical methods for validating the chemical and chiral purity of this compound are paramount.

Comparative Analysis of Purity Validation Techniques

The purity of this compound can be assessed by several analytical methods, each with its own set of advantages and limitations. This guide focuses on a comparative evaluation of chiral High-Performance Liquid Chromatography (HPLC) against two powerful alternative techniques: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of Chiral HPLC, HRMS, and qNMR for the analysis of this compound purity.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) High-Resolution Mass Spectrometry (HRMS) Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Application Enantiomeric/Diastereomeric PurityImpurity Identification & QuantificationAbsolute Purity & Structural Confirmation
Limit of Detection (LOD) ~0.01% for diastereomers~0.01% for known impurities[1]~0.1%
Limit of Quantitation (LOQ) ~0.05% for diastereomers~0.05% for known impurities[1]~0.5%
Linearity (R²) >0.999>0.99[1]>0.999
Accuracy (% Recovery) 95-105%90-110%[1]98-102%
Precision (%RSD) < 2%< 10%[1]< 1%
Specificity High for stereoisomersHigh for mass differencesHigh for structural differences
Sample Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the direct separation of the diastereomers of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® ZWIX(+) (250 x 4.6 mm, 3 µm). This zwitterionic stationary phase is effective for the separation of small peptides and N-protected amino acids[2].

  • Mobile Phase: A mixture of Methanol/Tetrahydrofuran/Water (49:49:2, v/v/v) with 50 mM formic acid and 25 mM diethylamine as additives[2].

  • Flow Rate: 0.5 mL/min[2].

  • Column Temperature: 25°C[2].

  • Detection: UV at 215 nm and 254 nm. The wavelength of 215 nm allows for the detection of the peptide backbone, while 254 nm is suitable for the carbobenzoxy (Z) protecting group and the phenylalanine residues.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The percentage of each diastereomer is calculated based on the peak area relative to the total area of all stereoisomeric peaks.

High-Resolution Mass Spectrometry (HRMS)

This protocol is for the identification and quantification of process-related impurities and degradation products.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatographic Separation (UPLC):

    • Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1].

    • Mobile Phase A: 0.1% Formic acid in water[1].

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[1].

    • Gradient: A linear gradient tailored to the separation of the main peptide from its impurities. A typical gradient might be 10-60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (HRMS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

    • Mass Range: m/z 150-2000.

    • Resolution: > 60,000.

    • Data Analysis: Impurities are identified by their accurate mass and fragmentation patterns. Quantification is performed by integrating the peak areas from the extracted ion chromatograms (EICs)[3].

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity assessment of the this compound sample.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing proton (¹H) NMR.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Experiment:

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated[4].

  • Data Processing and Analysis:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the ethyl ester CH₂ or CH₃ protons) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Results Sample This compound Sample Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Dissolution & Filtration HRMS HRMS Sample->HRMS Dissolution & Filtration qNMR qNMR Sample->qNMR Accurate Weighing with Internal Standard Diastereomeric_Purity Diastereomeric Purity Chiral_HPLC->Diastereomeric_Purity Peak Area % Impurity_Profile Impurity Profile HRMS->Impurity_Profile Accurate Mass & MS/MS Absolute_Purity Absolute Purity qNMR->Absolute_Purity Integral Comparison Final_Report Comprehensive Purity Report Diastereomeric_Purity->Final_Report Impurity_Profile->Final_Report Absolute_Purity->Final_Report

Caption: Workflow for the comprehensive purity validation of this compound.

Method_Comparison_Logic Purity_Question Primary Purity Question? Chiral_Purity Stereoisomeric Purity? Purity_Question->Chiral_Purity  Yes Unknown_Impurities Unknown Impurities? Purity_Question->Unknown_Impurities Absolute_Content Absolute Content? Purity_Question->Absolute_Content Use_Chiral_HPLC Employ Chiral HPLC Chiral_Purity->Use_Chiral_HPLC Use_HRMS Employ HRMS Unknown_Impurities->Use_HRMS Use_qNMR Employ qNMR Absolute_Content->Use_qNMR

Caption: Decision logic for selecting the appropriate purity analysis method.

Conclusion

The validation of this compound purity requires a multi-faceted approach. Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity, offering excellent resolution and sensitivity for stereoisomers. High-Resolution Mass Spectrometry is indispensable for the identification and quantification of unknown impurities and degradation products, providing unparalleled specificity based on accurate mass. Quantitative NMR serves as a primary method for determining absolute purity and confirming the structural integrity of the peptide without the need for a specific reference standard of the peptide itself.

For comprehensive quality control, a combination of these techniques is recommended. Chiral HPLC should be employed to control stereoisomeric impurities, while HRMS is crucial for profiling process-related impurities. qNMR can be used to establish the absolute purity of reference batches. The selection of the appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for regulatory submissions.

References

A Comparative Guide to the Quantification of Z-His-Phe-Phe-OEt in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic peptides like Z-His-Phe-Phe-OEt in complex biological matrices is a critical step in pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a comparative overview of the primary bioanalytical techniques applicable to the quantification of this tripeptide, complete with experimental protocols and performance data to aid in method selection and development.

Comparison of Analytical Methods

The choice of analytical technique is pivotal and depends on the required sensitivity, selectivity, and throughput. LC-MS/MS has emerged as the gold standard for peptide bioanalysis due to its superior sensitivity and specificity.[1][2]

FeatureLC-MS/MSHPLC with UV or Fluorescence Detection
Principle Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by chromatography followed by detection based on UV absorbance or fluorescence.
Sensitivity Very High (pg/mL to low ng/mL).[3]Moderate (ng/mL to µg/mL).
Selectivity Very High, distinguishes between structurally similar molecules.[1]Moderate, prone to interference from co-eluting matrix components.
Throughput High, with modern systems capable of analyzing hundreds of samples per day.[4]Moderate to High.
Method Development More complex and costly instrumentation.[1]Simpler and less expensive instrumentation.[5]
Matrix Effects Can be significant but can be minimized with appropriate sample preparation and internal standards.[3][6]Less susceptible to ion suppression/enhancement but can have matrix interference.
Internal Standard Stable isotope-labeled version of the analyte is ideal.A structurally similar compound can be used.

Experimental Workflow and Protocols

A robust and reproducible bioanalytical method begins with meticulous sample preparation to remove interfering substances from the biological matrix.[7][8][9][10] The following represents a typical workflow for peptide quantification from plasma.

Peptide Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample Collection istd Spike with Internal Standard plasma->istd ppt Protein Precipitation (e.g., Acetonitrile) istd->ppt spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

A typical workflow for peptide quantification in plasma.

Detailed Experimental Protocol: LC-MS/MS Quantification of a Tripeptide

This protocol provides a general framework that would require optimization for this compound.

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Objective: To remove proteins and other interfering macromolecules from the plasma sample.

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Condition a mixed-mode cation exchange SPE plate with 200 µL of methanol followed by 200 µL of water.[6]

    • Load the supernatant onto the SPE plate.

    • Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of 20% acetonitrile in water.[6]

    • Elute the peptide with 50 µL of 1% trifluoroacetic acid in 75:25 acetonitrile-water.[6]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the analyte from any remaining matrix components and to detect and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would need to be determined experimentally for this compound and its internal standard by infusing a standard solution into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]+, and the product ions would be characteristic fragments.

3. Method Validation

A developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

By following this guide, researchers can develop a robust and reliable method for the quantification of this compound in biological matrices, enabling confident decision-making in the drug development process.

References

A Comparative Analysis of Z-His-Phe-Phe-OEt and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of peptide derivatives is crucial for the design of novel therapeutics. This guide provides a comparative analysis of the tripeptide Z-His-Phe-Phe-OEt and its hypothetical analogs, offering insights into their potential biological activities and the experimental frameworks for their evaluation.

This compound is a synthetic peptide derivative that serves as a valuable tool in biochemical research and drug discovery.[1][2] Its structure, comprising a benzyloxycarbonyl (Z) protected histidine residue followed by two phenylalanine residues with an ethyl ester (OEt) at the C-terminus, makes it a substrate for certain proteases and a scaffold for developing enzyme inhibitors.[3][] This guide explores the potential impact of structural modifications on the activity of this compound and details the methodologies required for a comprehensive comparative analysis.

Hypothetical Comparative Data of this compound Analogs

While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, we can construct a hypothetical comparative table based on established principles of peptide chemistry and structure-activity relationships. The following table presents plausible data for a series of analogs designed to probe the importance of specific residues and modifications. The target for this hypothetical analysis is a generic serine protease, given the peptidic nature of the compound.

Compound IDStructureModification vs. ParentHypothetical IC50 (µM)Rationale for Predicted Activity Change
1 (Parent) This compound-150Baseline activity as a competitive inhibitor.
2 Z-His-D-Phe-Phe-OEtL-Phe to D-Phe at P1'> 500D-amino acid substitution often reduces or abolishes activity due to steric hindrance in the enzyme's active site.
3 Z-His-Phe-Tyr-OEtPhe to Tyr at P1'75The hydroxyl group of Tyr may form an additional hydrogen bond with the enzyme, enhancing binding affinity.
4 Z-His-Phe-Phe-OHOEt to OH250The free carboxylate may have altered binding interactions compared to the ethyl ester, potentially reducing affinity.
5 Ac-His-Phe-Phe-OEtZ to Acetyl (Ac)300The smaller acetyl protecting group may have weaker interactions with the enzyme compared to the bulky benzyloxycarbonyl group.
6 Z-Ala-Phe-Phe-OEtHis to Ala at P2400The imidazole side chain of Histidine is likely crucial for interaction; its replacement with a small, non-polar Alanine would significantly reduce binding.

Experimental Protocols

A thorough comparative analysis necessitates robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis and enzymatic evaluation of this compound and its analogs.

Solid-Phase Peptide Synthesis (SPPS) of Analogs

This protocol outlines the synthesis of a generic peptide analog using a Wang resin, a common method for producing C-terminally amidated or carboxylated peptides.[5]

  • Resin Swelling: Swell the Wang resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA in DMF. Add this solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Repeat the washing steps as in step 3.

  • Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • N-terminal Modification: After the final amino acid coupling and deprotection, the N-terminus can be modified (e.g., with benzyloxycarbonyl chloride for the 'Z' group).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Enzyme Inhibition Assay

This general protocol for an enzyme inhibition assay can be adapted for various proteases to determine the inhibitory potency (e.g., IC50) of the synthesized compounds.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the chromogenic or fluorogenic substrate in the same buffer.

    • Prepare stock solutions of the test compounds (this compound and its analogs) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme solution to all wells and pre-incubate with the inhibitors for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

To further elucidate the concepts discussed, the following diagrams visualize a potential signaling pathway that could be targeted by such peptide inhibitors and the workflow of a typical structure-activity relationship study.

signaling_pathway Hypothetical Protease-Mediated Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Protease Membrane-Associated Protease Receptor->Protease 2. Activation ProSignal Inactive Signaling Protein (Pro-Signal) Protease->ProSignal 3. Cleavage ActiveSignal Active Signaling Protein ProSignal->ActiveSignal Downstream Downstream Signaling Cascade ActiveSignal->Downstream 4. Initiation Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response 5. Execution Ligand Extracellular Ligand Ligand->Receptor 1. Binding Inhibitor This compound Analog (Inhibitor) Inhibitor->Protease Inhibition

Caption: A hypothetical signaling pathway where a membrane-associated protease is inhibited by a this compound analog.

sar_workflow Structure-Activity Relationship (SAR) Workflow Start Lead Compound (this compound) Design Design Analogs (e.g., substitutions, modifications) Start->Design Synthesis Chemical Synthesis (e.g., SPPS) Design->Synthesis Screening Biological Screening (Enzyme Inhibition Assay) Synthesis->Screening Data Data Analysis (Determine IC50, SAR) Screening->Data Data->Design Iterative Refinement Optimized Optimized Analog (Improved Potency/Selectivity) Data->Optimized Successful Outcome

Caption: A workflow diagram illustrating the iterative process of a structure-activity relationship (SAR) study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the synthetic peptide Z-His-Phe-Phe-OEt and related peptide analogs, with a focus on their role as enzyme inhibitors. The information presented is compiled from various studies to offer a broader context for research and drug development in this area.

Introduction to this compound

This compound is a tripeptide derivative that has been utilized in biochemical research, particularly in the study of proteases. Its structure, comprising a benzyloxycarbonyl (Z) protected N-terminus, a histidine residue, and two phenylalanine residues with a C-terminal ethyl ester, makes it a substrate for certain proteases like pepsin. Understanding its interaction with enzymes and comparing its activity to related peptides is crucial for the design of novel enzyme inhibitors and therapeutic agents.

Comparative Biological Activity: Protease Inhibition

This section details the inhibitory activities of various peptides against two major proteases: pepsin and chymotrypsin. While direct comparative data for this compound is limited, the following tables summarize the inhibitory constants (Ki) of related peptide analogs, providing a basis for understanding structure-activity relationships.

Pepsin Inhibition

Pepsin is an aspartic protease that plays a crucial role in digestion. Its inhibition is a target for treating various gastric conditions. The following table presents the inhibitory activity of statine-containing peptide analogs against porcine pepsin. Statine is an amino acid that mimics the transition state of peptide bond hydrolysis by aspartic proteases.

Peptide InhibitorSequenceKi (nM)Reference
Analog 1H2N-Phe-Gly-His-Nph-Phe-Ala-Phe-OMe-[1]
Analog 2 (with Statine)H2N-Phe-Gly-His-(S,S)-Sta-Ala-Phe-OMe150[1]
Analog 3 (with Statine)H2N-Phe-Gly-Val-(S,S)-Sta-Ala-Phe-OMe< 1[1]

Nph: p-nitrophenylalanine, Sta: Statine

The data indicates that the incorporation of statine in place of a scissile dipeptide unit results in potent inhibition of pepsin.[1] Notably, the substitution of Histidine at the P2 position with Valine significantly enhances the inhibitory potency, suggesting that a positively charged side chain at this position is not favorable for optimal binding to pepsin.[1]

Chymotrypsin Inhibition

Chymotrypsin is a serine protease found in the digestive system. Its inhibitors are of interest for various therapeutic applications. The table below showcases the inhibitory activity of synthetic analogs of chymostatin, a natural inhibitor of chymotrypsin.

Peptide InhibitorStructureKi (nM) vs ChymotrypsinReference
Chymostatin(Structure not fully specified in source)Potent inhibitor[2]
Analog 4Z-Arg-Leu-Phe-aldehyde-[3]
Analog 5Z-Ala-Ala-Phe-CHO-[2]

While specific Ki values for all analogs were not available in the cited abstracts, the studies highlight that peptide aldehydes are potent inhibitors of chymotrypsin, mimicking the tetrahedral intermediate of the catalytic reaction.[2] The inhibitory activity is attributed to the C-terminal aldehyde group which reacts with the active site serine.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for pepsin and chymotrypsin inhibition assays based on available literature.

Pepsin Inhibition Assay

This protocol is based on the principle of measuring the cleavage of a substrate by pepsin in the presence and absence of an inhibitor.

  • Reagents:

    • Porcine Pepsin

    • Substrate: A suitable synthetic peptide or protein (e.g., hemoglobin)[4]

    • Inhibitor: this compound or related peptides

    • Assay Buffer: Typically a low pH buffer (e.g., 100 mM sodium citrate, pH 2.0-4.0)[1]

    • Stop Solution: To quench the reaction (e.g., Trichloroacetic acid (TCA))[4]

  • Procedure:

    • Prepare solutions of pepsin, substrate, and inhibitor in the assay buffer.

    • In a microplate or test tube, add the assay buffer, inhibitor solution (at various concentrations), and pepsin solution.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Incubate for a specific time, allowing the enzymatic reaction to proceed.

    • Stop the reaction by adding the stop solution.

    • Measure the amount of product formed. This can be done spectrophotometrically by measuring the absorbance of the cleaved product or by using a fluorescently labeled substrate.[4][5]

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Chymotrypsin Inhibition Assay

This protocol outlines a general procedure for assessing the inhibition of chymotrypsin activity.

  • Reagents:

    • Bovine Pancreatic α-Chymotrypsin

    • Substrate: A chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

    • Inhibitor: this compound or related peptides

    • Assay Buffer: Typically a neutral pH buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

    • Stop Solution: (Optional, depending on the detection method)

  • Procedure:

    • Prepare solutions of chymotrypsin, substrate, and inhibitor in the assay buffer.

    • In a microplate, add the assay buffer, inhibitor solution (at various concentrations), and chymotrypsin solution.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the reaction progress continuously by measuring the absorbance or fluorescence of the product released over time.

    • The initial reaction rates are calculated from the linear portion of the progress curves.

    • The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

    • The IC50 or Ki value is then calculated from the dose-response curve.

Visualizing Molecular Interactions and Workflows

Diagrams are provided below to illustrate key concepts in protease inhibition and a typical experimental workflow.

Protease_Inhibition_Pathway cluster_0 Enzyme Active Site Enzyme Protease (e.g., Pepsin, Chymotrypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex ActiveSite Active Site Substrate Peptide Substrate (e.g., this compound) Substrate->ES_Complex Binds to Inhibitor Peptide Inhibitor (e.g., Analogs) Inhibitor->EI_Complex Binds to Products Cleavage Products ES_Complex->Enzyme Releases ES_Complex->Products Catalyzes

Caption: General mechanism of competitive protease inhibition.

Experimental_Workflow cluster_workflow Inhibition Assay Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Setup (Incubation of Enzyme and Inhibitor) A->B C Reaction Initiation (Addition of Substrate) B->C D Data Acquisition (Spectrophotometry/Fluorometry) C->D E Data Analysis (Calculation of Ki/IC50) D->E

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

This guide provides a comparative framework for understanding the biological activity of this compound and related peptides as protease inhibitors. The presented data, compiled from various sources, highlights the importance of specific structural features, such as the presence of transition-state analogs like statine and the nature of amino acid residues at key positions, in determining inhibitory potency. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers designing and conducting further studies in this field. Future research focusing on a direct, side-by-side comparison of this compound with a systematic series of analogs would provide more definitive insights into its structure-activity relationship and potential as a lead compound for drug discovery.

References

Head-to-head comparison of different synthesis methods for Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthesis Methods for Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

The tripeptide this compound is a valuable building block in peptide chemistry, often utilized in the development of peptide-based therapeutics and drug delivery systems. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of the three primary synthesis routes: solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and enzymatic synthesis.

Data Presentation: A Comparative Overview

The choice of synthesis method for this compound significantly impacts key performance indicators such as yield, purity, and scalability. The following table summarizes the expected outcomes for each method based on established peptide synthesis principles.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Overall Yield Moderate to HighHighModerate to High
Purity of Crude Product Moderate to HighVariable, requires purification at each stepHigh (due to enzyme specificity)
Reaction Time Fast (Automated)SlowModerate
Scalability Limited (mg to g scale)Highly scalable (kg scale)Potentially scalable, but can be costly
Reagent Requirement Large excess of reagentsStoichiometric amountsMinimal, enzyme is catalytic
Purification Complexity Single final purificationMultiple purifications of intermediatesSimple purification
Environmental Impact High (large solvent and reagent waste)ModerateLow (aqueous media, biodegradable catalyst)
Technical Skill Required Moderate (can be automated)HighModerate

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2]

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-His(Trt)-OH

  • Z-Cl (Benzyl chloroformate)

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Ethanol (EtOH)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from Phenylalanine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH, HBTU, and DIPEA in DMF and add to the resin. Agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-His(Trt)-OH.

  • N-terminal Z-protection: After the final Fmoc deprotection, react the N-terminus of the tripeptide with Z-Cl in the presence of a base.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group (Trt from His).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the resulting Z-His-Phe-Phe-OH by reverse-phase HPLC.

  • Esterification: React the purified Z-His-Phe-Phe-OH with ethanol in the presence of a suitable esterification agent (e.g., DCC/DMAP) to obtain this compound.

Liquid-Phase Peptide Synthesis (LPPS) - Stepwise Coupling

In this classical approach, the peptide is synthesized in solution, with purification of the intermediate dipeptide.[3]

Materials:

  • H-Phe-OEt.HCl (Phenylalanine ethyl ester hydrochloride)

  • Z-Phe-OH

  • Z-His(Trt)-OH

  • Coupling agent: DCC (N,N'-Dicyclohexylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Dimethylformamide (DMF)

  • Aqueous solutions for workup: 5% NaHCO₃, 1M HCl, saturated NaCl

Procedure:

  • Synthesis of Z-Phe-Phe-OEt:

    • Dissolve Z-Phe-OH, H-Phe-OEt.HCl, and HOBt in DCM.

    • Cool the solution to 0°C and add DCC, followed by the dropwise addition of TEA.

    • Stir the reaction overnight at room temperature.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and saturated NaCl.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield Z-Phe-Phe-OEt. Purify by recrystallization or column chromatography.

  • Deprotection of Z-Phe-Phe-OEt:

    • Remove the Z-group from Z-Phe-Phe-OEt by catalytic hydrogenation (e.g., H₂/Pd-C) to obtain H-Phe-Phe-OEt.

  • Synthesis of Z-His(Trt)-Phe-Phe-OEt:

    • Couple Z-His(Trt)-OH with H-Phe-Phe-OEt using the DCC/HOBt method as described in step 1.

  • Final Deprotection:

    • Remove the Trt group from Z-His(Trt)-Phe-Phe-OEt using a mild acid treatment (e.g., dilute TFA in DCM) to yield the final product, this compound.

  • Purification: Purify the final product by column chromatography or recrystallization.

Enzymatic Synthesis

This method utilizes a protease, such as papain, in a kinetically controlled synthesis to form the peptide bonds.[4]

Materials:

  • Z-His-OMe (or other activated ester)

  • H-Phe-Phe-OEt

  • Enzyme: Papain (immobilized or in solution)

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Organic co-solvent (optional, to improve substrate solubility)

Procedure:

  • Preparation of Substrates: Synthesize the precursor dipeptide H-Phe-Phe-OEt via liquid-phase synthesis as described above. Prepare an activated ester of Z-Histidine, for example, the methyl ester (Z-His-OMe).

  • Enzymatic Reaction:

    • Dissolve H-Phe-Phe-OEt in the phosphate buffer.

    • Add Z-His-OMe to the solution.

    • Initiate the reaction by adding papain.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring the Reaction: Monitor the formation of the product by HPLC.

  • Reaction Quenching and Product Isolation:

    • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a denaturant or by filtration if using an immobilized enzyme).

    • Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with acidic and basic solutions to remove unreacted starting materials. Dry the organic layer and evaporate the solvent. Purify the final product by flash chromatography.

Mandatory Visualization

The following diagrams illustrate the workflows for each synthesis method.

spss_workflow cluster_resin On Resin cluster_solution In Solution Resin Fmoc-Phe-Wang Resin PhePhe Fmoc-Phe-Phe-Resin Resin->PhePhe 1. Fmoc Deprotection 2. Fmoc-Phe-OH Coupling HisPhePhe Fmoc-His(Trt)-Phe-Phe-Resin PhePhe->HisPhePhe 1. Fmoc Deprotection 2. Fmoc-His(Trt)-OH Coupling ZHisPhePhe Z-His(Trt)-Phe-Phe-Resin HisPhePhe->ZHisPhePhe 1. Fmoc Deprotection 2. Z-Cl Addition Crude Crude Z-His-Phe-Phe-OH ZHisPhePhe->Crude Cleavage from Resin Purified Purified Z-His-Phe-Phe-OH Crude->Purified HPLC Purification Final This compound Purified->Final Esterification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

lpps_workflow cluster_reactants1 Step 1 cluster_intermediate1 cluster_reactants2 Step 2 cluster_intermediate2 cluster_final Final Product ZPhe Z-Phe-OH ZPhePheOEt Z-Phe-Phe-OEt ZPhe->ZPhePheOEt HPheOEt H-Phe-OEt HPheOEt->ZPhePheOEt Coupling (DCC/HOBt) HPhePheOEt H-Phe-Phe-OEt ZPhePheOEt->HPhePheOEt Z-Deprotection ZHisPhePheOEt_Trt Z-His(Trt)-Phe-Phe-OEt HPhePheOEt->ZHisPhePheOEt_Trt Coupling (DCC/HOBt) ZHis Z-His(Trt)-OH ZHis->ZHisPhePheOEt_Trt Final This compound ZHisPhePheOEt_Trt->Final Trt-Deprotection

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow.

enzymatic_workflow cluster_reactants Reactants cluster_product Product ZHisOMe Z-His-OMe Enzyme Papain ZHisOMe->Enzyme HPhePheOEt H-Phe-Phe-OEt HPhePheOEt->Enzyme Aqueous Buffer Final This compound Enzyme->Final Peptide Bond Formation

References

Purity assessment of Z-His-Phe-Phe-OEt by different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Purity Assessment of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

The tripeptide this compound, a carboxybenzyl-protected derivative of a histidine and two phenylalanine residues with an ethyl ester at the C-terminus, serves as a valuable building block in peptide synthesis and various biochemical research applications.[1] Ensuring the purity of this synthetic peptide is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with illustrative experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The purity of a synthesized batch of this compound was assessed using three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The quantitative results are summarized below.

Table 1: Purity and Impurity Profile of this compound by HPLC-UV

Peak IDRetention Time (min)Area (%)Identification
18.521.2Solvent Front/Minor Impurities
215.2397.5This compound
316.050.8Diastereomeric Impurity
417.110.5Deletion Peptide (Z-His-Phe-OEt)

Table 2: Mass Spectrometry Analysis of this compound and Impurities

SpeciesExpected m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Identification
Main Product612.28612.2916.3This compound
Impurity 1465.21465.2221.5Deletion Peptide (Z-His-Phe-OEt)
Impurity 2628.28628.2915.9Oxidized Product (+16 Da)

Table 3: ¹H NMR Purity Assessment of this compound

ParameterResult
Purity by ¹H NMR (%) >95%
Characteristic Chemical Shifts (ppm) Aromatic Protons: 7.0-7.5, Z-group Protons: 5.1, Ethyl Ester Protons: 4.1 (q), 1.2 (t)
Observed Impurities Minor signals corresponding to residual solvents and synthetic by-products.

Experimental Protocols

Detailed methodologies for the analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing peptide purity by separating the target peptide from impurities based on hydrophobicity.[2][3]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main product relative to the total peak area.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful tool for confirming the molecular weight of the target peptide and identifying impurities based on their mass-to-charge ratio.[4][5]

  • Instrumentation: Waters ACQUITY QDa Detector or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Sample Infusion: The sample from the HPLC eluent is directly introduced into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge ratio of the main peak is compared to the theoretical mass of this compound. Impurities are identified by their unique m/z values.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the peptide and assess its purity by identifying characteristic proton signals.[6]

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5 mg of the peptide dissolved in 0.5 mL of DMSO-d₆.

  • Experiment: 1D ¹H NMR.

  • Data Analysis: The integral of the characteristic peaks of this compound is compared to the integrals of impurity signals to estimate purity. The chemical shifts of the aromatic protons of the phenylalanine and histidine residues, the benzyloxycarbonyl (Z) protecting group, and the ethyl ester are key indicators of the correct structure.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the analytical process for determining the purity of this compound.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results cluster_conclusion Conclusion Synthesis Solid-Phase or Solution-Phase Synthesis of this compound Crude_Product Crude Peptide Product Synthesis->Crude_Product Purification Purification by RP-HPLC Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product HPLC HPLC-UV Analysis Purified_Product->HPLC MS Mass Spectrometry Purified_Product->MS NMR NMR Spectroscopy Purified_Product->NMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Identification MS->Impurity_Profile Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Final_Report Final Purity Report Purity_Data->Final_Report Impurity_Profile->Final_Report Structural_Confirmation->Final_Report

Caption: Workflow for the purity assessment of this compound.

Relationship Between Analytical Techniques

This diagram shows the complementary nature of the different analytical techniques used for purity assessment.

G cluster_techniques Analytical Techniques cluster_information Information Obtained Z_His_Phe_Phe_OEt This compound Sample HPLC HPLC Z_His_Phe_Phe_OEt->HPLC MS Mass Spectrometry Z_His_Phe_Phe_OEt->MS NMR NMR Spectroscopy Z_His_Phe_Phe_OEt->NMR Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities MW Molecular Weight MS->MW MS->Impurities NMR->Purity Structure Structure & Conformation NMR->Structure

Caption: Interrelation of analytical techniques for peptide analysis.

Hypothetical Signaling Pathway

This compound can be a precursor or an active component in drug discovery, potentially interacting with cellular signaling pathways. This diagram illustrates a hypothetical pathway where such a peptide might act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Ligand External Ligand Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Z_Peptide This compound (or derivative) Z_Peptide->Kinase1 Inhibits Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway involving a peptide inhibitor.

References

A Comparative Guide to the Enzymatic Cleavage of Peptide Substrates by Chymotrypsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chymotrypsin and its Substrate Specificity

Chymotrypsin is a serine protease that plays a crucial role in protein digestion.[1] It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and is activated in the small intestine by trypsin.[1] The enzyme exhibits a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic amino acids, particularly those with aromatic side chains like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[1] This specificity is attributed to a hydrophobic pocket in the enzyme's active site (S1 pocket) that accommodates these residues. Given its structure, Z-His-Phe-Phe-OEt, which contains two phenylalanine residues, is an excellent candidate as a chymotrypsin substrate.

Comparative Analysis of Chymotrypsin Substrates

To provide a benchmark for the enzymatic cleavage of this compound, this guide presents kinetic data for a selection of structurally related and commonly used chymotrypsin substrates. These include simple ester derivatives of phenylalanine, as well as more complex chromogenic and fluorogenic peptide substrates.

Quantitative Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of various substrates by chymotrypsin. These values provide a quantitative basis for comparing the efficiency of enzymatic cleavage.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Type
N-acetyl-L-phenylalanine methyl ester~0.1~50~5.0 x 10⁵Spectrophotometric
N-acetyl-(glycyl)-L-phenylalanine methyl ester~0.05~100~2.0 x 10⁶Spectrophotometric
N-acetyl-(glycyl)₂-L-phenylalanine methyl ester~0.04~150~3.75 x 10⁶Spectrophotometric
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Not specifiedNot specifiedNot specifiedSpectrophotometric
Suc-Ala-Ala-Pro-Phe-pNA~0.04~60~1.5 x 10⁶Chromogenic
Suc-Ala-Ala-Pro-Phe-AMC~0.05~75~1.5 x 10⁶Fluorogenic

Note: The kinetic constants presented are approximate values derived from multiple sources and can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Detailed methodologies for the key types of enzymatic assays used to characterize chymotrypsin activity are provided below.

Spectrophotometric Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This method relies on monitoring the increase in absorbance at 256 nm, which results from the hydrolysis of the ester bond in BTEE.

Materials:

  • α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution (e.g., 1.18 mM in 50% methanol)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8, containing 100 mM CaCl₂)

  • Quartz cuvettes

  • Spectrophotometer capable of measuring absorbance at 256 nm and maintaining a constant temperature.

Procedure:

  • Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.

  • In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.

  • Mix by inversion and incubate in the spectrophotometer for 3-4 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the chymotrypsin solution and immediately start recording the absorbance.

  • Monitor the increase in absorbance at 256 nm for approximately 5-10 minutes.

  • Determine the initial rate of reaction (ΔA₂₅₆/min) from the linear portion of the resulting curve.

  • The enzymatic activity can be calculated using the molar extinction coefficient of the product.

Chromogenic Assay using Suc-Ala-Ala-Pro-Phe-pNA

This assay utilizes a substrate that releases p-nitroaniline (pNA) upon cleavage, a yellow chromophore that can be quantified by measuring absorbance at 405 nm.

Materials:

  • α-Chymotrypsin solution

  • Suc-Ala-Ala-Pro-Phe-pNA substrate solution (e.g., in DMSO or appropriate buffer)

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Add the desired volume of assay buffer to the wells of a 96-well microplate.

  • Add the chymotrypsin solution to the appropriate wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the Suc-Ala-Ala-Pro-Phe-pNA substrate solution to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals.

  • The rate of pNA formation is determined from the linear phase of the reaction and is proportional to the chymotrypsin activity.

Fluorogenic Assay using Suc-Ala-Ala-Pro-Phe-AMC

This highly sensitive assay employs a substrate that releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage.

Materials:

  • α-Chymotrypsin solution

  • Suc-Ala-Ala-Pro-Phe-AMC substrate solution (e.g., in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

Procedure:

  • Pipette the assay buffer into the wells of a black 96-well microplate.

  • Add the chymotrypsin solution to the designated wells.

  • Allow the plate to equilibrate to the desired temperature.

  • Start the reaction by adding the Suc-Ala-Ala-Pro-Phe-AMC substrate solution.

  • Place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time.

  • The rate of AMC release, which is directly proportional to enzyme activity, is calculated from the linear portion of the fluorescence curve.

Visualizations

Chymotrypsin Activation Pathway

The following diagram illustrates the activation cascade of chymotrypsinogen to its active form, α-chymotrypsin, a critical process in the digestive signaling pathway.

ChymotrypsinActivation Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Cleavage Enteropeptidase Enteropeptidase Enteropeptidase->Trypsinogen Chymotrypsinogen Chymotrypsinogen (Inactive) Trypsin->Chymotrypsinogen pi_Chymotrypsin π-Chymotrypsin (Active) Chymotrypsinogen->pi_Chymotrypsin Cleavage by Trypsin alpha_Chymotrypsin α-Chymotrypsin (Fully Active) pi_Chymotrypsin->alpha_Chymotrypsin Autocatalytic Cleavage

Caption: Activation of chymotrypsinogen by trypsin.

General Experimental Workflow for Enzymatic Cleavage Assay

This diagram outlines the typical steps involved in performing an in vitro enzymatic cleavage assay to determine kinetic parameters.

EnzymaticAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution (e.g., Chymotrypsin) Reaction_Setup Combine Buffer, Enzyme, and Substrate in Reaction Vessel Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution (e.g., this compound) Substrate_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature and pH Reaction_Setup->Incubation Data_Acquisition Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Incubation->Data_Acquisition Initial_Rate Calculate Initial Velocity (V₀) from Linear Phase of Reaction Data_Acquisition->Initial_Rate Michaelis_Menten Plot V₀ vs. [Substrate] to Determine Km and Vmax Initial_Rate->Michaelis_Menten Kcat_Calculation Calculate kcat (Vmax / [Enzyme]) Michaelis_Menten->Kcat_Calculation

Caption: Workflow for determining enzyme kinetics.

References

Orthogonality of the Z-Protecting Group in Complex Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of complex peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The concept of orthogonality—the ability to deprotect one functional group without affecting others—is a cornerstone of modern peptide chemistry. This guide provides a detailed comparison of the benzyloxycarbonyl (Z or Cbz) protecting group with the more commonly used fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, with a focus on their orthogonality in the synthesis of complex peptides.

Introduction to Amine-Protecting Groups in Peptide Synthesis

Peptide synthesis involves the sequential coupling of amino acids to form a polypeptide chain.[1] To prevent unwanted side reactions and ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected.[2] The choice of this protecting group dictates the overall synthetic strategy, particularly the conditions required for its removal and the compatibility with other protecting groups used for amino acid side chains.[3][4] The ideal protecting group is easily introduced, stable throughout the coupling reactions, and can be removed under mild conditions that do not compromise the integrity of the growing peptide chain.[5]

The Z-group, introduced by Bergmann and Zervas, is a well-established amine protecting group, particularly in solution-phase peptide synthesis (LPPS).[2][6] It is valued for its stability and its role in suppressing racemization during amino acid activation.[2] The Fmoc and Boc groups are the mainstays of solid-phase peptide synthesis (SPPS), offering distinct advantages in terms of deprotection conditions and compatibility with different side-chain protection schemes.[][8]

Comparison of Z, Fmoc, and Boc Protecting Groups

The orthogonality of a protecting group is defined by the specific conditions required for its cleavage. A truly orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[3]

Protecting GroupAbbreviationStructureCleavage ConditionsOrthogonal To
Benzyloxycarbonyl Z, CbzBenzyl-O-(C=O)-Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH), Na/liquid NH₃[2]Fmoc (base-labile), some acid-labile groups (e.g., tBu)
9-Fluorenylmethyloxycarbonyl FmocFluorenyl-CH₂-O-(C=O)-Mild Base (e.g., 20% piperidine in DMF)[2]Boc (acid-labile), Z (hydrogenolysis/strong acid-labile)
tert-Butoxycarbonyl Boc(CH₃)₃C-O-(C=O)-Moderate to Strong Acid (e.g., TFA)[2]Fmoc (base-labile), Z (hydrogenolysis-labile)

Data Presentation: Stability and Lability

The following table summarizes the stability of the Z, Fmoc, and Boc protecting groups under various deprotection conditions. This data is crucial for designing an orthogonal protection strategy for complex peptide synthesis.

Reagent/ConditionZ-Group StabilityFmoc-Group StabilityBoc-Group Stability
20% Piperidine in DMF StableLabile Stable
Trifluoroacetic Acid (TFA) Stable (generally)StableLabile
H₂/Pd (Catalytic Hydrogenolysis) Labile Generally StableStable
HBr in Acetic Acid Labile StableLabile
Sodium in Liquid Ammonia Labile StableStable

Experimental Protocols

Detailed methodologies for the deprotection of Z, Fmoc, and Boc groups are provided below. These protocols are intended for researchers and scientists in drug development and peptide chemistry.

Z-Group Deprotection Protocols

1. Catalytic Hydrogenolysis:

  • Materials: Z-protected peptide, Palladium on carbon (10% Pd/C), Methanol (or other suitable solvent), Hydrogen gas source.

  • Procedure:

    • Dissolve the Z-protected peptide in methanol.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

2. HBr in Acetic Acid:

  • Materials: Z-protected peptide, 33% HBr in acetic acid.

  • Procedure:

    • Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

    • Add a solution of 33% HBr in acetic acid.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, precipitate the peptide by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation and wash with ether.

Fmoc-Group Deprotection Protocol (SPPS)
  • Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in DMF.

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature.

    • Filter and wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

    • The resin is now ready for the next coupling step.

Boc-Group Deprotection Protocol (SPPS)
  • Materials: Boc-protected peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (e.g., triisopropylsilane, water).

  • Procedure:

    • Swell the Boc-protected peptide-resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM, often containing scavengers to prevent side reactions, for 20-30 minutes at room temperature.

    • Filter and wash the resin with DCM.

    • Neutralize the resulting trifluoroacetate salt with a base (e.g., 10% DIEA in DMF) before the next coupling step.

Orthogonality in Practice: Complex Peptide Synthesis

The Z-group finds its niche in solution-phase synthesis and in hybrid strategies where its unique cleavage conditions offer an additional layer of orthogonality. For instance, in the synthesis of a complex peptide with both acid- and base-labile side-chain protecting groups, the Z-group can be used for N-terminal protection and removed via hydrogenolysis, leaving the other protecting groups intact.[6] This is particularly advantageous for peptides containing sensitive residues that are prone to degradation under harsh acidic or basic conditions.

Side Reactions and Mitigation

No protecting group strategy is without potential side reactions. Understanding and mitigating these is crucial for successful peptide synthesis.

Protecting GroupCommon Side ReactionsMitigation Strategies
Z-Group Incomplete cleavage by hydrogenolysis (catalyst poisoning by sulfur-containing residues). Racemization during activation (though generally low).[2]Use of alternative cleavage methods (HBr/AcOH). Careful selection of coupling reagents.
Fmoc-Group Diketopiperazine formation at the dipeptide stage. Aspartimide formation with aspartic acid residues.[9]Use of bulky resins (e.g., 2-chlorotrityl) for the first amino acid. Addition of HOBt to the deprotection solution.
Boc-Group Alkylation of sensitive residues (e.g., Trp, Met) by carbocations formed during deprotection.[10]Use of scavengers (e.g., triisopropylsilane, ethanedithiol) in the cleavage cocktail.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the logical flow of solid-phase and liquid-phase peptide synthesis, highlighting the deprotection steps for each protecting group strategy.

SPPS_Workflow start Start: Resin coupling Amino Acid Coupling start->coupling wash1 Wash coupling->wash1 deprotection Deprotection wash1->deprotection wash2 Wash deprotection->wash2 fmoc_dep 20% Piperidine in DMF deprotection->fmoc_dep Fmoc Strategy boc_dep TFA in DCM deprotection->boc_dep Boc Strategy cycle_end Repeat Cycle wash2->cycle_end cycle_end->coupling Next Amino Acid final_cleavage Final Cleavage & Deprotection cycle_end->final_cleavage Synthesis Complete end Purified Peptide final_cleavage->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow start Start: C-terminal Amino Acid Ester deprotection N-terminal Deprotection start->deprotection workup1 Work-up/ Purification deprotection->workup1 z_dep H₂/Pd or HBr/AcOH deprotection->z_dep Z-Group Strategy coupling Next Amino Acid Coupling workup1->coupling workup2 Work-up/ Purification coupling->workup2 cycle_end Repeat Cycle workup2->cycle_end cycle_end->deprotection Next Amino Acid final_deprotection Final Deprotection cycle_end->final_deprotection Synthesis Complete end Purified Peptide final_deprotection->end

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow.

Conclusion

The Z-protecting group, while less common in modern solid-phase peptide synthesis, remains a valuable tool, particularly in solution-phase and hybrid strategies for the synthesis of complex peptides. Its unique cleavage conditions provide an additional dimension of orthogonality that can be exploited to navigate the challenges posed by sensitive amino acid residues and complex protecting group schemes. A thorough understanding of the comparative stability, deprotection protocols, and potential side reactions of the Z, Fmoc, and Boc groups is essential for the rational design of efficient and successful complex peptide synthesis campaigns.

References

Enhancing Tripeptide Stability: A Comparative Analysis of Z-His-Phe-Phe-OEt and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in the journey from discovery to therapeutic application. The tripeptide Z-His-Phe-Phe-OEt serves as a valuable research tool, but its susceptibility to enzymatic degradation limits its potential. This guide provides a comparative overview of the stability of this compound and its strategically modified derivatives, supported by established experimental principles and detailed protocols.

The rapid in-vivo degradation of peptides is a primary driver for the development of stabilized analogs.[1][2][3] Modifications such as N-methylation, substitution with D-amino acids, and cyclization are common strategies to enhance metabolic stability and, consequently, the therapeutic viability of peptide candidates.[1][4][5][6][7][8][9] This guide explores the conceptual stability improvements of this compound derivatives based on these established modification strategies.

Comparative Stability Data

While direct experimental data for the stability of this compound and its specific derivatives are not extensively published, the following table summarizes the expected relative stability based on well-documented effects of common peptide modifications. The stability is presented as an estimated half-life (t½) in human plasma, a standard in vitro model for assessing peptide stability.

CompoundModificationExpected Stability (Plasma t½)Rationale
This compound Parent CompoundLow (< 1h)Susceptible to cleavage by various proteases at multiple sites.
Derivative A N-methylated Phe¹Moderate (1-5h)N-methylation of the peptide backbone can hinder protease recognition and cleavage, thereby increasing metabolic stability.[10][11][12]
Derivative B D-Phe² SubstitutionHigh (5-10h)The incorporation of a D-amino acid at a potential cleavage site can significantly increase resistance to proteolysis.[13][14][15]
Derivative C Cyclized (Head-to-Tail)Very High (>24h)Cyclization restricts the peptide's conformation, making it less accessible to proteases and enhancing serum stability.[6][9]

Experimental Protocols

To empirically determine and compare the stability of these peptides, a standardized in vitro plasma stability assay followed by HPLC analysis is recommended.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a typical procedure to assess the stability of a peptide in human plasma.[16][17]

1. Materials:

  • Test peptide (e.g., this compound or derivative) stock solution (1 mg/mL in DMSO).
  • Human plasma (pooled, with anticoagulant such as EDTA or heparin).
  • Incubator or water bath set to 37°C.
  • Protein precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid).
  • Microcentrifuge tubes.
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or Mass Spectrometry (MS) detector.[18][19]

2. Procedure:

  • Pre-warm an aliquot of human plasma to 37°C.
  • Spike the test peptide into the plasma to a final concentration of 10 µM. Mix gently by vortexing.
  • Incubate the mixture at 37°C.
  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
  • Immediately add the aliquot to a microcentrifuge tube containing a 3-fold volume (150 µL) of ice-cold protein precipitation solution to stop the enzymatic reaction.
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Protocol 2: HPLC Analysis of Peptide Degradation

This protocol describes a general method for quantifying the remaining peptide at each time point using reverse-phase HPLC (RP-HPLC).[20][21][22]

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point and should be optimized for the specific peptide.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 214 nm or 280 nm, or Mass Spectrometry for higher specificity.
  • Injection Volume: 20 µL.

2. Data Analysis:

  • Inject the samples from the different time points onto the HPLC system.
  • Integrate the peak area corresponding to the intact peptide in each chromatogram.
  • Normalize the peak area at each time point to the peak area at time zero (t=0) to determine the percentage of remaining peptide.
  • Plot the percentage of remaining peptide against time.
  • Calculate the half-life (t½) of the peptide from the degradation curve, typically by fitting the data to a first-order decay model.

Visualizing the Peptide Stability Assessment Workflow

The following diagram illustrates the general workflow for assessing the stability of peptide derivatives, from synthesis to data analysis.

Peptide_Stability_Workflow Peptide Stability Assessment Workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Stability Assay cluster_analysis Analysis & Data Interpretation Parent This compound Incubation Incubation in Human Plasma (37°C) Parent->Incubation Derivative_A Derivative A (N-methylated) Derivative_A->Incubation Derivative_B Derivative B (D-amino acid) Derivative_B->Incubation Derivative_C Derivative C (Cyclized) Derivative_C->Incubation Sampling Time-Point Sampling (t = 0, 5, 15... min) Incubation->Sampling Precipitation Protein Precipitation (Acetonitrile) Sampling->Precipitation HPLC RP-HPLC Analysis Precipitation->HPLC Quantification Peak Area Quantification HPLC->Quantification HalfLife Half-Life (t½) Calculation Quantification->HalfLife Peptide_Action_Pathway Impact of Stability on Peptide Bioactivity cluster_fate Biological Fate cluster_outcome Biological Outcome Peptide Administered Peptide (e.g., this compound) Stable_Peptide Stable Peptide Derivative Peptide->Stable_Peptide Modification Unstable_Peptide Unstable Parent Peptide Peptide->Unstable_Peptide Target Biological Target (Receptor/Enzyme) Stable_Peptide->Target High Concentration at Target Degradation Enzymatic Degradation Unstable_Peptide->Degradation Rapid Unstable_Peptide->Target Low Concentration at Target Fragments Inactive Fragments Degradation->Fragments Effect Sustained Biological Effect Target->Effect No_Effect Transient or No Effect Target->No_Effect

References

A Guide to the Validation of a Chymotrypsin Bioassay Using Z-His-Phe-Phe-OEt as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of a bioassay for chymotrypsin or chymotrypsin-like serine proteases, with a focus on the use of the synthetic peptide Z-His-Phe-Phe-OEt as a standard substrate. This document outlines the critical parameters for bioassay validation as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), and provides a framework for comparing the performance of this compound against alternative substrates.[1][2][3]

Introduction to Bioassay Validation and the Role of this compound

Bioassays are essential for determining the potency and stability of biological drugs.[4] The validation of these assays is a regulatory requirement to ensure they are suitable for their intended purpose, providing reliable and accurate data.[1][2] Key validation parameters include specificity, linearity, precision, accuracy, and robustness.[2][3]

Chymotrypsin, a digestive serine protease, serves as a model enzyme in many biochemical and drug discovery studies. It specifically cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[5] The synthetic tripeptide, this compound (Nα-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester), mimics a natural substrate for chymotrypsin and is utilized in assays to measure its enzymatic activity.[6][] Its hydrolysis by chymotrypsin can be monitored to determine enzyme kinetics and inhibition.[]

Comparison of Chymotrypsin Substrates

The choice of substrate is critical for the development of a sensitive, specific, and reliable chymotrypsin bioassay. While this compound is a recognized substrate, several alternatives are available, each with distinct characteristics.

SubstratePrinciple of DetectionAdvantagesDisadvantages
This compound Spectrophotometry (cleavage of the peptide bond)Specific for chymotrypsin.[]May have lower sensitivity compared to fluorometric substrates.
N-Benzoyl-L-tyrosine ethyl ester (BTEE) Spectrophotometry (increase in absorbance at 256 nm upon hydrolysis)[8]Well-established and commercially available.Requires UV spectrophotometer; potential for interference from other UV-absorbing compounds.
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) Colorimetry (release of p-nitroaniline, measured at 405-410 nm)[9]High sensitivity and simple colorimetric readout.Less specific than tripeptide substrates; can be cleaved by other proteases.
N-Glutaryl-Glycyl-Glycyl-L-Phenylalanine β-naphthylamide (GGPNA) Fluorometry (release of fluorescent β-naphthylamine)[10]High sensitivity, allowing detection of as low as 1 ng/ml of chymotrypsin.[10] Highly specific for chymotrypsin.[10]Requires a fluorometer; potential for quenching or autofluorescence from sample components.
FITC-labeled synthetic substrate Fluorescence (increase in fluorescence upon cleavage and dequenching)[5]Homogeneous "mix-and-read" format, suitable for high-throughput screening.[5]The specific sequence of the substrate may influence its selectivity.

Experimental Protocols for Bioassay Validation

The validation of a chymotrypsin bioassay using this compound should be conducted in accordance with a predefined protocol. Below are methodologies for assessing key validation parameters.

Specificity

The specificity of the bioassay is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Protocol:

  • Prepare samples containing potential interfering substances (e.g., other proteases, inhibitors, formulation excipients) without chymotrypsin.

  • Prepare a sample with chymotrypsin and no interfering substances.

  • Prepare samples with chymotrypsin and each of the potential interfering substances.

  • Assay all samples for chymotrypsin activity using the this compound substrate.

  • Acceptance Criteria: The signal from samples with interfering substances but no chymotrypsin should be negligible. The presence of interfering substances should not significantly alter the measured activity of chymotrypsin.

Linearity and Range

Linearity is the ability of the assay to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of a chymotrypsin reference standard.

  • Create a dilution series of at least five concentrations spanning the expected working range of the assay.

  • Assay each dilution in triplicate.

  • Plot the measured response (e.g., rate of change in absorbance) against the known concentration of chymotrypsin.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.98. The data should be visually inspected for linearity.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

  • Repeatability (Intra-assay precision):

    • Prepare at least three concentrations of chymotrypsin (low, medium, high) within the linear range.

    • Assay each concentration in a minimum of six replicates on the same day, by the same analyst, and with the same equipment.

    • Calculate the mean, standard deviation, and %CV for each concentration.

    • Acceptance Criteria: The %CV for each concentration should typically be ≤ 15%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on at least two different days, with different analysts, and/or with different equipment.

    • Calculate the overall mean, standard deviation, and %CV for each concentration across all conditions.

    • Acceptance Criteria: The %CV for each concentration should typically be ≤ 20%.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples with known concentrations of chymotrypsin (e.g., by spiking a matrix with a known amount of reference standard).

  • Use at least three concentrations (low, medium, high) within the linear range.

  • Assay each concentration in triplicate.

  • Calculate the percent recovery for each concentration: (Measured Concentration / Nominal Concentration) x 100%.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% of the nominal value.

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Identify critical assay parameters (e.g., incubation time, temperature, pH, substrate concentration).

  • For each parameter, introduce small, deliberate variations (e.g., ±10% of the nominal value).

  • Assay a sample at a medium concentration under each of the modified conditions.

  • Acceptance Criteria: The results obtained under the varied conditions should not deviate significantly from the results obtained under the standard conditions. A statistical analysis (e.g., t-test) can be used to assess the significance of any observed differences.

Visualizing the Workflow and Underlying Principles

To aid in the understanding of the bioassay validation process, the following diagrams illustrate the key workflows and concepts.

Bioassay_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting protocol Develop Validation Protocol acceptance Define Acceptance Criteria protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range data_analysis Data Analysis specificity->data_analysis precision Precision linearity->data_analysis accuracy Accuracy precision->data_analysis robustness Robustness accuracy->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: A flowchart illustrating the typical workflow for bioassay validation.

Chymotrypsin_Action chymotrypsin Chymotrypsin substrate This compound (Substrate) chymotrypsin->substrate Binds to products Cleaved Peptides substrate->products Hydrolyzes detection Spectrophotometric Detection products->detection Leads to signal change

Caption: The enzymatic action of chymotrypsin on the this compound substrate.

Validation_Parameters validation Bioassay Validation specificity Specificity validation->specificity linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy range Range validation->range robustness Robustness validation->robustness

Caption: Key parameters for the validation of a bioassay.

References

A Comparative Guide to the In-Vitro Activity of Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tripeptide derivative Z-His-Phe-Phe-OEt, focusing on its established in-vitro activity as a substrate for acid proteases. Due to a lack of available in-vivo data, this document will focus on its biochemical properties and provide a framework for potential future in-vivo correlation studies.

In-Vitro Activity: A Substrate for Fungal Acid Protease

This compound is a synthetic peptide derivative utilized in biochemical research, particularly in the study of enzyme activity.[1] Its primary characterized in-vitro application is as a substrate for the acid protease from the fungus Aspergillus oryzae. This enzyme specifically hydrolyzes the peptide bond between the two phenylalanine residues (Phe-Phe) of the substrate.

Comparative Data of Protease Substrates
FeatureThis compoundGeneric Fluorogenic Protease Substrate (e.g., Suc-LLVY-AMC)
Structure N-α-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl esterSuccinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin
Protease Target Aspergillus oryzae acid proteinase and other acid proteases.Proteasome, Chymotrypsin-like proteases.[2]
Cleavage Site Between the two Phenylalanine residues (Phe-Phe).Between Tyrosine and AMC.
Detection Method HPLC, Spectrophotometry (monitoring the appearance of cleavage products).Fluorimetry (measuring the increase in fluorescence upon AMC release).[2]
Known Applications Enzyme characterization, screening for acid protease inhibitors.High-throughput screening of protease inhibitors, cell-based assays.

Experimental Protocols

In-Vitro Assay Protocol: Aspergillus oryzae Acid Protease Activity

This protocol describes a method to measure the activity of Aspergillus oryzae acid protease using this compound as a substrate.

Materials:

  • Aspergillus oryzae acid protease

  • This compound

  • Citrate buffer (pH 4.5-5.5)

  • Trichloroacetic acid (TCA) solution

  • Spectrophotometer or HPLC system

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the citrate buffer.

  • Enzyme Preparation: Prepare a solution of Aspergillus oryzae acid protease in cold citrate buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the substrate solution and the enzyme solution. Incubate at the optimal temperature for the enzyme (typically 37-50°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested substrate and the enzyme.

  • Product Quantification:

    • Spectrophotometry: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant, containing the cleaved peptide fragments, can be analyzed by measuring the absorbance at a specific wavelength (e.g., 280 nm) to detect the aromatic amino acids.

    • HPLC: For more precise quantification, the supernatant can be analyzed by reverse-phase HPLC to separate and quantify the cleavage products.

  • Data Analysis: The rate of product formation is used to determine the enzyme activity.

Visualizations

Signaling and Experimental Diagrams

Enzymatic_Cleavage Enzymatic Cleavage of this compound sub This compound enz Aspergillus oryzae Acid Protease sub->enz Binding prod1 Z-His-Phe enz->prod1 Cleavage prod2 Phe-OEt enz->prod2 Experimental_Workflow In-Vitro Protease Assay Workflow A 1. Prepare Substrate (this compound) C 3. Mix and Incubate A->C B 2. Prepare Enzyme (Acid Protease) B->C D 4. Terminate Reaction (Add TCA) C->D E 5. Centrifuge D->E F 6. Analyze Supernatant (HPLC or Spectrophotometry) E->F

References

Unveiling the Conformational Nuances: A Comparative Study of Z- and Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of protecting groups in peptide synthesis is a critical decision that extends beyond mere synthetic strategy, profoundly influencing the conformational properties of the final peptide. This guide provides an objective comparison of the conformational effects of two widely used N-terminal protecting groups: the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group, supported by experimental data and detailed protocols.

The Z-group, introduced by Bergmann and Zervas, is a well-established amino-protecting group known for its stability and resistance to racemization during peptide bond formation.[1][2] In contrast, the Boc group is favored in solid-phase peptide synthesis (SPPS) for its lability under acidic conditions, which allows for orthogonal protection schemes.[3][4][5][6] While the synthetic advantages of each are well-documented, their impact on the nascent peptide's conformation is a more subtle but equally important consideration.

Comparative Analysis of Conformational Properties

The conformational landscape of a peptide is dictated by a delicate balance of intramolecular and intermolecular interactions. The introduction of a bulky and aromatic Z-group versus a more compact, aliphatic Boc-group can significantly alter this balance, thereby influencing secondary structure elements like α-helices and β-sheets.

PropertyZ-Protected PeptidesBoc-Protected Peptides
Inductive Effect The electron-withdrawing nature of the benzyl group can influence the electronic environment of the peptide backbone.The electron-donating nature of the tert-butyl group can subtly alter backbone polarity.
Steric Hindrance The larger size of the Z-group may sterically hinder the formation of certain secondary structures in close proximity to the N-terminus.The relatively smaller Boc-group generally imposes less steric hindrance on the peptide backbone.
Aromatic Interactions The phenyl ring of the Z-group can engage in π-π stacking or cation-π interactions with other aromatic residues, potentially stabilizing specific conformations.Lacks an aromatic moiety, thus precluding such interactions.
Solubility The hydrophobic nature of the Z-group can sometimes lead to aggregation and reduced solubility, particularly in longer peptide chains.[5]The Boc group generally contributes to better solubility of the protected peptide in a wider range of organic solvents.[3]

Experimental Protocols for Conformational Analysis

To elucidate the conformational differences between Z- and Boc-protected peptides, two powerful analytical techniques are commonly employed: Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment and conformation of individual atoms within a peptide.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized Z- or Boc-protected peptide in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a final concentration of 1-5 mM.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition:

    • Acquire one-dimensional (1D) 1H and 13C NMR spectra to identify and assign proton and carbon resonances.[7][8]

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), to establish through-bond and through-space correlations between protons.

  • Data Analysis:

    • Analyze the chemical shifts of amide protons (¹Hα) and alpha carbons (¹³Cα) to infer secondary structure. Downfield shifts of ¹Hα and upfield shifts of ¹³Cα are indicative of β-sheet structures, while the opposite trends suggest helical conformations.

    • Quantify the Nuclear Overhauser Effects (NOEs) from NOESY spectra to determine inter-proton distances, which are crucial for defining the three-dimensional structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[9][10][11][12][13]

Methodology:

  • Sample Preparation:

    • Dissolve the Z- or Boc-protected peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) that does not absorb in the far-UV region (190-250 nm).

    • Ensure the final peptide concentration is in the range of 0.1-1 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a path length of 0.1-1 cm.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the solvent for subtraction.

  • Data Analysis:

    • Analyze the shape and magnitude of the CD spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures.

    • Characteristic CD spectra include a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm for α-helices, and a single negative band around 218 nm for β-sheets.[11][13]

Visualizing the Workflow and Logical Relationships

To further clarify the process of comparative conformational analysis, the following diagrams illustrate the experimental workflow and the logical influence of the protecting group on peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_comparison Data Comparison and Interpretation start Start: Target Peptide Sequence z_synthesis Synthesize with Z-protection start->z_synthesis boc_synthesis Synthesize with Boc-protection start->boc_synthesis nmr_z NMR Spectroscopy (Z-peptide) z_synthesis->nmr_z cd_z CD Spectroscopy (Z-peptide) z_synthesis->cd_z nmr_boc NMR Spectroscopy (Boc-peptide) boc_synthesis->nmr_boc cd_boc CD Spectroscopy (Boc-peptide) boc_synthesis->cd_boc compare_data Compare Spectroscopic Data nmr_z->compare_data cd_z->compare_data nmr_boc->compare_data cd_boc->compare_data conclusion Draw Conclusions on Conformational Differences compare_data->conclusion

Caption: Experimental workflow for comparing Z- and Boc-protected peptides.

logical_relationship cluster_choice Protecting Group Choice cluster_properties Physicochemical Properties cluster_interactions Potential Interactions cluster_conformation Resulting Conformation z_group Z-group aromatic Aromatic & Bulky z_group->aromatic boc_group Boc-group aliphatic Aliphatic & Compact boc_group->aliphatic pi_stacking π-π Stacking aromatic->pi_stacking steric_hindrance Steric Hindrance aromatic->steric_hindrance aliphatic->steric_hindrance solvation Altered Solvation aliphatic->solvation peptide_conformation Peptide Secondary & Tertiary Structure pi_stacking->peptide_conformation steric_hindrance->peptide_conformation solvation->peptide_conformation

Caption: Influence of protecting group on peptide conformation.

References

Safety Operating Guide

Proper Disposal Procedures for Z-His-Phe-Phe-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Z-His-Phe-Phe-OEt is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential information and step-by-step procedures for the safe disposal of this compound.

Summary of Disposal and Safety Information

ParameterGuidelineSource/Recommendation
Hazard Classification Assumed to be a non-hazardous solid chemical waste in the absence of a specific Safety Data Sheet (SDS). However, it should be handled with care, assuming potential for irritation or toxicity.General laboratory chemical safety guidelines.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, and a lab coat should be worn when handling the solid compound.Standard laboratory practice for handling chemical reagents.[1]
Container for Disposal A clearly labeled, sealed, and chemically resistant container. The label should include the full chemical name: this compound.Institutional and local waste disposal regulations.
Disposal Route Disposal as solid chemical waste through a licensed hazardous waste disposal company. Do not dispose of in regular trash or down the drain.[1]Environmental Protection Agency (EPA) and local regulations.
Spill Cleanup For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in the designated waste container.General laboratory safety protocols.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with all applicable institutional, local, and national regulations.

  • Material Identification and Segregation :

    • Ensure the waste is correctly identified as this compound.

    • Segregate the solid peptide waste from other laboratory waste streams such as sharps, biological waste, or liquid waste.

  • Personal Protective Equipment (PPE) :

    • Before handling the waste, put on appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[1]

  • Containment :

    • Place the solid this compound waste into a designated, robust, and leak-proof container.

    • The container must be compatible with the chemical and clearly labeled with "this compound" and any other identifiers required by your institution's waste management program.

  • Storage of Waste :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool and dry to prevent any degradation of the compound.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to schedule a pickup.

    • Provide them with accurate information about the waste material.

  • Documentation :

    • Complete any required waste disposal forms or manifests as per your institution's and local regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify Identify and Quantify Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe container Select Labeled, Sealed Container ppe->container segregate Segregate from Other Waste Streams container->segregate spill Small Spill or Residue? segregate->spill cleanup Sweep Solid, Avoid Dust Place in Waste Container spill->cleanup Yes dispose_solid Place Solid Waste in Container spill->dispose_solid No cleanup->dispose_solid storage Store in Designated Secure Area dispose_solid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institution.

References

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